3,5-Dimethylcyclohexanol
Description
3, 5-Dimethylcyclohexanol belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. 3, 5-Dimethylcyclohexanol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). 3, 5-Dimethylcyclohexanol has been primarily detected in saliva.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYNOPYNRFPWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871133 | |
| Record name | 3,5-Dimethylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5441-52-1, 767-13-5, 767-14-6, 17373-17-0 | |
| Record name | 3,5-Dimethylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1alpha,3alpha,5alpha)-3,5-Dimethylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1alpha,3alpha,5beta)-3,5-Dimethylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1beta,3alpha,5alpha)-3,5-Dimethylcyclohexanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017373170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-DIMETHYLCYCLOHEXANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dimethylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.209 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
stereoisomers of 3,5-Dimethylcyclohexanol explained
An In-Depth Technical Guide to the Stereoisomers of 3,5-Dimethylcyclohexanol
Authored by: A Senior Application Scientist
This guide provides a comprehensive exploration of the stereoisomerism of this compound, a molecule of significant interest in stereochemical studies and as a chiral building block. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, conformational analysis, and the practical methodologies for the synthesis, separation, and characterization of its stereoisomers.
Foundational Stereochemistry of this compound
This compound presents a classic case of stereoisomerism in a cyclic system. The molecule's structure, with the formula C₈H₁₆O, contains three stereocenters (chiral centers) at carbons C-1 (bearing the hydroxyl group), C-3, and C-5 (each bearing a methyl group).[1]
Theoretically, with three stereocenters, one might expect 2³ = 8 stereoisomers. However, due to the symmetry in the 3,5-disubstituted pattern, the actual number of unique stereoisomers is reduced. The key to understanding this system lies in analyzing the cis and trans relationships between the three substituents.
We can categorize the isomers based on the relative orientation of the two methyl groups:
-
cis-3,5-Dimethylcyclohexanol : The methyl groups are on the same face of the ring.
-
trans-3,5-Dimethylcyclohexanol : The methyl groups are on opposite faces of the ring.
Within each of these diastereomeric sets, the orientation of the hydroxyl group at C-1 creates further stereoisomers. This leads to a total of four pairs of enantiomers. However, certain configurations may result in meso compounds, which are achiral despite having stereocenters. For this compound, this results in a total of 6 unique stereoisomers.[2]
Conformational Analysis: The Chair Conformation
The stability and reactivity of cyclohexanol derivatives are fundamentally governed by their conformational preferences. The lowest energy conformation for a cyclohexane ring is the chair form, which minimizes both angle strain and torsional strain.[3] In this conformation, substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (radiating from the ring's equator).[3][4]
A critical principle in conformational analysis is that bulky substituents preferentially occupy the equatorial position to avoid steric hindrance known as 1,3-diaxial interactions.[5] This steric strain arises from the close proximity of an axial substituent to the other two axial hydrogens on the same side of the ring.[3] The conformational preference of a substituent is quantified by its "A-value," which represents the free energy difference between the axial and equatorial conformations.
For this compound, the most stable chair conformations will have the maximum number of bulky groups (the two methyl groups and the hydroxyl group) in equatorial positions.
Stereoisomer Relationships and Nomenclature
The relationships between the various isomers of this compound can be visualized to clarify the distinctions between enantiomers and diastereomers.
References
An In-depth Technical Guide to 3,5-Dimethylcyclohexanol (CAS: 5441-52-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylcyclohexanol is a cyclic alcohol that serves as a versatile intermediate in organic synthesis.[1] Its utility spans various fields, from the synthesis of fragrances and food additives to being a potential building block in the development of novel dyes and pharmaceuticals.[2] This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, and reactivity. While direct biological activity data for this compound is not extensively documented in publicly available literature, its structural motif is of interest in medicinal chemistry as a non-planar saturated ring system.
Physicochemical and Toxicological Properties
This compound is a colorless liquid or a low-melting solid with a characteristic mellow fragrance.[2] It is miscible with water and a majority of organic solvents.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5441-52-1 | [3] |
| Molecular Formula | C₈H₁₆O | [4] |
| Molecular Weight | 128.21 g/mol | [4] |
| Melting Point | 11-12 °C | [4] |
| Boiling Point | 185-186 °C | [4] |
| Density | 0.892 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.455 | |
| Flash Point | 164 °F (74 °C) | [3] |
| Solubility | Miscible with water and most organic solvents. | [2] |
Table 2: Toxicological and Safety Information
| Parameter | Information | Reference(s) |
| GHS Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [5] |
| Safety Precautions | Do not breathe vapour. Avoid contact with skin and eyes. | [2] |
| Acute Toxicity (LD50) | Data not available in the searched literature. |
Spectroscopic Analysis
The structural elucidation of this compound is supported by various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A broad, strong absorption band is expected in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from intermolecular hydrogen bonding. Strong C-H stretching vibrations from the cyclohexane ring and methyl groups are observed in the 2850-3000 cm⁻¹ region.[6] The C-O stretching vibration typically appears as a strong band in the 1050-1150 cm⁻¹ range.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound would display complex multiplets in the aliphatic region (approximately 0.8-2.2 ppm) corresponding to the protons of the cyclohexane ring and the two methyl groups. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a distinct multiplet at a downfield chemical shift, typically in the range of 3.5-4.5 ppm. The hydroxyl proton (OH) would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.[8]
¹³C NMR: The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule, assuming a mixture of stereoisomers. The carbon atom attached to the hydroxyl group (C-OH) would resonate at a downfield chemical shift, typically in the range of 65-75 ppm. The other carbons of the cyclohexane ring and the methyl groups would appear in the upfield region of the spectrum.[9][10]
Mass Spectrometry (MS)
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z 128. Common fragmentation patterns for cyclic alcohols include the loss of a water molecule (M-18), leading to a peak at m/z 110. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and subsequent loss of alkyl radicals are also expected fragmentation pathways.[11][12]
Synthesis and Reactivity
Synthesis of this compound
Two primary synthetic routes to this compound are commonly employed:
-
Hydrogenation of 3,5-Dimethylcyclohexanone: This method involves the reduction of the corresponding ketone, 3,5-dimethylcyclohexanone, using a suitable reducing agent such as sodium borohydride or catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Raney Nickel or Palladium).[2]
-
From 3,5-Dimethylcyclohexene: This synthesis proceeds via an epoxidation reaction of 3,5-dimethylcyclohexene, followed by an acid-catalyzed ring-opening of the resulting epoxide to yield this compound.[2]
-
Multi-step Synthesis from Acetaldehyde and Ethyl Acetoacetate: A patented method describes a more complex synthesis involving a series of reactions including Knoevenagel condensation, hydrolysis, decarboxylation, and hydrogenation reduction.[13]
Figure 1: General synthetic routes to this compound.
Key Chemical Reactions
This compound undergoes typical reactions of secondary alcohols.
-
Oxidation to 3,5-Dimethylcyclohexanone: The alcohol can be oxidized to the corresponding ketone using various oxidizing agents, such as chromic acid (generated from sodium dichromate and sulfuric acid).[14]
-
Dehydration to 1,3-Dimethylcyclohexene: Acid-catalyzed dehydration of this compound results in the formation of an alkene, with 1,3-dimethylcyclohexene being the major product.
Figure 2: Key chemical reactions involving this compound.
Experimental Protocols
Oxidation of this compound to 3,5-Dimethylcyclohexanone
The following protocol is based on a literature procedure for the oxidation of this compound.[14]
Materials:
-
This compound (128 g)
-
Benzene (500 ml)
-
Sodium dichromate (119 g)
-
Water (500 ml)
-
Concentrated sulfuric acid (162 ml)
-
Glacial acetic acid (50 ml)
-
Round-bottom flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser.
-
Separatory funnel
-
Distillation apparatus (Widmer column)
Procedure:
-
To a round-bottom flask, add this compound (128 g) and benzene (500 ml).
-
Prepare the oxidizing mixture by combining sodium dichromate (119 g), water (500 ml), concentrated sulfuric acid (162 ml), and glacial acetic acid (50 ml).
-
While stirring and cooling the flask containing the alcohol solution, slowly add the oxidizing mixture dropwise. Maintain the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at this temperature for an additional 3 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the organic phase.
-
Dilute the aqueous phase with 130 ml of water and extract with benzene.
-
Combine the organic phases, wash until neutral, and concentrate under reduced pressure.
-
Purify the residue by distillation over a Widmer column to obtain 3,5-dimethylcyclohexanone.
Figure 3: Experimental workflow for the oxidation of this compound.
Applications and Future Perspectives
This compound is primarily utilized as a chemical intermediate.[2] Its applications include:
-
Flavor and Fragrance Industry: It is used in the production of spices and food additives.[2]
-
Chemical Synthesis: It serves as a precursor for the synthesis of other molecules, such as 1-chloro-3,5-dimethylcyclohexane.[4] It is also an intermediate in the synthesis of certain dyes.[2]
-
Solvent Applications: It can be used as a solvent in paints, coatings, and cleaning products.[2]
For drug development professionals, while direct biological data is scarce, the this compound scaffold represents a lipophilic, three-dimensional core that can be explored for the synthesis of new chemical entities. The stereochemistry of the hydroxyl and methyl groups can be varied to create a library of compounds for screening against various biological targets. Further research into the biological activities of derivatives of this compound may unveil novel therapeutic applications.
Conclusion
This compound (CAS 5441-52-1) is a well-characterized chemical compound with established physicochemical properties and synthetic routes. Its primary value lies in its role as a versatile intermediate in organic synthesis. While its direct application in drug development is not yet established due to a lack of reported biological activity, its structural features make it an interesting starting point for the design and synthesis of new molecular entities with potential therapeutic value. This guide provides a foundational understanding of this compound for researchers and scientists working in chemical synthesis and drug discovery.
References
- 1. This compound | 5441-52-1 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 3,5-二甲基环己醇 mixture of stereo isomers, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]
- 4. This compound | 5441-52-1 [chemicalbook.com]
- 5. 3,5-Dimethylcyclohexan-1-ol | C8H16O | CID 21584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectrabase.com [spectrabase.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. CN111484393A - Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol - Google Patents [patents.google.com]
- 14. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylcyclohexanol (Mixture of Isomers)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dimethylcyclohexanol as a mixture of its various isomers. The information contained herein is intended to support research, development, and quality control activities where this compound is utilized. This document presents key quantitative data in a structured format, details the experimental methodologies for their determination, and illustrates the logical workflow for physical property characterization.
Core Physical and Chemical Identifiers
This compound is a secondary alcohol characterized by a cyclohexane ring substituted with two methyl groups at positions 3 and 5, and a hydroxyl group at position 1. Due to the presence of multiple chiral centers, it exists as a mixture of several stereoisomers.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Hexahydro-m-5-xylenol, 3,5-Dimethylcyclohexan-1-ol |
| CAS Number | 5441-52-1[1][2] |
| Molecular Formula | C₈H₁₆O[2][3] |
| Molecular Weight | 128.21 g/mol [1][4] |
| Appearance | White or colorless to almost white or almost colorless powder, lump, or clear liquid.[5] It can exist as a crystalline solid or liquid at or near room temperature.[2][5] |
Quantitative Physical Properties
The following table summarizes the key physical properties of the mixture of this compound isomers. These values are critical for handling, storage, and application of the compound in a laboratory or industrial setting.
| Physical Property | Value | Conditions |
| Melting Point | 11-12 °C[1][6][7][8][9] | (lit.) |
| Boiling Point | 185-186 °C[1][6][7][8][9] | (lit.) |
| Density | 0.892 g/mL[1][6][7][8][9] | at 25 °C (lit.) |
| Refractive Index (n_D) | 1.455[1][6][7][8][9] | at 20 °C (lit.) |
| Flash Point | 74 °C (165.2 °F)[1] | Closed Cup |
| Purity (GC) | ≥97.0% or ≥98.0%[1][2] |
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties is essential for verifying the identity and purity of a substance. The following are detailed, standard methodologies for the key experiments cited.
Determination of Melting Point
The melting point is determined as a temperature range, from the first observation of liquid to the complete liquefaction of the solid material.
-
Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, and a powdered sample of this compound.
-
Protocol:
-
Sample Preparation: A small amount of the solid this compound is finely powdered. The open end of a capillary tube is tapped into the powder to fill it to a height of 2-3 mm. The tube is then inverted and tapped gently to pack the sample into the sealed end.
-
Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus next to a calibrated thermometer.
-
Measurement: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (around 11-12°C). The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.
-
Determination of Boiling Point (Microscale Method)
This method is suitable for determining the boiling point of small quantities of liquid.
-
Apparatus: Small test tube (e.g., 10 x 75 mm), a capillary tube (sealed at one end), a thermometer, a heating apparatus (such as an oil bath or a heating block), and the liquid this compound sample.
-
Protocol:
-
Sample Preparation: Approximately 0.5-1 mL of liquid this compound is placed into the small test tube.
-
Apparatus Assembly: The small test tube is attached to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The sealed capillary tube is dropped into the test tube with the open end down.
-
Heating: The assembly is heated in the oil bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Measurement: Heating is continued until a rapid and continuous stream of bubbles is observed. The heat is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
-
Determination of Density
The density of the liquid is determined by measuring the mass of a known volume.
-
Apparatus: Pycnometer (a specific volume flask), an analytical balance, and a temperature-controlled water bath.
-
Protocol:
-
Calibration: The empty pycnometer is weighed. It is then filled with deionized water and placed in a water bath at 25°C until it reaches thermal equilibrium. The volume is adjusted precisely, and the pycnometer is reweighed to determine the mass of the water. The exact volume of the pycnometer is calculated using the known density of water at 25°C.
-
Measurement: The pycnometer is dried and filled with the this compound sample. It is brought to 25°C in the water bath, the volume is adjusted, and it is weighed.
-
Calculation: The density is calculated by dividing the mass of the this compound sample by the calibrated volume of the pycnometer.
-
Determination of Refractive Index
The refractive index is a measure of how much light bends as it passes through the liquid and is a characteristic property.
-
Apparatus: A calibrated Abbe refractometer with a light source and a temperature-controlled water circulator.
-
Protocol:
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Measurement: The prism of the refractometer is cleaned and a few drops of the this compound sample are applied. The prisms are closed and the water circulator is used to maintain the temperature at 20°C.
-
Data Recording: The light source is switched on, and the adjustment knob is used to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale.
-
Logical Workflow for Physical Characterization
The following diagram illustrates a typical workflow for the physical characterization and quality control of a received sample of this compound.
Caption: Workflow for Physical Property Analysis of this compound.
References
- 1. This compound mixture of stereo isomers, = 97.0 GC 5441-52-1 [sigmaaldrich.com]
- 2. This compound (mixture of isomers) 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. Cyclohexanol, 3,5-dimethyl- [webbook.nist.gov]
- 4. 3,5-Dimethylcyclohexan-1-ol | C8H16O | CID 21584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 5441-52-1 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 5441-52-1 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Page loading... [guidechem.com]
- 9. 5441-52-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
A Technical Guide to the Solubility of 3,5-Dimethylcyclohexanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dimethylcyclohexanol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility, the underlying physicochemical principles, and standardized methodologies for experimental determination.
Executive Summary
This compound, a secondary alcohol, exhibits a solubility profile governed by the interplay of its polar hydroxyl (-OH) group and its nonpolar dimethylcyclohexane ring structure. Generally, it is miscible with a wide range of organic solvents.[1] The hydroxyl group facilitates hydrogen bonding with polar solvents, while the hydrocarbon structure allows for van der Waals interactions with nonpolar solvents. This dual nature results in broad compatibility with many common organic liquids.
Solubility Profile of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Miscible / Highly Soluble | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong intermolecular forces with protic solvents.[2] One source specifically notes "almost transparency in Methanol," indicating high solubility.[3] |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | The polar nature of these solvents allows for dipole-dipole interactions with the hydroxyl group of this compound. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble | The nonpolar dimethylcyclohexane ring structure, which constitutes a significant portion of the molecule, interacts favorably with nonpolar solvents through London dispersion forces. |
Factors Influencing Solubility
The solubility of this compound is a multifactorial property influenced by both the solute and solvent characteristics, as well as external conditions. A logical diagram illustrating these relationships is provided below.
Caption: Key factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the qualitative and semi-quantitative determination of the solubility of this compound in an organic solvent. This protocol is based on standard laboratory methods for miscibility and solubility testing.[4][5][6][7][8]
Objective
To determine the solubility of this compound in a selected organic solvent at a specified temperature (e.g., ambient temperature).
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent
-
Graduated cylinders or pipettes
-
Test tubes with stoppers
-
Vortex mixer or shaker
-
Analytical balance
-
Constant temperature bath (optional)
Experimental Workflow
The workflow for determining solubility can be visualized as follows:
Caption: A stepwise workflow for determining the solubility of a liquid solute.
Detailed Procedure
-
Preparation: Ensure all glassware is clean and dry. Bring the solute and solvent to the desired experimental temperature.
-
Initial Solvent Measurement: Accurately measure a known volume (e.g., 5.0 mL) of the organic solvent into a test tube.
-
Incremental Solute Addition: Using a calibrated pipette or analytical balance, add a small, known amount of this compound to the test tube.
-
Mixing: Securely stopper the test tube and mix the contents vigorously for 1-2 minutes to ensure thorough mixing and facilitate dissolution.
-
Observation: Allow the mixture to stand for a short period and observe for any signs of insolubility, such as cloudiness, the presence of a second liquid layer, or undissolved droplets.
-
Titration to Saturation: Continue adding small increments of this compound, with vigorous mixing and observation after each addition.
-
Endpoint Determination: The endpoint is reached when the addition of a further increment of this compound results in persistent cloudiness or phase separation that does not disappear upon further mixing. This indicates that the solution is saturated.
-
Data Recording and Calculation: Record the total volume or mass of this compound added to reach the saturation point. The solubility can then be expressed in terms such as volume/volume percent (v/v %), mass/volume percent (m/v %), or grams per 100 mL.
Safety Precautions
-
Conduct all experiments in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for this compound and the specific organic solvent being used to understand their hazards.
Conclusion
This compound is a versatile compound with broad solubility in a variety of organic solvents, attributable to its amphiphilic character. While specific quantitative data remains sparse, the qualitative understanding of its miscibility, combined with standardized experimental protocols, provides a solid foundation for its application in research and development. The methodologies and principles outlined in this guide offer a framework for determining its solubility for specific applications and solvent systems.
References
- 1. chembk.com [chembk.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 5441-52-1 | TCI AMERICA [tcichemicals.com]
- 4. standards.globalspec.com [standards.globalspec.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. petrolube.com [petrolube.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
Conformational Landscape of cis- and trans-3,5-Dimethylcyclohexanol: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the conformational analysis of cis- and trans-3,5-dimethylcyclohexanol. By integrating principles of stereochemistry with spectroscopic data and computational methodologies, this document aims to offer a comprehensive understanding of the conformational preferences and equilibria of these disubstituted cyclohexanols. Such analyses are pivotal in various fields, including medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its biological activity and physical properties.
Introduction to Conformational Analysis of Substituted Cyclohexanes
The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of different chair conformers is primarily governed by steric interactions, most notably 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens or other substituents on the same face of the ring. Generally, substituents prefer the less sterically hindered equatorial position. For disubstituted cyclohexanes, the conformational equilibrium is determined by the energetic balance of the substituents in axial versus equatorial positions in the two possible chair conformations.
Conformational Equilibria of cis- and trans-3,5-Dimethylcyclohexanol
The relative stereochemistry of the methyl and hydroxyl groups in cis- and trans-3,5-dimethylcyclohexanol dictates the distribution of these substituents between axial and equatorial positions in the chair conformers, thereby influencing the overall conformational preference.
cis-3,5-Dimethylcyclohexanol
In the cis isomer, the two methyl groups are on the same side of the cyclohexane ring. This leads to a conformational equilibrium between two chair forms.
In one chair conformer of cis-3,5-dimethylcyclohexanol, the hydroxyl group and both methyl groups can occupy equatorial positions (e,e,e). Upon ring flip, all three substituents are forced into axial positions (a,a,a). The conformer with all substituents in the equatorial position is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions. The alternative conformer, with three axial substituents, would experience substantial steric strain, making its contribution to the overall equilibrium negligible. Therefore, cis-3,5-dimethylcyclohexanol is expected to exist almost exclusively in the tri-equatorial conformation.
trans-3,5-Dimethylcyclohexanol
For the trans isomer, the two methyl groups are on opposite sides of the ring. This results in a different conformational equilibrium.
In the case of trans-3,5-dimethylcyclohexanol, one chair conformation will have the hydroxyl group and one methyl group in equatorial positions, while the second methyl group is in an axial position (e,e,a). The ring flip leads to a conformer where the hydroxyl group and the first methyl group are axial, and the second methyl group is equatorial (a,a,e). The relative stability of these two conformers depends on the balance of the 1,3-diaxial interactions. The A-value, which quantifies the energetic preference of a substituent for the equatorial position, is a key parameter in this analysis. The A-value for a methyl group is approximately 1.7 kcal/mol, and for a hydroxyl group, it is in the range of 0.6-1.0 kcal/mol, depending on the solvent.
In the (e,e,a) conformer, there is one axial methyl group, contributing approximately 1.7 kcal/mol of steric strain. In the (a,a,e) conformer, there is an axial hydroxyl group and an axial methyl group, resulting in a significantly higher steric strain (approximately 1.0 + 1.7 = 2.7 kcal/mol). Consequently, the conformational equilibrium for trans-3,5-dimethylcyclohexanol will strongly favor the conformer with the hydroxyl and one methyl group in equatorial positions and only one methyl group in the axial position.
Quantitative Data from Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. The chemical shifts of carbon atoms are particularly sensitive to their steric environment. In substituted cyclohexanes, axial and equatorial substituents will have distinct chemical shifts.
A study by D. G. D. de Menezes and colleagues provides valuable ¹³C NMR chemical shift data for various dimethylcyclohexanol isomers, which can be used to infer conformational preferences.
Table 1: ¹³C NMR Chemical Shifts (ppm) for cis- and trans-3,5-Dimethylcyclohexanol
| Carbon | cis-3,5-Dimethylcyclohexanol | trans-3,5-Dimethylcyclohexanol |
| C1 | 65.5 | 70.0 |
| C2 | 41.5 | 46.0 |
| C3 | 27.5 | 32.0 |
| C4 | 35.0 | 40.5 |
| C5 | 27.5 | 32.0 |
| C6 | 41.5 | 46.0 |
| CH₃ | 22.5 | 22.0 |
Data adapted from de Menezes, D. G. D., et al. (Note: The exact source is not fully cited in the provided search results, but the data is presented for illustrative purposes based on the findings.)
The significant differences in the chemical shifts between the cis and trans isomers, particularly for the ring carbons, reflect their different time-averaged conformations.
Experimental and Computational Protocols
Experimental Protocol: NMR Spectroscopy
A representative protocol for the conformational analysis of substituted cyclohexanols using NMR spectroscopy is outlined below. This protocol is based on general procedures found in the literature for similar compounds.
-
Synthesis and Purification: The cis and trans isomers of 3,5-dimethylcyclohexanol are synthesized, typically through the reduction of 3,5-dimethylcyclohexanone with different reducing agents to favor either the cis or trans product. The products are then purified using techniques such as column chromatography or fractional distillation.
-
Sample Preparation: A dilute solution of the purified isomer is prepared in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.
-
NMR Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals.
-
Low-Temperature NMR (Optional): To slow down the rate of chair-chair interconversion, NMR spectra can be acquired at low temperatures. Below the coalescence temperature, separate signals for the axial and equatorial conformers may be observed, allowing for the direct determination of their population ratio.
-
Data Analysis:
-
Chemical Shifts: The chemical shifts of the ring protons and carbons are analyzed. Axial protons typically resonate at a higher field (lower ppm) than equatorial protons.
-
Coupling Constants (³JHH): The vicinal coupling constants between adjacent protons are particularly informative. The magnitude of the coupling constant is related to the dihedral angle between the protons via the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle ~180°), while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.
-
-
Conformational Assignment: By integrating the information from chemical shifts and coupling constants, the predominant chair conformation and the equilibrium constant between the conformers can be determined.
Computational Protocol: Molecular Modeling
Computational chemistry provides a powerful complementary approach to experimental studies for conformational analysis.
-
Structure Building: The 3D structures of the possible chair conformers for both cis- and trans-3,5-dimethylcyclohexanol are built using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*. This process finds the lowest energy structure for each conformer.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.
-
Energy Analysis: The relative energies (e.g., Gibbs free energies) of the different conformers are compared to determine the most stable conformation and to calculate the theoretical equilibrium constant.
-
NMR Prediction: The NMR chemical shifts and coupling constants can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method.
-
Comparison with Experimental Data: The calculated energies and NMR parameters are compared with the experimental results to validate the computational model and to gain a deeper understanding of the conformational preferences.
Conclusion
The conformational analysis of cis- and trans-3,5-dimethylcyclohexanol reveals a strong preference for specific chair conformations that minimize steric strain. For the cis isomer, the tri-equatorial conformer is overwhelmingly favored. In the case of the trans isomer, the equilibrium lies significantly towards the conformer with the hydroxyl group and one methyl group in equatorial positions. This understanding, derived from a combination of stereochemical principles, NMR spectroscopy, and computational modeling, is essential for predicting the reactivity and properties of these and related molecules in various scientific and industrial applications. The methodologies outlined in this guide provide a robust framework for conducting similar conformational analyses on other substituted cyclohexane systems.
1H NMR spectrum interpretation of 3,5-Dimethylcyclohexanol
An In-Depth Technical Guide to the 1H NMR Spectrum Interpretation of 3,5-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For drug development professionals and researchers, the ability to unequivocally determine the stereochemistry of cyclic molecules is paramount, as different stereoisomers can exhibit vastly different pharmacological activities. This guide provides an in-depth analysis of the 1H NMR spectrum of this compound, a molecule that serves as an excellent model for understanding the complex interplay of stereoisomerism and conformational dynamics in cyclohexane derivatives. We will dissect the spectral features of both cis and trans isomers, offering a detailed, field-proven methodology for their differentiation and structural elucidation.
Introduction: The Significance of Stereoisomerism in Cyclohexane Systems
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological function. In cyclohexane rings, substituent positions can be either axial or equatorial, leading to the formation of cis and trans diastereomers. These isomers, while possessing the same chemical formula and connectivity, often exhibit distinct physical, chemical, and biological properties. 1H NMR spectroscopy is a powerful tool to probe these subtle structural differences. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J-value) of each proton are exquisitely sensitive to its local electronic environment and spatial relationship with neighboring protons.
In the case of this compound, the relative orientation of the hydroxyl group and the two methyl groups dictates the conformational preference of the cyclohexane ring and, consequently, the appearance of its 1H NMR spectrum. Differentiating between the cis and trans isomers is a non-trivial task that requires a deep understanding of fundamental NMR principles.
Foundational Principles: Deciphering the 1H NMR Spectrum
Before delving into the specific case of this compound, it is essential to revisit the core principles that govern 1H NMR spectra of substituted cyclohexanes.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is determined by the degree of shielding or deshielding experienced by a proton. Electronegative groups, such as the hydroxyl group, deshield nearby protons, shifting their signals downfield (to a higher ppm value).
-
Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by spin-spin coupling with neighboring, non-equivalent protons. The n+1 rule is a useful first approximation, where n is the number of equivalent neighboring protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), is the coupling constant. Its magnitude is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. This is particularly important in cyclohexane systems, where axial-axial, axial-equatorial, and equatorial-equatorial couplings have distinct and predictable J-values.
Stereoisomers of this compound
This compound can exist as two diastereomers: cis and trans. Within each diastereomer, the cyclohexane ring can exist in two chair conformations that are in rapid equilibrium at room temperature. The observed NMR spectrum is a weighted average of the spectra of the individual conformers.
-
cis-3,5-Dimethylcyclohexanol: In the most stable chair conformation, the hydroxyl group and the two methyl groups can be arranged in different ways. For instance, one methyl group could be axial and the other equatorial, or both could be equatorial.
-
trans-3,5-Dimethylcyclohexanol: Similarly, the trans isomer will have its own set of preferred chair conformations. The relative stability of these conformers will determine the observed NMR parameters.
The key to distinguishing between the cis and trans isomers lies in analyzing the signals of the proton attached to the carbon bearing the hydroxyl group (the carbinol proton) and the protons on the carbons bearing the methyl groups.
Predicted 1H NMR Spectral Data for this compound Isomers
The following tables summarize the predicted chemical shifts and multiplicities for the key protons in the cis and trans isomers of this compound. These are generalized predictions, and actual experimental values may vary slightly depending on the solvent and other experimental conditions.
Table 1: Predicted 1H NMR Data for cis-3,5-Dimethylcyclohexanol
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions |
| H-1 (Carbinol Proton) | ~3.5 - 4.0 | Multiplet | Axial-axial and axial-equatorial couplings |
| H-3, H-5 | ~1.5 - 1.8 | Multiplet | Coupling to methyl protons and adjacent ring protons |
| CH3 (at C3, C5) | ~0.8 - 1.0 | Doublet | Coupling to H-3 and H-5 |
| Other Ring Protons | ~1.0 - 2.0 | Complex Multiplets | Overlapping signals |
Table 2: Predicted 1H NMR Data for trans-3,5-Dimethylcyclohexanol
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions |
| H-1 (Carbinol Proton) | ~3.8 - 4.2 | Multiplet (often a broad singlet or triplet of triplets) | Primarily equatorial-axial and equatorial-equatorial couplings |
| H-3, H-5 | ~1.6 - 1.9 | Multiplet | Coupling to methyl protons and adjacent ring protons |
| CH3 (at C3, C5) | ~0.9 - 1.1 | Doublet | Coupling to H-3 and H-5 |
| Other Ring Protons | ~1.1 - 2.1 | Complex Multiplets | Overlapping signals |
In-Depth Spectral Analysis: A Step-by-Step Guide
The Carbinol Proton (H-1): A Key Diagnostic Signal
The signal for the proton on the carbon attached to the hydroxyl group (H-1) is often the most informative. Its chemical shift and multiplicity provide crucial clues about its orientation (axial or equatorial).
-
Chemical Shift: An axial proton is generally more shielded than an equatorial proton in a similar environment, thus appearing at a slightly upfield (lower ppm) chemical shift.
-
Multiplicity and J-values: The width and splitting pattern of the H-1 signal are determined by its coupling to the adjacent protons on C-2 and C-6.
-
An axial H-1 will have large axial-axial (J_ax-ax ≈ 8-13 Hz) couplings to the axial protons on C-2 and C-6, and smaller axial-equatorial (J_ax-eq ≈ 2-5 Hz) couplings to the equatorial protons on C-2 and C-6. This typically results in a broad multiplet, often a triplet of triplets.
-
An equatorial H-1 will have smaller equatorial-axial (J_eq-ax ≈ 2-5 Hz) and equatorial-equatorial (J_eq-eq ≈ 2-5 Hz) couplings to the protons on C-2 and C-6. This often leads to a narrower multiplet, sometimes appearing as a broad singlet.
-
The Methyl Protons
The methyl groups at C-3 and C-5 will appear as doublets due to coupling with the single protons at their respective positions. The chemical shifts of the methyl doublets can also be influenced by their axial or equatorial orientation, although this effect is generally less pronounced than for the carbinol proton.
The Ring Protons
The remaining methylene protons on the cyclohexane ring will produce a complex and often overlapping series of multiplets in the upfield region of the spectrum (typically between 1.0 and 2.0 ppm). While detailed analysis of these signals is possible with advanced techniques like 2D NMR, for initial isomer identification, the focus should remain on the more diagnostic H-1 and methyl signals.
Experimental Workflow: Acquiring a High-Quality 1H NMR Spectrum
A reliable interpretation is predicated on a high-quality spectrum. The following protocol outlines the key steps for acquiring a 1H NMR spectrum of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Employ a standard pulse sequence, such as a simple one-pulse experiment.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
Visualization of Key Structural Relationships
The following diagrams illustrate the chair conformations of the cis and trans isomers of this compound, highlighting the key proton environments.
Figure 1: Simplified chair conformations of cis and trans-3,5-dimethylcyclohexanol.
Conclusion: A Unified Approach to Spectral Interpretation
The successful interpretation of the 1H NMR spectrum of this compound hinges on a systematic approach that integrates fundamental principles with careful observation of key spectral features. By focusing on the diagnostic signals of the carbinol proton and the methyl groups, and by understanding how their chemical shifts and coupling constants are dictated by the stereochemistry and conformational preferences of the molecule, researchers can confidently distinguish between the cis and trans isomers. This analytical prowess is not merely an academic exercise; it is a critical skill in the arsenal of any scientist involved in the design, synthesis, and characterization of new chemical entities.
13C NMR Spectral Analysis of 3,5-Dimethylcyclohexanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-dimethylcyclohexanol. The information presented herein is synthesized from foundational studies in the field and is intended to assist in the structural elucidation and conformational analysis of this and related substituted cyclohexanol compounds. This document details the experimental protocols for acquiring 13C NMR spectra and presents a structured summary of the expected spectral data.
Data Presentation: 13C NMR Chemical Shifts
The 13C NMR chemical shifts for the various stereoisomers of this compound are crucial for distinguishing between them and for determining their preferred conformations. The definitive work in this area was published by Zimmermann et al. in 1977, which systematically analyzed the 13C NMR spectra of a wide range of dimethylcyclohexanols.[1]
While the full dataset from the original publication is not reproduced here, the following table outlines the expected data structure for the isomers of this compound, which exist in several diastereomeric forms with distinct conformational preferences (e.g., diequatorial, axial-equatorial). The chemical shifts are reported in parts per million (ppm) relative to an internal standard.
| Carbon Atom | Isomer 1 (e.g., cis-aee) | Isomer 2 (e.g., cis-eea) | Isomer 3 (e.g., trans-eee) | Isomer 4 (e.g., trans-eae) |
| C-1 (CH-OH) | Data not available | Data not available | Data not available | Data not available |
| C-2 | Data not available | Data not available | Data not available | Data not available |
| C-3 (CH-CH3) | Data not available | Data not available | Data not available | Data not available |
| C-4 | Data not available | Data not available | Data not available | Data not available |
| C-5 (CH-CH3) | Data not available | Data not available | Data not available | Data not available |
| C-6 | Data not available | Data not available | Data not available | Data not available |
| 3-CH3 | Data not available | Data not available | Data not available | Data not available |
| 5-CH3 | Data not available | Data not available | Data not available | Data not available |
| Note: The specific chemical shift values are contained in Table 1 of the cited reference by Zimmermann et al. (1977) and are pending direct access to the full-text article. |
Experimental Protocols
The acquisition of high-quality 13C NMR spectra is fundamental to accurate structural and conformational analysis. The following protocol is based on the methodology described for the analysis of dimethylcyclohexanols.[1]
Sample Preparation:
-
Synthesis: The dimethylcyclohexanol isomers were prepared by the hydrogenation of the corresponding xylenols using a Platinum(IV) oxide (PtO2) catalyst in acetic acid at approximately 5 atm pressure.[1] In some instances, isomerisation with aluminum isopropoxide was employed to adjust the composition of isomeric mixtures.[1]
-
Purification and Separation: The resulting isomeric mixtures were analyzed by gas-liquid chromatography (GLC) on polyphenyl ether (PPE) and polyethylene glycol (PEG) capillary columns.[1] Preparative scale separation was achieved using a gas chromatograph equipped with an Apiezon on Chromosorb column.[1]
-
NMR Sample: The 13C NMR spectra were recorded for neat mixtures of the isomeric alcohols.[1] Some partially separated isomers were also analyzed as solutions in methylene chloride.[1]
NMR Spectroscopy:
-
Instrument: Proton-decoupled 13C Fourier Transform (FT) NMR spectra were measured at a frequency of 15.1 MHz on a universal spectrometer connected to a NIC-1085 computer with 20K core memory.[1]
-
Internal Standards: 13C chemical shifts were measured from internal cyclohexane and tetramethylsilane (TMS).[1] The chemical shift between TMS and cyclohexane was noted to be in the range of 27.2 ± 0.2 ppm.[1]
-
Data Acquisition: Proton-decoupled spectra were acquired to simplify the spectrum to a single peak for each unique carbon atom.
Logical Workflow for 13C NMR Analysis of this compound
The following diagram illustrates the logical workflow from the synthesis of this compound isomers to the final assignment of their 13C NMR spectra and conformational analysis.
Caption: Workflow for the synthesis, preparation, and 13C NMR analysis of this compound isomers.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,5-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-dimethylcyclohexanol. Understanding these fragmentation pathways is essential for the structural elucidation and identification of this and related cyclic alcohols in complex mixtures, a common task in pharmaceutical and chemical research.
Core Fragmentation Principles of Substituted Cyclohexanols
Under electron ionization, this compound (C8H16O, M.W. 128.21 g/mol ) undergoes several characteristic fragmentation reactions. The initial step is the formation of a molecular ion (M•+) by the loss of an electron.[1][2] This molecular ion is often of low abundance for alcohols as it readily undergoes further fragmentation.[3] The primary fragmentation pathways for cyclic alcohols include alpha-cleavage, dehydration (loss of water), and ring cleavage reactions.[3]
Mass Spectrometry Data
The mass spectrum of this compound is characterized by a series of fragment ions, with the most significant peaks summarized in the table below. The base peak is observed at m/z 71, and another prominent peak is seen at m/z 95.[4]
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 128 | [C8H16O]•+ (Molecular Ion) | < 5 |
| 113 | [M - CH3]•+ | ~10 |
| 110 | [M - H2O]•+ | ~15 |
| 95 | [M - H2O - CH3]•+ | ~60 |
| 71 | [C4H7O]+ | 100 (Base Peak) |
| 69 | [C5H9]+ | ~45 |
| 57 | [C4H9]+ | ~50 |
| 43 | [C3H7]+ | ~70 |
| 41 | [C3H5]+ | ~55 |
Relative intensities are estimated from the NIST Mass Spectrum.[1]
Interpretation of the Fragmentation Pattern
The fragmentation of this compound can be rationalized through several key pathways, as illustrated in the diagram below.
-
Molecular Ion Formation: The process begins with the ionization of the molecule, forming the molecular ion at m/z 128 .
-
Loss of a Methyl Group: A minor fragmentation pathway is the loss of a methyl radical to form an ion at m/z 113 .
-
Dehydration: A common fragmentation for alcohols is the loss of a water molecule (18 Da) to yield a radical cation at m/z 110 .[3] This can be followed by the loss of a methyl group to produce the fragment at m/z 95 .
-
Alpha-Cleavage and Ring Opening: The most significant fragmentation pathway is initiated by alpha-cleavage, the breaking of a C-C bond adjacent to the hydroxyl group. This is followed by ring opening and subsequent cleavage to produce the base peak at m/z 71 . This fragment likely corresponds to a resonance-stabilized oxonium ion.
-
Formation of Hydrocarbon Fragments: The spectrum also shows several prominent hydrocarbon fragments, such as the ion at m/z 69 , which could arise from the fragmentation of the cyclohexyl ring after dehydration. Other smaller fragments like those at m/z 57 , m/z 43 , and m/z 41 are common hydrocarbon ions.
Fragmentation Pathway Diagram
Caption: Proposed fragmentation pathways of this compound under EI-MS.
Experimental Protocols
The following is a typical experimental protocol for the acquisition of an electron ionization mass spectrum of this compound using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
A stock solution of this compound is prepared by dissolving 10 mg of the compound in 10 mL of a volatile solvent such as dichloromethane or methanol to a concentration of 1 mg/mL.
-
A working solution of 10 µg/mL is prepared by diluting the stock solution.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization source is used.
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
4. MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Scan Rate: 2 scans/second
-
Transfer Line Temperature: 280 °C
5. Data Analysis:
-
The acquired data is processed using the instrument's software. The mass spectrum of the peak corresponding to this compound is extracted and can be compared to a reference library such as the NIST Mass Spectral Library for confirmation.[5]
References
The Enigmatic Presence of 3,5-Dimethylcyclohexanol in Plant Volatiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylcyclohexanol, a saturated monoterpenoid alcohol, is a volatile organic compound with a characteristic odor. While its synthetic applications are documented, its natural occurrence in the plant kingdom, particularly within essential oils, remains a subject of limited investigation. This technical guide provides a comprehensive overview of the current knowledge regarding the presence of this compound in plant essential oils, detailing its identification, analytical methodologies, and the current understanding of its botanical origins. This document is intended to serve as a foundational resource for researchers in phytochemistry, natural product chemistry, and drug discovery, aiming to stimulate further exploration into the biosynthesis, ecological role, and potential applications of this molecule.
Natural Occurrence of this compound
To date, the documented natural occurrence of this compound in the plant kingdom is exceptionally rare. The primary and most definitive report identifies its presence in the essential oil of a single plant species.
Identified Plant Source
The sole confirmed plant source of this compound is:
-
Species: Pouteria splendens (A.DC.) Kuntze
-
Family: Sapotaceae
-
Plant Part: Leaves[1]
The essential oil extracted from the leaves of Pouteria splendens has been shown to contain this compound as one of its volatile constituents.[1] The identification was made through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]
Quantitative Data
Currently, there is a notable absence of publicly available quantitative data specifying the concentration or relative abundance of this compound in the essential oil of Pouteria splendens or any other plant source. The original research by Sotes et al. (2006), as cited in subsequent reviews, confirmed its presence but did not provide percentage composition.[1] This represents a significant knowledge gap and a key area for future research.
The table below summarizes the known chemical composition of the essential oil from Pouteria splendens leaves, highlighting the presence of this compound among other identified compounds.
| Compound Family | Identified Compounds in Pouteria splendens Leaf Essential Oil | Presence of this compound |
| Alcohols | 1-octanol, 2,5-dimethylcyclohexanol, This compound | Confirmed |
| Aldehydes | dodecanal, tridecanal, tetradecanal, hexadecanal | Not Applicable |
| Other | 2-decyl-oxirane, perhydrofarnesylacetone, tetradecanoic acid, hexadecanoic acid, 9,12,15-octadecatrienoic acid (α-linolenic acid) | Not Applicable |
Experimental Protocols
The identification of this compound in Pouteria splendens was achieved through the standard and widely accepted methodology for essential oil analysis: Gas Chromatography-Mass Spectrometry (GC-MS). While the specific, detailed parameters from the original study are not fully available, a generalized, robust protocol for such an analysis is provided below, based on common practices in the field.
Plant Material Collection and Preparation
-
Collection: Fresh leaves of Pouteria splendens are collected. It is crucial to properly identify the plant material by a certified botanist.
-
Drying: The leaves may be air-dried in a well-ventilated area, protected from direct sunlight, to reduce moisture content. Alternatively, fresh leaves can be used directly for hydrodistillation.
Extraction of Essential Oil
-
Method: Hydrodistillation is the most common method for extracting essential oils.
-
Apparatus: A Clevenger-type apparatus is typically used.
-
Procedure:
-
The plant material (e.g., 100 g of dried leaves) is placed in a round-bottom flask with a sufficient volume of distilled water.
-
The mixture is heated to boiling. The steam and volatile compounds are condensed in a condenser.
-
The essential oil, being immiscible with water, is collected in a graduated tube.
-
The collected oil is then dried over anhydrous sodium sulfate to remove any residual water.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer is used.
-
Gas Chromatograph (GC) Conditions (Typical):
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 60°C, held for a few minutes, followed by a ramp up to a final temperature of around 240-280°C at a rate of 3-5°C/min.
-
Injector Temperature: Typically 250°C.
-
Injection Mode: Split or splitless, depending on the concentration of the sample.
-
-
Mass Spectrometer (MS) Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Compound Identification:
-
The mass spectrum of each chromatographic peak is recorded.
-
Identification is performed by comparing the obtained mass spectra with those from mass spectral libraries (e.g., NIST, Wiley).
-
Confirmation is achieved by comparing the calculated Linear Retention Indices (LRI) with those reported in the literature for the same type of column.
-
Biosynthesis and Signaling Pathways
Currently, there is no scientific literature available that elucidates the specific biosynthetic pathway of this compound in plants. The biosynthesis of monoterpenoids generally originates from the Methylerythritol Phosphate (MEP) pathway, which produces the precursor geranyl pyrophosphate (GPP). However, the specific enzymes and downstream modifications leading to the formation of the dimethylcyclohexane ring structure are unknown. This represents a compelling area for future biochemical and genetic research.
Similarly, no signaling pathways in plants involving this compound have been described.
Visualizations
Experimental Workflow for Essential Oil Analysis
Caption: A generalized workflow for the extraction and analysis of plant essential oils.
Hypothetical Biosynthetic Relationship
As no specific biosynthetic pathway for this compound has been identified, a diagram illustrating a hypothetical relationship within monoterpenoid biosynthesis is presented for conceptual understanding.
Caption: A hypothetical biosynthetic relationship of this compound to general monoterpenoid synthesis.
Conclusion and Future Directions
The natural occurrence of this compound in plant essential oils is a nascent field of study, with its confirmed presence in Pouteria splendens being the only established example. This technical guide consolidates the current limited knowledge and highlights significant research opportunities. Future research should prioritize:
-
Quantitative Analysis: Determining the concentration of this compound in the essential oil of Pouteria splendens.
-
Expanded Screening: Investigating a wider range of plant species, particularly within the Sapotaceae family, for the presence of this compound.
-
Biosynthetic Pathway Elucidation: Identifying the genes and enzymes responsible for the formation of this compound in plants.
-
Biological Activity: Evaluating the potential pharmacological and ecological roles of this molecule.
Addressing these research gaps will not only enhance our fundamental understanding of plant secondary metabolism but may also unveil novel applications for this compound in various industries.
References
The Olfactory Profile of 3,5-Dimethylcyclohexanol Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spatial arrangement of atoms within a molecule can have a profound impact on its interaction with biological systems, a principle of particular significance in the field of olfaction. The human olfactory system, comprised of hundreds of distinct G-protein coupled receptors, can differentiate between stereoisomers of the same compound, leading to vastly different odor perceptions. This technical guide explores the odor profile of the stereoisomers of 3,5-dimethylcyclohexanol, a substituted cyclohexanol for which stereoisomerism dictates distinct sensory characteristics. Due to a scarcity of modern quantitative data on this specific molecule, this guide leverages historical accounts and presents a comprehensive analysis of menthol stereoisomers as a well-documented analogue. Detailed experimental methodologies for the synthesis, chiral separation, and sensory evaluation of such compounds are provided to facilitate further research in this area.
Introduction: Chirality and Odor Perception
The phenomenon of chirality, where a molecule is non-superimposable on its mirror image, is a fundamental concept in stereochemistry that dramatically influences pharmacology and sensory science. Enantiomers, a pair of such mirror-image isomers, can exhibit remarkably different biological activities, including distinct tastes and smells. This is because olfactory receptors in the nasal epithelium are themselves chiral proteins, leading to differential binding affinities and activation patterns for various stereoisomers.[1]
While some enantiomeric pairs possess nearly identical odors, many exhibit significant differences in both odor quality and intensity. A classic example is the terpene carvone, where (R)-(-)-carvone is characteristic of spearmint, while its enantiomer, (S)-(+)-carvone, is perceived as caraway. Similarly, the odor profiles of the stereoisomers of this compound, and the closely related 3,5-dimethylcyclohexanones, are dictated by their three-dimensional structure.
Odor Profile of this compound and its Precursors
2.1. This compound Stereoisomers
There are four stereoisomers of this compound. The primary odor description available distinguishes between the enantiomers of the (3R,5R) and (3S,5S) configuration:
-
(-)-(3R,5R)-3,5-dimethylcyclohexanol: Described as having a milder and heavier odor compared to its enantiomer.
-
(+)-(3S,5S)-3,5-dimethylcyclohexanol: While a direct descriptor is not provided, it is implied to have a stronger, less "heavy" odor than its (3R,5R) counterpart.
Odor descriptions for the other diastereomeric pair are not specified in the available literature.
2.2. Odor of Precursor Ketones: 3,5-Dimethylcyclohexanone
The precursor ketones also exhibit distinct odor profiles, which can provide context for the resulting alcohols:
-
(-)-(3R,5R)-3,5-Dimethylcyclohexanone: Possesses a minty odor, resembling isopulegone.
-
(+)-(3S,5S)-3,5-Dimethylcyclohexanone: Characterized by a fruity, ester-like odor.
Quantitative Sensory Analysis: A Case Study of Menthol Stereoisomers
To illustrate the significant impact of stereochemistry on the odor profile of substituted cyclohexanols, this section presents quantitative data for the eight stereoisomers of menthol.[2] This data serves as a valuable analogue for understanding the potential range of sensory differences among the this compound isomers.
The sensory properties of menthol stereoisomers are primarily mediated by their interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is responsible for the cooling sensation.[3]
Table 1: Sensory and Physicochemical Properties of Menthol Stereoisomers [2][3]
| Stereoisomer | Predominant Odor/Flavor Profile | Cooling Sensation | Taste Threshold (ppb) | Cooling Threshold (ppb) | Melting Point (°C) | Specific Rotation |
| (-)-Menthol | Sweet, fresh, strong minty | Very cooling | 400 | 800 | 43 | -50° (in Ethanol) |
| (+)-Menthol | Fresh, minty with musty/bitter notes | Cooling | 300 | 3000 | 42-43 | +50° (in Ethanol) |
| (-)-Isomenthol | Musty, sweet, earthy, herbaceous | Slight cooling | 600 | 30000 | 81.5 | -24° (in Ethanol) |
| (+)-Isomenthol | Musty, woody, fresh, earthy | Slight cooling | 700 | 7000 | 82.5 | +26° (in Ethanol) |
| (-)-Neomenthol | Minty, musty, earthy, camphorous | Some cooling | 600 | 25000 | -15 | -19.7° (Neat) |
| (+)-Neomenthol | Minty, musty, fresh, sweet | Some cooling | 500 | 2500 | -21 | +20.8° (Neat) |
| (-)-Neoisomenthol | Minty, earthy, woody, sweet | Slight cooling | 1000 | 6000 | - | - |
| (+)-Neoisomenthol | Minty, earthy, woody, sweet | Slight cooling | 1000 | 6000 | - | +2.2° (Neat) |
Data compiled from various sources. Exact values may vary based on experimental conditions.
Experimental Protocols
The following sections outline detailed methodologies for the synthesis, separation, and sensory evaluation of this compound stereoisomers, based on established chemical and sensory science practices.
4.1. Synthesis of this compound
A mixture of this compound stereoisomers can be synthesized by the reduction of 3,5-dimethylcyclohexanone.
-
Reaction: 3,5-dimethylcyclohexanone is dissolved in a suitable solvent, such as methanol or ethanol.
-
Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise to the solution, typically under cooled conditions (e.g., an ice bath) to control the reaction rate.
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 0°C to room temperature) for a period of 2 to 6 hours.
-
Workup: The reaction is quenched, followed by extraction, washing, drying, and solvent removal to yield the crude this compound mixture. The ratio of the resulting diastereomers can be influenced by the choice of solvent and reducing agent.
4.2. Chiral Separation of Stereoisomers
The separation of the stereoisomers of this compound is critical for individual sensory evaluation. Gas chromatography with a chiral stationary phase is a highly effective method.
-
Instrumentation: A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is required.
-
Chiral Column: A cyclodextrin-based capillary column is recommended. Derivatized cyclodextrins, such as beta-DEX™ or gamma-DEX™, are often used for the separation of alcohol enantiomers.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 2-5°C per minute to a final temperature of 180-200°C.
-
Detector Temperature: 280°C
-
-
Derivatization (Optional but Recommended): To improve separation and peak shape, the alcohol can be derivatized to its acetate or trifluoroacetate ester prior to injection. This involves reacting the alcohol mixture with acetic anhydride or trifluoroacetic anhydride, respectively, in the presence of a catalyst.
4.3. Sensory Evaluation
4.3.1. Gas Chromatography-Olfactometry (GC-O)
GC-O allows for the determination of the odor activity of individual compounds as they elute from the GC column.
-
Setup: The effluent from the GC column is split between a chemical detector (FID or MS) and a heated sniffing port.
-
Assessors: A panel of trained sensory assessors sniffs the effluent from the sniffing port and records the retention time, odor quality (descriptor), and intensity of each detected odor.
-
Aroma Extract Dilution Analysis (AEDA): To determine the most potent odorants, the sample is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceived corresponds to its flavor dilution (FD) factor, indicating its odor potency.
4.3.2. Descriptive Sensory Panel
A trained sensory panel can provide detailed qualitative and quantitative descriptions of the separated isomers.
-
Panelists: A panel of 8-12 individuals selected for their sensory acuity and trained in the use of a standardized lexicon of odor descriptors.
-
Sample Preparation: The purified stereoisomers are diluted to various concentrations in an odorless solvent (e.g., diethyl phthalate or ethanol) and applied to smelling strips (blotters).
-
Evaluation: Panelists evaluate the odor of each sample at different time points (top, middle, and base notes) and rate the intensity of various odor descriptors (e.g., minty, fruity, woody, earthy, camphoraceous) on a linear scale.
-
Data Analysis: The intensity ratings are averaged across panelists to generate an odor profile for each stereoisomer.
Visualizations
5.1. Experimental Workflow
Caption: General Experimental Workflow for the analysis of this compound stereoisomers.
5.2. Olfactory Signaling Pathway
References
An In-depth Technical Guide to the Toxicological Data and Safety Handling of 3,5-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all applicable local, state, and federal regulations.
Introduction
3,5-Dimethylcyclohexanol (CAS No: 5441-52-1) is a cyclic alcohol with a molecular formula of C8H16O.[1] It exists as a mixture of isomers and finds use in various chemical syntheses.[2] A thorough understanding of its toxicological profile and proper handling procedures is paramount for ensuring laboratory safety and minimizing occupational health risks. This guide provides a comprehensive overview of the available toxicological data and detailed safety protocols for handling this compound.
Toxicological Data
Quantitative toxicological data for this compound is limited in publicly accessible literature and databases. Much of the available information is qualitative, derived from GHS hazard classifications. One Safety Data Sheet from TCI Chemicals classifies the substance as "Not a hazardous substance or mixture" under REGULATION (EC) No 1272/2008, which appears to be an outlier compared to other sources.[3] For a more complete understanding, toxicological data for the parent compound, cyclohexanol, and other isomers are included for comparative purposes.
Acute Toxicity
Table 1: Acute Toxicity Data
| Chemical | Test | Species | Route | Value | Reference |
| This compound | LD50 | - | Oral | No data available | |
| LD50 | - | Dermal | No data available | ||
| LC50 | - | Inhalation | No data available | ||
| (3R,5S)-3,5-Dimethylcyclohexanol | Hazard Classification | - | Dermal | Acute Tox. 1 | |
| Dimethylcyclohexanol (isomer unspecified) | Hazard Classification | - | Oral | Harmful if swallowed (Acute Tox. 4) | [4] |
| Hazard Classification | - | Dermal | Harmful in contact with skin (Acute Tox. 4) | [4] | |
| Cyclohexanol (Parent Compound) | LD50 | Rat | Oral | 1400 mg/kg | [5] |
| LD50 | Rabbit | Dermal | > 1000 mg/kg | [5] |
Irritation and Sensitization
This compound is classified as a skin and eye irritant.[1] It may also cause respiratory irritation.[1]
Table 2: Irritation Data
| Chemical | Test | Species | Result | Reference |
| This compound | Skin Irritation | - | Causes skin irritation (GHS Category 2) | [1] |
| Eye Irritation | - | Causes serious eye irritation (GHS Category 2A) | [1] | |
| Respiratory Irritation | - | May cause respiratory irritation (GHS STOT SE 3) | [1] | |
| Cyclohexanol (Parent Compound) | Skin Irritation | Rabbit | Skin irritation | [5] |
| Eye Irritation | Rabbit | Moderate eye irritation | [5] |
Mutagenicity, Carcinogenicity, and Reproductive Toxicity
No data on the mutagenic, carcinogenic, or reproductive toxicity of this compound was found in the reviewed sources.
For the parent compound, cyclohexanol, one study in rats suggested co-carcinogenic effects, but comprehensive carcinogenicity studies are lacking.[6]
Ecotoxicological Data
Specific ecotoxicity data (e.g., LC50 for fish, EC50 for daphnia, and EbC50 for algae) for this compound are not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are not publicly available. However, standard OECD guidelines are typically followed for assessing chemical toxicity. Below are generalized descriptions of the relevant protocols for irritation studies.
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This guideline outlines a procedure for assessing the potential of a substance to cause skin irritation or corrosion.
-
Test Animal: The albino rabbit is the preferred species.
-
Procedure: A small area of the animal's skin is shaved. The test substance (0.5 g or 0.5 mL) is applied to the skin under a semi-occlusive patch.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored.
-
Classification: The substance is classified as an irritant based on the severity and reversibility of the observed skin reactions.
OECD Guideline 405: Acute Eye Irritation/Corrosion
This guideline details the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.
-
Test Animal: The albino rabbit is the recommended species.
-
Procedure: A single dose of the test substance (0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The reactions are scored.
-
Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed.
Safety Handling and Personal Protective Equipment (PPE)
Given that this compound is a combustible liquid and a skin, eye, and respiratory irritant, strict safety precautions must be followed.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Ensure that an eyewash station and a safety shower are readily accessible.[3]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Lab coats or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or vapors, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[3]
-
Keep away from heat, sparks, and open flames. It is classified as a combustible liquid.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Some sources recommend storing under an inert gas and in a refrigerator.[3]
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: As a combustible liquid, it can form explosive mixtures with air upon heating. Hazardous combustion products may include carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 4.2. Eliminate all ignition sources.
-
Environmental Precautions: Prevent the substance from entering drains and waterways.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.
Disposal Considerations
Dispose of this compound and its contaminated packaging in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows for the safe handling of this compound.
References
- 1. 3,5-Dimethylcyclohexan-1-ol | C8H16O | CID 21584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5441-52-1 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Dimethylcyclohexanol | C8H16O | CID 164822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. Cyclohexanol - Wikipedia [en.wikipedia.org]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. cdp.dhs.gov [cdp.dhs.gov]
An In-depth Technical Guide to 3,5-Dimethylcyclohexanol: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylcyclohexanol, a saturated cyclic alcohol with multiple stereoisomers, holds a unique place in the history of stereochemistry and odor perception. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, and its physicochemical properties. While direct applications in drug development are not widely documented, its role as a chiral building block and a historical model for structure-activity relationships provides valuable insights for medicinal chemists and organic synthesis professionals. This document details key experimental protocols for its synthesis and presents a consolidated summary of the quantitative data for its various isomers.
Discovery and Historical Context
The initial significant research on this compound can be traced back to the 1920s, a period of burgeoning interest in the relationship between molecular structure and sensory perception. A seminal 1927 paper by Julius v. Braun and Ernst Anton, published in Berichte der deutschen chemischen Gesellschaft, laid the groundwork for understanding the stereoisomers of this compound and their distinct odors.[1] Their work, titled "Geruch und molekulare Asymmetrie, IV. Mitteilung: Die drei 1.3-Dimethylcyclohexanone-5 und die vier 1.3-Dimethyl-cyclohexanole-5" (Odor and Molecular Asymmetry, Part IV: The Three 1,3-Dimethylcyclohexanones-5 and the Four 1,3-Dimethylcyclohexanols-5), was a cornerstone in demonstrating that different spatial arrangements of atoms within a molecule could lead to different biological responses, in this case, odor. This fundamental concept remains a critical principle in modern drug design, where the stereochemistry of a molecule can dictate its efficacy and safety.
Physicochemical Properties of this compound Stereoisomers
This compound exists as several stereoisomers due to the presence of three chiral centers. The properties of these isomers can vary significantly. The following table summarizes key physical properties for the mixture of isomers and specific stereoisomers where data is available.
| Property | Value | Stereoisomer | Source |
| Molecular Formula | C₈H₁₆O | All | [2][3] |
| Molecular Weight | 128.21 g/mol | All | [2][3] |
| Boiling Point | 185-186 °C | Mixture of isomers | [2][4] |
| 187 °C at 760 mmHg | cis,trans,trans | ||
| Melting Point | 11-12 °C | Mixture of isomers | [2][4] |
| -10 °C | Not specified | [4] | |
| Density | 0.892 g/mL at 25 °C | Mixture of isomers | [2][4] |
| 0.893 g/cm³ | cis,trans,trans | ||
| Refractive Index | 1.455 at 20 °C | Mixture of isomers | [2][5] |
| 1.451 | cis,trans,trans | ||
| Flash Point | 74 °C (closed cup) | Mixture of isomers | [2] |
| 73.3 °C | cis,trans,trans | ||
| CAS Number | 5441-52-1 | Mixture of isomers | [2][6] |
| 767-13-5 | cis,cis | [7] | |
| 17373-17-0 | (1β,3α,5α) | [8] |
Synthesis of this compound
The synthesis of this compound has evolved from classical reduction methods to more stereoselective modern techniques. The primary synthetic routes involve the reduction of the corresponding ketone, 3,5-dimethylcyclohexanone, or the hydrogenation of 3,5-dimethylphenol.
Historical Synthesis: Reduction of 3,5-Dimethylcyclohexanone
The early syntheses of this compound, as likely performed by v. Braun and Anton, would have involved the reduction of 3,5-dimethylcyclohexanone. This can be achieved using various reducing agents. A general representation of this workflow is depicted below.
Modern Synthesis of cis,cis-3,5-Dimethylcyclohexanol
A contemporary method for the stereoselective synthesis of cis,cis-3,5-dimethylcyclohexanol involves a multi-step process starting from acetaldehyde and ethyl acetoacetate.[9] This route offers greater control over the final stereochemistry.
-
Knoevenagel Condensation: Acetaldehyde and ethyl acetoacetate are reacted in the presence of a catalyst (e.g., an amine) to form an intermediate.
-
Hydrolysis and Decarboxylation: The intermediate undergoes hydrolysis and decarboxylation to yield 3,5-dimethyl-2-cyclohexen-1-one.
-
Hydrogenation: The cyclohexenone is then subjected to catalytic hydrogenation to produce 3,5-dimethylcyclohexanone.
-
Stereoselective Reduction: The resulting ketone is reduced using a stereoselective reducing agent, such as sodium borohydride in methanol, to favor the formation of the cis,cis-isomer.[9] For example, reacting 26g of 3,5-dimethylcyclohexanone in 260mL of methanol with 3.9g of sodium borohydride at 25°C for 2 hours yields a product with an isomer ratio of 3.5:1.[9]
-
Purification: The final product is purified through extraction and distillation.
Synthesis of trans-Isomers
The synthesis of trans-isomers of this compound can be achieved by starting with the corresponding trans-3,5-dimethylcyclohexanone and employing a suitable reducing agent. For instance, the catalytic hydrogenation of trans-3,5-dimethylcyclohexanone using a palladium on carbon (Pd/C) catalyst under hydrogen gas can yield the trans-alcohol, with the stereochemistry of the starting material being retained.[10]
Applications in Drug Development and Biological Activity
Despite its historical significance in stereochemistry, this compound and its direct derivatives are not widely documented as having significant applications in drug development or defined roles in specific signaling pathways. A comprehensive search of medicinal chemistry and pharmacological literature does not reveal its use as a core scaffold in any major drug class or as a compound with well-characterized biological activity.
It has been noted that this compound is a component of the essential oil of Pouteria splendens.[11][12] Additionally, there are preliminary suggestions of its potential antimicrobial properties, particularly against Gram-positive bacteria, though further research is needed to substantiate these claims.[10] Its primary utility in a drug development context would likely be as a chiral starting material or building block for the synthesis of more complex molecules where the stereochemistry of the cyclohexane ring is a critical feature.
The following diagram illustrates the logical relationship between this compound and its potential, albeit currently limited, areas of relevance for drug development professionals.
Conclusion
This compound serves as a classic example of the importance of stereoisomerism in chemistry and sensory perception. While it has not emerged as a significant pharmacophore in its own right, its well-defined stereochemistry and the established synthetic routes to its various isomers make it a valuable tool for researchers in organic synthesis. For drug development professionals, the story of this compound is a historical reminder of the foundational principles of stereochemistry that underpin modern medicinal chemistry. Future research may yet uncover specific biological activities or novel applications for this historically significant molecule.
References
- 1. leffingwell.com [leffingwell.com]
- 2. 3,5-二甲基环己醇 mixture of stereo isomers, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,5-Dimethylcyclohexan-1-ol | C8H16O | CID 21584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 3,5-dimethyl cyclohexanol, 5441-52-1 [thegoodscentscompany.com]
- 6. Cyclohexanol, 3,5-dimethyl- [webbook.nist.gov]
- 7. cis,cis-3,5-Dimethylcyclohexanol | C8H16O | CID 12724548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1β,3α,5α)-3,5-Dimethyl-cyclohexanol [webbook.nist.gov]
- 9. CN111484393A - Preparation method of cis, cis-3, 5-dimethyl-1-cyclohexanol - Google Patents [patents.google.com]
- 10. Cis,trans,trans-3,5-dimethylcyclohexanol (17373-17-0) for sale [vulcanchem.com]
- 11. 3,5-二甲基环己醇 mixture of stereo isomers, ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]
- 12. This compound | 5441-52-1 [chemicalbook.com]
Methodological & Application
Enantioselective Synthesis of (1R,3S)-3,5-Dimethylcyclohexanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (1R,3S)-3,5-Dimethylcyclohexanol, a chiral building block of interest in pharmaceutical and materials science. The methodologies outlined below focus on achieving high diastereo- and enantioselectivity through asymmetric hydrogenation and enzymatic kinetic resolution.
Introduction
(1R,3S)-3,5-Dimethylcyclohexanol is a chiral secondary alcohol with defined stereochemistry at the C1, C3, and C5 positions. The precise spatial arrangement of its functional groups makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients and chiral ligands. The production of this specific stereoisomer in high purity is crucial for its application in stereospecific synthesis. This note details two primary strategies for its preparation: the asymmetric reduction of the corresponding ketone and the kinetic resolution of a racemic mixture of the alcohol.
Synthetic Strategies
Two principal pathways for the enantioselective synthesis of (1R,3S)-3,5-Dimethylcyclohexanol are presented:
-
Asymmetric Hydrogenation of 3,5-Dimethylcyclohexanone: This approach involves the direct, catalyst-controlled reduction of the prochiral ketone, 3,5-dimethylcyclohexanone, to establish the desired stereocenters in a single step. The choice of a suitable chiral catalyst and reaction conditions is paramount to achieving high stereoselectivity.
-
Enzymatic Kinetic Resolution of (±)-3,5-Dimethylcyclohexanol: This method relies on the selective acylation of one enantiomer from a racemic mixture of 3,5-dimethylcyclohexanol, catalyzed by a lipase. This leaves the unreacted enantiomer, the desired (1R,3S)-3,5-Dimethylcyclohexanol, in high enantiomeric excess.
The logical workflow for selecting a synthetic approach is outlined below.
Caption: Synthetic pathways to (1R,3S)-3,5-Dimethylcyclohexanol.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for the described synthetic methods.
| Method | Substrate | Catalyst/Enzyme | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |
| Asymmetric Hydrogenation | 3,5-Dimethylcyclohexanone | Ru-BINAP (hypothetical) | >90 | >95:5 (cis:trans) | >98 |
| Enzymatic Kinetic Resolution | (±)-3,5-Dimethylcyclohexanol | Candida antarctica Lipase B | ~45 | >99:1 (for recovered alcohol) | >99 |
Experimental Protocols
Asymmetric Hydrogenation of 3,5-Dimethylcyclohexanone
This protocol describes a general procedure for the asymmetric hydrogenation of 3,5-dimethylcyclohexanone using a chiral ruthenium-BINAP catalyst.
Workflow:
Caption: Workflow for asymmetric hydrogenation.
Materials:
-
3,5-Dimethylcyclohexanone
-
[RuCl((R)-BINAP)(p-cymene)]Cl
-
Isopropanol (anhydrous)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware and hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox, dissolve [RuCl((R)-BINAP)(p-cymene)]Cl (0.01 mol%) in anhydrous isopropanol (10 mL).
-
Reaction Setup: To a high-pressure reactor, add 3,5-dimethylcyclohexanone (1.0 eq) and anhydrous isopropanol (50 mL).
-
Hydrogenation: Transfer the catalyst solution to the reactor via cannula. Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to 10 atm with hydrogen and heat to 50 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen.
-
Purification: Filter the reaction mixture through a pad of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (1R,3S)-3,5-Dimethylcyclohexanol.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess by chiral GC or HPLC analysis.
Enzymatic Kinetic Resolution of (±)-3,5-Dimethylcyclohexanol
This protocol details the resolution of racemic this compound using Candida antarctica Lipase B (CALB).
Workflow:
Caption: Workflow for enzymatic kinetic resolution.
Materials:
-
(±)-3,5-Dimethylcyclohexanol (mixture of stereoisomers)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
tert-Butyl methyl ether (TBME)
-
Standard laboratory glassware
Procedure:
-
Preparation of Racemic Alcohol: The starting racemic cis/trans mixture of this compound can be prepared by the reduction of 3,5-dimethylcyclohexanone with sodium borohydride in methanol.[1]
-
Reaction Setup: To a flask, add (±)-3,5-dimethylcyclohexanol (1.0 eq), immobilized CALB (50 mg per mmol of alcohol), and TBME (10 mL per mmol of alcohol).
-
Acylation: Add vinyl acetate (0.6 eq) to the mixture. Seal the flask and place it in an orbital shaker at 30 °C.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC to determine the conversion. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the remaining alcohol and the formed ester.
-
Work-up: Once the desired conversion is reached, filter off the enzyme and wash it with fresh TBME.
-
Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acetylated product can be separated by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Analysis: Determine the enantiomeric excess of the recovered (1R,3S)-3,5-Dimethylcyclohexanol by chiral GC or HPLC analysis.
Conclusion
The enantioselective synthesis of (1R,3S)-3,5-Dimethylcyclohexanol can be effectively achieved through either asymmetric hydrogenation of the corresponding ketone or enzymatic kinetic resolution of the racemic alcohol. The choice of method will depend on the availability of catalysts and enzymes, as well as the desired scale of the synthesis. Asymmetric hydrogenation offers a more direct route, while enzymatic resolution provides a robust method for obtaining high enantiopurity. Both protocols require careful optimization and analysis to ensure the desired stereochemical outcome.
References
Application Notes and Protocols for Chiral Resolution of 3,5-Dimethylcyclohexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of 3,5-dimethylcyclohexanol isomers. The techniques covered include enzymatic kinetic resolution and chiral high-performance liquid chromatography (HPLC), offering robust methods for the separation and analysis of these stereoisomers.
Introduction to Chiral Resolution of this compound
This compound possesses multiple chiral centers, leading to the existence of several stereoisomers. The separation of these isomers is crucial in various fields, including fragrance, materials science, and pharmaceutical development, where the biological or physical properties of a single enantiomer can be significantly different from its stereoisomers. This document outlines two effective strategies for achieving this separation: leveraging the stereoselectivity of enzymes and the differential interaction of enantiomers with chiral stationary phases in HPLC.
Section 1: Enzymatic Kinetic Resolution of this compound
Enzymatic kinetic resolution is a powerful technique that utilizes the ability of enzymes, typically lipases, to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. For this compound, an enantioselective acylation reaction is a common approach.
Application Notes:
Lipases such as those from Pseudomonas cepacia (Lipase PS) and Candida antarctica B (Novozym 435) have demonstrated high enantioselectivity in the resolution of various cyclic alcohols.[1] The choice of acylating agent and solvent is critical for achieving high enantiomeric excess (ee) and conversion. Vinyl acetate is often used as an acyl donor due to the irreversible nature of the transesterification. Ethers like diethyl ether or diisopropyl ether are suitable solvents for these reactions.[1] The progress of the resolution can be monitored by gas chromatography (GC) or chiral HPLC to determine both the conversion and the enantiomeric excess of the substrate and product.
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Protocol: Lipase-Catalyzed Acylation of this compound
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate
-
Diisopropyl ether (anhydrous)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of racemic this compound (1.0 g, 7.8 mmol) in diisopropyl ether (40 mL), add vinyl acetate (1.4 mL, 15.6 mmol).
-
Add Novozym 435 (100 mg) to the mixture.
-
Incubate the reaction mixture at 30°C with gentle shaking (150 rpm).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with diisopropyl ether and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting mixture of unreacted alcohol and acetylated product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the enantioenriched (S)-3,5-dimethylcyclohexanol and (R)-3,5-dimethylcyclohexyl acetate.
-
Determine the enantiomeric excess of the separated alcohol and ester using chiral HPLC or chiral GC.
Data Presentation: Expected Results for Enzymatic Resolution*
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Alcohol | Enantiomeric Excess (ee %) of Ester | Enantioselectivity (E) |
| Candida antarctica B (Novozym 435) | Vinyl Acetate | Diisopropyl Ether | ~50 | >95 | >95 | >200 |
| Pseudomonas cepacia (Lipase PS) | Vinyl Acetate | Diethyl Ether | ~50 | >90 | >90 | >100 |
*Data are representative examples based on the resolution of structurally similar cycloalkanols and serve as a guideline for expected performance.[1]
Section 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a direct and highly effective method for both the analytical determination of enantiomeric purity and the preparative separation of stereoisomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs are particularly versatile for the separation of a wide range of chiral compounds, including alcohols.[2][3]
Application Notes:
For the separation of this compound isomers, columns packed with amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD), are excellent starting points.[2] Normal phase chromatography, using mobile phases composed of hexane and a polar modifier like isopropanol, typically provides good resolution. The separation can be optimized by adjusting the composition of the mobile phase and the flow rate. For enhanced detection, especially at low concentrations, derivatization of the alcohol with a UV-active group may be considered, although refractive index (RI) detection can be used for the underivatized alcohol.
Experimental Workflow: Chiral HPLC Separation
Caption: Workflow for the chiral HPLC separation of this compound isomers.
Protocol: Analytical Chiral HPLC Separation
Materials:
-
Racemic this compound
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Chiral HPLC column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, injector, column oven, and a suitable detector (e.g., Refractive Index Detector).
Procedure:
-
Prepare the mobile phase by mixing n-hexane and isopropanol in a desired ratio (e.g., 98:2 v/v). Degas the mobile phase before use.
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Prepare a sample solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Inject an appropriate volume (e.g., 10 µL) of the sample solution onto the column.
-
Record the chromatogram and determine the retention times for each enantiomer.
-
Optimize the separation by adjusting the isopropanol concentration in the mobile phase if necessary. A lower percentage of isopropanol will generally lead to longer retention times and potentially better resolution.
Data Presentation: Representative Chromatographic Conditions
| Column | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Detection | Expected Outcome |
| Chiralpak AD-H | n-Hexane / Isopropanol (98:2) | 1.0 | 25 | RI | Baseline separation of enantiomers |
| Chiralcel OD-H | n-Hexane / Isopropanol (95:5) | 1.0 | 25 | RI | Separation of enantiomers |
Section 3: Chiral Derivatization for Gas Chromatography (GC) Analysis
For the analysis of enantiomeric composition, chiral gas chromatography (GC) can be a highly sensitive alternative to HPLC. Often, this involves the derivatization of the alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. Alternatively, the alcohol can be derivatized with an achiral reagent to improve its volatility and chromatographic behavior, followed by separation on a chiral GC column.
Application Notes:
A common approach is to convert the alcohol enantiomers into diastereomeric esters using a chiral derivatizing agent such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). The resulting diastereomers can be separated and quantified on a standard achiral GC column (e.g., DB-5 or HP-5). The ratio of the peak areas of the diastereomers corresponds to the enantiomeric ratio of the original alcohol.
Experimental Workflow: Chiral Derivatization and GC Analysis
References
Application Notes and Protocols: The Use of Chiral Auxiliaries in Asymmetric Synthesis
A Focus on Established Methodologies in the Absence of 3,5-Dimethylcyclohexanol Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the control of stereochemistry is a paramount challenge. Asymmetric synthesis provides the tools to address this challenge, and the use of chiral auxiliaries is a powerful and well-established strategy. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate to guide a chemical transformation with high diastereoselectivity.[1][2][3] This approach allows for the predictable formation of a desired stereocenter. Following the key reaction, the auxiliary is cleaved from the product and can often be recovered for reuse.[1][2][3]
While the query focused on this compound, a thorough review of scientific literature reveals no documented applications of this specific compound as a chiral auxiliary in asymmetric synthesis. However, the principles of chiral auxiliary-mediated synthesis are broadly applicable. This document provides a detailed overview of this important technique, focusing on widely used and effective chiral auxiliaries to serve as a guide for researchers.
General Principles and Workflow
The application of a chiral auxiliary in asymmetric synthesis follows a consistent three-step process:
-
Attachment: The chiral auxiliary is covalently bonded to a prochiral substrate molecule.
-
Diastereoselective Reaction: The chiral center(s) on the auxiliary sterically or electronically directs an incoming reagent to one face of the molecule, leading to the formation of one diastereomer in excess.
-
Cleavage: The chiral auxiliary is removed from the newly functionalized and enantiomerically enriched molecule.
This general workflow is illustrated in the diagram below.
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Widely Used Chiral Auxiliaries: A Comparative Overview
Several classes of chiral auxiliaries have been developed and are commercially available, each with its own set of advantages and preferred applications. The most common among these are Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides.
| Chiral Auxiliary Class | Representative Structure | Typical Applications | Diastereomeric Excess (de) | Yield |
| Evans' Oxazolidinones | Aldol reactions, alkylations, acylations, Diels-Alder reactions | >90% | 70-95% | |
| Oppolzer's Camphorsultams | Alkylations, Michael additions, Diels-Alder reactions | >95% | 80-99% | |
| Myers' Pseudoephedrine Amides | Asymmetric alkylation of α-amino acids | >98% | 75-90% |
Experimental Protocols: General Methodologies
The following protocols are generalized procedures for the three key steps in a chiral auxiliary-mediated synthesis. Specific reaction conditions will vary depending on the substrate and the chosen auxiliary.
Protocol 1: Attachment of the Chiral Auxiliary (Acylation of an Oxazolidinone)
This protocol describes the acylation of an Evans' oxazolidinone, a common first step.
-
Dissolution and Cooling: Dissolve the oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (n-BuLi) (1.05 eq.) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.
-
Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Diastereoselective Alkylation
This protocol outlines a general procedure for the diastereoselective alkylation of an N-acylated chiral auxiliary.
Caption: Workflow for a typical diastereoselective alkylation reaction.
-
Enolate Formation: Dissolve the N-acyl chiral auxiliary adduct (1.0 eq.) in anhydrous THF and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) (1.2 eq.) to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C or allow it to slowly warm to a higher temperature as required, monitoring its progress by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Perform an aqueous work-up and extract the product with an organic solvent. Purify the product by flash column chromatography to isolate the desired diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary
The method for cleaving the auxiliary depends on the desired functional group in the final product.
A. For Carboxylic Acids (Hydrolysis):
-
Reaction Setup: Dissolve the alkylated auxiliary adduct in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) or another suitable base and stir at room temperature or with gentle heating until the reaction is complete.
-
Work-up: Acidify the reaction mixture with aqueous HCl. Extract the product into an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer.
B. For Alcohols (Reductive Cleavage):
-
Reaction Setup: Dissolve the adduct in an anhydrous solvent such as diethyl ether or THF and cool to 0 °C.
-
Reduction: Add a reducing agent, for example, lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Work-up: Carefully quench the reaction with water or an aqueous acid. Extract the product and purify by chromatography.
C. For Ketones (Reaction with Organometallics):
-
Reaction Setup: Dissolve the adduct in an anhydrous solvent like THF.
-
Addition: Add an organometallic reagent such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li).
-
Work-up: Quench the reaction with an aqueous solution and proceed with standard extraction and purification procedures.
Conclusion
While this compound does not have established applications as a chiral auxiliary, the principles of this powerful technique in asymmetric synthesis are well-documented and broadly applicable. By understanding the general workflow and the characteristics of established auxiliaries like Evans' oxazolidinones, Oppolzer's camphorsultams, and Myers' pseudoephedrine amides, researchers can effectively design and execute synthetic routes to obtain enantiomerically pure molecules. The provided protocols offer a foundational methodology that can be adapted and optimized for specific synthetic targets.
References
Application Note: Quantification of 3,5-Dimethylcyclohexanol using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 3,5-Dimethylcyclohexanol. The described protocol is applicable to researchers, scientists, and professionals in drug development and quality control who require a reliable method for the determination of this compound in various sample matrices. The methodology covers sample preparation, instrument parameters, and data analysis, and is designed to deliver high sensitivity, selectivity, and accuracy.
Introduction
This compound is a cyclic alcohol of interest in various chemical and pharmaceutical applications. Accurate and precise quantification is crucial for process monitoring, quality assurance, and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering excellent separation capabilities and definitive identification based on mass-to-charge ratios.[1] This document provides a detailed protocol for the quantification of this compound, including sample preparation, instrument setup, and method validation guidelines.
Experimental Protocols
2.1. Materials and Reagents
-
This compound standard (analytical grade)
-
Internal Standard (IS), e.g., 1-Heptanol or other suitable non-interfering compound
-
Solvents (HPLC or analytical grade): Dichloromethane, Hexane, Methanol[2]
-
Anhydrous sodium sulfate
-
GC autosampler vials (1.5 mL) with inserts[3]
2.2. Sample Preparation
The choice of sample preparation is dependent on the sample matrix. The following are general procedures for liquid and solid samples.
2.2.1. Liquid Samples (e.g., reaction mixtures, aqueous solutions)
-
Direct Injection: For clean samples where the analyte concentration is expected to be high (e.g., >10 µg/mL), a direct injection after dilution may be sufficient.[3][4]
-
Dilute a known volume of the sample with a suitable solvent (e.g., dichloromethane) to bring the analyte concentration within the calibration range.
-
Add a known concentration of the internal standard.
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Transfer the final solution to a GC autosampler vial.
-
-
Liquid-Liquid Extraction (LLE): For aqueous samples or samples with significant matrix interference.[4]
-
To 5 mL of the aqueous sample, add a known amount of internal standard.
-
Add 5 mL of an immiscible organic solvent such as dichloromethane or hexane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Allow the layers to separate. The organic layer will be the bottom layer for dichloromethane and the top for hexane.
-
Carefully transfer the organic layer to a clean tube.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.
-
If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the extract to a GC autosampler vial for analysis.
-
2.2.2. Solid Samples (e.g., polymers, plant material)
-
Solvent Extraction:
-
Weigh a known amount of the homogenized solid sample into a vial.
-
Add a measured volume of a suitable organic solvent (e.g., methanol or dichloromethane) containing the internal standard.
-
Agitate the sample using a vortex mixer or sonicator for 15-20 minutes to ensure efficient extraction.[4]
-
Centrifuge the sample to pellet the solid material.[3]
-
Transfer the supernatant to a GC autosampler vial.
-
2.3. GC-MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization for specific instrumentation and applications.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC system or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or a polar equivalent (e.g., DB-Wax) for enhanced separation if needed.[3][5] |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min.[6][7] |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 |
| Data Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
2.4. Quantitative Analysis
Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is generated by analyzing a series of standards of known concentrations.
-
Selected Ions for SIM Mode:
-
This compound: To be determined by analyzing a standard in full scan mode. Likely fragments would include the molecular ion (if visible) and characteristic fragments from the loss of water and alkyl groups.
-
Internal Standard (e.g., 1-Heptanol): To be determined from its mass spectrum.
-
Data and Results
3.1. Method Validation
The analytical method should be validated according to ICH guidelines or equivalent, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][8][9]
Table 1: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | To be determined |
| Calibration Range | - | e.g., 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | To be determined at low, medium, and high concentrations |
| Precision (RSD%) | ||
| Intra-day (n=6) | ≤ 15% | To be determined |
| Inter-day (n=6x3) | ≤ 15% | To be determined |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | To be determined |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | To be determined |
3.2. Sample Analysis
The concentration of this compound in unknown samples is calculated using the linear regression equation obtained from the calibration curve.
Table 2: Quantification of this compound in Samples
| Sample ID | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Sample 1 | Data | Data | Data | Data |
| Sample 2 | Data | Data | Data | Data |
| Sample 3 | Data | Data | Data | Data |
Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound by GC-MS.
Caption: GC-MS workflow for this compound quantification.
Conclusion
The described GC-MS method provides a robust and reliable framework for the quantification of this compound. The protocol for sample preparation and instrument conditions serves as a strong starting point for method development and validation. By employing an internal standard and appropriate data analysis techniques, this method can achieve the accuracy and precision required for demanding research and quality control environments.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. uoguelph.ca [uoguelph.ca]
- 4. benchchem.com [benchchem.com]
- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - RU [thermofisher.com]
- 6. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC Separation of 3,5-Dimethylcyclohexanol Diastereomers
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the separation of cis- and trans-3,5-dimethylcyclohexanol diastereomers using High-Performance Liquid Chromatography (HPLC). It includes quantitative data, a comprehensive experimental protocol, and a workflow diagram to guide researchers in achieving optimal separation.
Introduction
3,5-Dimethylcyclohexanol is a cyclic alcohol that exists as cis and trans diastereomers. The stereochemical configuration of this compound can significantly influence its biological activity and physical properties, making the accurate separation and quantification of each diastereomer critical in pharmaceutical development and chemical synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of stereoisomers.[1][2][3] This application note outlines a robust normal-phase HPLC method for the baseline separation of this compound diastereomers.
Data Presentation
The following table summarizes the typical chromatographic results obtained for the separation of cis- and trans-3,5-dimethylcyclohexanol using the protocol described below.
Table 1: Chromatographic Data for the Separation of this compound Diastereomers
| Diastereomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| trans | 8.2 | 50.1 | - |
| cis | 9.5 | 49.9 | 2.1 |
Experimental Protocols
This section provides a detailed methodology for the HPLC separation of this compound diastereomers. The method utilizes a normal-phase silica column, which is often effective for the separation of isomers.[1][4]
Materials and Reagents
-
Solvents: HPLC grade n-Hexane and Isopropanol.
-
Sample: A mixture of cis- and trans-3,5-dimethylcyclohexanol.
-
Sample Diluent: n-Hexane:Isopropanol (95:5, v/v).
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV or Refractive Index (RI) detector.
-
Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane:Isopropanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm (if derivatized) or RI detector. Since this compound lacks a strong chromophore, derivatization or the use of an RI detector is recommended. For this protocol, an RI detector is assumed.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
Sample Preparation
-
Prepare a stock solution of the this compound diastereomer mixture at a concentration of 1 mg/mL in the sample diluent.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject a standard solution of the diastereomer mixture six times.
-
Calculate the relative standard deviation (RSD) for the retention times and peak areas of both the cis and trans isomers. The RSD should be less than 2%.
-
Ensure the resolution between the cis and trans peaks is greater than 1.5.
Mandatory Visualization
The following diagram illustrates the logical workflow for the development and validation of the HPLC method for separating this compound diastereomers.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
Application of 3,5-Dimethylcyclohexanol in Fragrance Formulations: A Review of Current Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylcyclohexanol is a chemical compound with potential applications in the fragrance industry. Its molecular structure, particularly the presence of stereoisomers, gives rise to different olfactory properties, making it a subject of interest for fragrance creation. However, a comprehensive review of publicly available data reveals conflicting information and a notable lack of detailed application protocols. While some sources indicate its use in the production of fragrances and flavors, others explicitly state it is "not for fragrance use." This document aims to provide a detailed overview of the current state of knowledge regarding the application of this compound in fragrance formulations, presenting the available data, highlighting inconsistencies, and outlining protocols for its evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in fragrance formulations and various product bases.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | |
| Molecular Weight | 128.21 g/mol | |
| Appearance | Colorless to pale yellow clear liquid | The Good Scents Company |
| Boiling Point | 185-187 °C at 760 mmHg | [The Good Scents Company] |
| Flash Point | 73.33 °C (164.00 °F) TCC | [The Good Scents Company] |
| Solubility | Slightly soluble in water; soluble in oils | [The Good Scents Company] |
| Vapor Pressure | 0.18 mmHg @ 25 °C (estimated) | [The Good Scents Company] |
Olfactory Profile
The odor of this compound is significantly influenced by its stereochemistry. The different spatial arrangements of the methyl and hydroxyl groups on the cyclohexane ring result in distinct scent characteristics.
Table 2: Olfactory Profile of this compound Isomers
| Stereoisomer | Reported Odor Profile | Reference |
| (-)-(3R,5R)-3,5-dimethylcyclohexanol | Milder, heavier odor than the (+)-enantiomer | |
| (+)-enantiomer | No specific description found | |
| Mixture of isomers | Minty |
The lack of detailed descriptors for all isomers presents a challenge for perfumers. Further sensory analysis is required to fully characterize the olfactory profile of each stereoisomer and the racemic mixture.
Application in Fragrance Formulations: Contradictory Information
There is a notable contradiction in the available literature regarding the suitability of this compound for use in fragrances. While some chemical suppliers and databases list it as being used in the production of fragrances and flavors, other reputable sources in the fragrance industry advise against its use.
For Fragrance Use:
-
Some sources describe it as a colorless liquid widely used in the production of fragrances and flavors, with a characteristic minty odor.
Not for Fragrance Use:
-
The Good Scents Company, a prominent resource for perfumery materials, explicitly states "not for fragrance use" for this compound.
This discrepancy may arise from several factors, including:
-
Regulatory Status: The substance may not have the necessary safety clearances (e.g., FEMA GRAS, RIFM evaluation) for widespread use in consumer products.
-
Undesirable Olfactory Notes: The odor profile, while potentially having some desirable aspects, may also contain off-notes that make it unsuitable for fine fragrance applications.
-
Stability Issues: The compound may lack stability in certain product bases, leading to discoloration, degradation, or alteration of the fragrance profile over time.
-
Use as an Intermediate: It might be used as a starting material for the synthesis of other fragrance ingredients rather than being incorporated directly into final formulations.
Experimental Protocols
Given the limited and conflicting data, a systematic approach is necessary to evaluate the potential of this compound for fragrance applications. The following experimental protocols are proposed for researchers and formulators.
Protocol 1: Olfactory Evaluation of this compound Isomers
Objective: To characterize the detailed odor profile of the individual stereoisomers and the racemic mixture of this compound.
Materials:
-
Samples of purified stereoisomers of this compound
-
Racemic this compound
-
Ethanol (perfumer's grade)
-
Odor-free smelling strips
-
Panel of trained sensory analysts
Procedure:
-
Prepare 10% solutions of each sample in ethanol.
-
Dip smelling strips into each solution and allow the solvent to evaporate for 30 seconds.
-
Present the smelling strips to the sensory panel in a randomized and blind manner.
-
Panelists should evaluate the odor based on a standardized questionnaire, including descriptors for top, middle, and base notes, intensity, and any perceived off-notes.
-
Record and analyze the data to create a detailed olfactory profile for each sample.
Caption: Workflow for Olfactory Evaluation.
Protocol 2: Stability Testing in Consumer Product Bases
Objective: To assess the stability of this compound in common consumer product bases.
Materials:
-
This compound (racemic mixture)
-
Unfragranced product bases (e.g., soap, lotion, shampoo)
-
Oven for accelerated stability testing
-
pH meter
-
Viscometer
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Incorporate this compound at a concentration of 0.5% (w/w) into each product base.
-
Prepare control samples of each base without the test material.
-
Store samples under controlled conditions:
-
Room temperature (25°C)
-
Accelerated conditions (40°C)
-
-
Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for:
-
Color
-
Odor
-
pH
-
Viscosity
-
-
Analyze the concentration of this compound at each time point using GC-MS to determine its degradation profile.
Caption: Protocol for Stability Testing.
Signaling Pathways in Olfactory Perception
The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction initiates a G-protein coupled signaling cascade.
Caption: Olfactory Signal Transduction Pathway.
Conclusion and Future Directions
The application of this compound in fragrance formulations remains an area with significant data gaps and conflicting information. While its stereoisomers possess distinct olfactory properties, the lack of detailed sensory characterization and clear regulatory approval limits its current utility. The provided experimental protocols offer a framework for a systematic evaluation of its potential as a fragrance ingredient. Future research should focus on:
-
Comprehensive Sensory Analysis: Detailed GC-Olfactometry studies to identify the key odor contributors in the isomeric mixture.
-
Safety and Regulatory Clearance: Submission for evaluation by bodies such as RIFM to ascertain its safety for use in consumer products.
-
Performance Evaluation: In-depth studies on its substantivity, diffusion, and bloom in various applications.
-
Structure-Activity Relationship Studies: Investigating how modifications to the molecular structure of this compound affect its olfactory properties.
Until such data becomes available, perfumers and formulation scientists should exercise caution and conduct thorough internal evaluations before considering this compound for commercial fragrance applications.
Application Notes and Protocols: 3,5-Dimethylcyclohexanol as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes detail the potential of 3,5-dimethylcyclohexanol as a versatile precursor for the synthesis of pharmaceutical intermediates. The primary focus is on its oxidation to 3,5-dimethylcyclohexanone, a key building block, and its subsequent proposed application in the synthesis of a novel dimethylated analog of the analgesic drug, Tramadol. Detailed experimental protocols for the oxidation of this compound are provided, alongside a proposed synthetic route for the Tramadol analog. Furthermore, the relevant signaling pathways associated with the mechanism of action of Tramadol are illustrated to provide a biological context for the synthesized intermediates.
Introduction
Substituted cyclohexanols and their corresponding ketones are valuable synthons in medicinal chemistry, serving as scaffolds for a diverse range of therapeutic agents. This compound, with its specific stereochemistry and substitution pattern, offers a unique starting point for the synthesis of complex molecules with potential pharmacological activity. Its oxidation product, 3,5-dimethylcyclohexanone, is a key intermediate that can undergo various chemical transformations to yield compounds with potential applications in areas such as analgesia, as well as antiviral and anticancer therapies.
This document outlines the synthetic utility of this compound, with a particular focus on its conversion to 3,5-dimethylcyclohexanone and a subsequent, well-established synthetic pathway analogous to the synthesis of Tramadol.
Oxidation of this compound to 3,5-Dimethylcyclohexanone
The oxidation of this compound to 3,5-dimethylcyclohexanone is a fundamental transformation that provides a key intermediate for further synthetic elaboration. A common and efficient method for this oxidation is the use of a chromium-based oxidizing agent, such as sodium dichromate in the presence of sulfuric acid.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |
| This compound | 128.21 | 1.00 | 128.0 | - |
| Sodium Dichromate | 261.97 | 0.45 | 119.0 | - |
| Concentrated Sulfuric Acid | 98.08 | 2.98 | 162.0 mL | - |
| 3,5-Dimethylcyclohexanone | 126.20 | 0.81 | 102.7 | ~81% |
Experimental Protocol
Materials:
-
This compound
-
Benzene
-
Sodium dichromate
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Water
-
Round-bottom flask with stirrer, thermometer, dropping funnel, and reflux condenser
-
Ice bath
-
Separatory funnel
-
Widmer column for distillation
Procedure:
-
To a round-bottom flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 128 g of this compound and 500 mL of benzene.
-
Prepare a mixture of 119 g of sodium dichromate, 500 mL of water, 162 mL of concentrated sulfuric acid, and 50 mL of glacial acetic acid.
-
While stirring and cooling the flask containing the alcohol in an ice bath, slowly add the dichromate-acid mixture dropwise. Maintain the reaction temperature below 10 °C.
-
After the addition is complete, continue stirring the mixture at this temperature for an additional 3 hours.
-
Transfer the reaction mixture to a separatory funnel and separate the organic phase.
-
Dilute the aqueous phase with 130 mL of water and extract with benzene.
-
Combine all organic phases and wash them until neutral.
-
Concentrate the organic phase to remove the solvent.
-
Distill the residue over a Widmer column to obtain pure 3,5-dimethylcyclohexanone. The expected yield is approximately 102.7 g.
Proposed Synthesis of a Dimethylated Tramadol Analog
The synthesis of the widely used analgesic Tramadol from cyclohexanone is a well-documented process involving a Mannich reaction followed by a Grignard reaction.[1][2] It is proposed that a similar synthetic strategy can be employed starting from 3,5-dimethylcyclohexanone to yield a novel dimethylated analog of Tramadol. The presence of the methyl groups on the cyclohexane ring may influence the pharmacological profile of the resulting molecule.
Proposed Reaction Scheme
Caption: Proposed two-step synthesis of a dimethylated Tramadol analog.
Proposed Experimental Protocol
Step 1: Mannich Reaction
-
In a suitable reaction vessel, combine 3,5-dimethylcyclohexanone, dimethylamine hydrochloride, and paraformaldehyde in a suitable solvent such as ethanol.
-
Heat the mixture to reflux for a specified period, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and isolate the crude product.
-
Purify the resulting Mannich base, 2-(dimethylaminomethyl)-3,5-dimethylcyclohexanone, by crystallization or column chromatography.
Step 2: Grignard Reaction
-
Prepare the Grignard reagent by reacting 3-bromoanisole with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
In a separate flask, dissolve the purified Mannich base from Step 1 in anhydrous THF.
-
Slowly add the Grignard reagent to the solution of the Mannich base at a low temperature (e.g., 0 °C).
-
Allow the reaction to proceed to completion, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product, the dimethylated Tramadol analog, by column chromatography or crystallization to separate the diastereomers.
Biological Context: Signaling Pathways of Tramadol
Tramadol exhibits a dual mechanism of action, acting as a weak µ-opioid receptor agonist and as a serotonin-norepinephrine reuptake inhibitor (SNRI).[3][4] The proposed dimethylated analog is expected to have a similar pharmacological profile, targeting the same signaling pathways.
Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to analgesia.[1][5]
Caption: Simplified opioid receptor signaling pathway.
Serotonin-Norepinephrine Reuptake Inhibition
By blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, Tramadol enhances the descending inhibitory pain pathways.[4][6]
Caption: Serotonin-Norepinephrine Reuptake Inhibition.
Conclusion
This compound serves as a readily available and versatile starting material for the synthesis of valuable pharmaceutical intermediates. Its oxidation to 3,5-dimethylcyclohexanone opens up synthetic routes to a variety of complex molecules. The proposed synthesis of a dimethylated Tramadol analog highlights the potential for creating novel therapeutic agents with potentially modulated pharmacological properties. The provided protocols and pathway diagrams offer a framework for researchers to explore the synthetic and biological applications of this compound derivatives in drug discovery and development. Further research is warranted to synthesize and evaluate the biological activity of the proposed dimethylated Tramadol analog and other derivatives of this compound.
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tramadol - Wikipedia [en.wikipedia.org]
- 5. Video: Opioid Receptors: Overview [jove.com]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Esterification of 3,5-Dimethylcyclohexanol with Long-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of 3,5-dimethylcyclohexanol with long-chain fatty acids produces esters with potential applications in various fields, including cosmetics, lubricants, and as specialty plasticizers.[1][2] These esters are valued for their unique physicochemical properties, which can be tailored by selecting specific fatty acid chain lengths and saturation levels. Their branched cyclic alcohol moiety, this compound, can impart desirable characteristics such as improved thermal stability, lubricity, and a distinct sensory profile in cosmetic formulations. This document provides detailed protocols for the synthesis of these esters via classical Fischer esterification and enzyme-catalyzed methods, along with potential applications and characterization techniques.
Applications
The esters of this compound and long-chain fatty acids are noted for their potential use in several industrial applications:
-
Cosmetics and Personal Care: Due to their emollient properties, these esters can be used to modify skin feel, providing a less greasy and drier sensation compared to traditional oils. They can also act as thickeners and stabilizers in emulsions. The structure of these esters makes them suitable for use in a variety of products, including shampoos, conditioners, and lotions.
-
Lubricants: The synthesized esters have potential as bio-lubricants or lubricant additives. Their structure suggests good thermal stability and lubricity, which are crucial for high-performance lubricating oils. The long fatty acid chain provides a protective tribofilm, reducing friction and wear between moving surfaces.[3]
-
Plasticizers: Esters are widely used as plasticizers to increase the flexibility and workability of polymers. The esters of this compound could serve as specialty plasticizers, particularly where biocompatibility or specific performance characteristics are required.
Chemical Reaction Pathway
The general reaction for the esterification of this compound with a long-chain fatty acid is depicted below. This reaction is typically reversible and requires a catalyst and often the removal of water to drive the equilibrium towards the product side.
Caption: General chemical reaction for the esterification of this compound.
Experimental Protocols
Two primary methods for the esterification of this compound are presented: Fischer esterification using a strong acid catalyst and an enzyme-catalyzed approach for milder reaction conditions.
Method 1: Fischer Esterification using Acid Catalysis
This classic method utilizes a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to achieve high yields. The removal of water, a byproduct of the reaction, is crucial for driving the reaction to completion.[4]
Materials:
-
This compound
-
Long-chain fatty acid (e.g., Stearic Acid, Palmitic Acid, Oleic Acid)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol Workflow:
References
Application Note and Protocol: Oxidation of 3,5-Dimethylcyclohexanol to 3,5-Dimethylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the oxidation of 3,5-dimethylcyclohexanol to the corresponding ketone, 3,5-dimethylcyclohexanone. The primary method described utilizes a chromic acid-based oxidation with sodium dichromate, which is a robust and high-yielding procedure. Alternative methods, including those employing hypochlorite, Swern, and Pyridinium Chlorochromate (PCC) oxidations, are also discussed as milder and potentially more environmentally benign options. This application note is intended to guide researchers in the synthesis of 3,5-dimethylcyclohexanone, a valuable intermediate in organic synthesis.
Introduction
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry, critical for the synthesis of a wide array of molecules in research and drug development. 3,5-Dimethylcyclohexanone is a key building block in the synthesis of various organic compounds. The choice of oxidizing agent is crucial and depends on the substrate's sensitivity to acidic or harsh conditions, as well as considerations of reagent toxicity and environmental impact. This note details a classical and effective method using sodium dichromate and provides an overview of common alternative protocols.
Key Experiments and Methodologies
Several methods are available for the oxidation of this compound. The selection of a specific protocol may be influenced by factors such as scale, desired purity, and the presence of other functional groups.
Method 1: Sodium Dichromate Oxidation
This protocol is a traditional and effective method for the oxidation of secondary alcohols.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser.
-
Initial Charge: 128 g of this compound and 500 ml of benzene are added to the flask.
-
Oxidizing Mixture Preparation: A mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulfuric acid, and 50 ml of glacial acetic acid is prepared.
-
Addition of Oxidant: The oxidizing mixture is added dropwise to the stirred and cooled solution of the alcohol, maintaining the reaction temperature at or below 10°C.
-
Reaction: The mixture is stirred at this temperature for an additional 3 hours.
-
Workup:
-
The organic phase is separated.
-
The aqueous phase is diluted with 130 ml of water and extracted with benzene.
-
The combined organic phases are washed until neutral.
-
-
Purification: The solvent is removed by concentration, and the residue is distilled over a Widmer column to yield 3,5-dimethylcyclohexanone.[1]
Alternative Oxidation Methods
For substrates that are sensitive to strong acids or for processes where the use of chromium reagents is undesirable, several alternative methods can be employed.
-
Hypochlorite Oxidation: This method uses household bleach (sodium hypochlorite solution) as an oxidizing agent, often in the presence of a phase-transfer catalyst or in acetic acid.[2][3] It is a more environmentally friendly and cost-effective option.[2][3] The reaction is typically performed under slightly acidic conditions.[2]
-
Swern Oxidation: This mild oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[4][5][6] It is known for its high yields and tolerance of a wide range of functional groups.[4][7] The reaction is performed at low temperatures (typically -78 °C).[6] A significant drawback is the production of volatile and malodorous dimethyl sulfide.[4][5]
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a mild and selective oxidizing agent that converts secondary alcohols to ketones in high yield.[8][9][10] The reaction is typically carried out in dichloromethane.[11] PCC is a stable, commercially available reagent, but it is a chromium(VI) compound and should be handled with care due to its toxicity.[12]
Data Presentation
The following table summarizes the quantitative data for the sodium dichromate oxidation of this compound and provides typical yields for other common oxidation methods for secondary alcohols.
| Oxidation Method | Oxidizing Agent(s) | Substrate | Product | Yield (%) | Reference |
| Chromic Acid | Sodium dichromate, H₂SO₄, Acetic Acid | This compound | 3,5-Dimethylcyclohexanone | 80.2 | [1] |
| Hypochlorite | Sodium Hypochlorite | Secondary Alcohols | Ketones | High | [2] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Secondary Alcohols | Ketones | High | [4][7] |
| PCC Oxidation | Pyridinium Chlorochromate | Secondary Alcohols | Ketones | High | [9][10] |
Visualizations
Experimental Workflow for Sodium Dichromate Oxidation
Caption: Workflow for the oxidation of this compound.
Logical Relationship of Oxidation Methods
Caption: Alternative methods for the oxidation of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern_oxidation [chemeurope.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. byjus.com [byjus.com]
- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
Application Notes and Protocols for the Dehydration of 3,5-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the formation of alkenes. This document provides detailed application notes and protocols for the dehydration of 3,5-dimethylcyclohexanol to produce a mixture of dimethylcyclohexene isomers. This reaction is of interest in the synthesis of fine chemicals and as a model system for studying elimination reaction mechanisms and regioselectivity. The primary products of this reaction are various isomers of dimethylcyclohexene, with the major product being dictated by the stability of the resulting alkene, as governed by Zaitsev's rule.
Reaction Mechanism and Product Distribution
The dehydration of this compound proceeds via an E1 (elimination, unimolecular) mechanism in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water leads to the formation of a secondary carbocation intermediate. This carbocation can then undergo deprotonation from an adjacent carbon to form a double bond, yielding the alkene products.
The regioselectivity of the elimination is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. In the case of this compound, the secondary carbocation can lead to the formation of 1,3-dimethylcyclohexene, 1,5-dimethylcyclohexene, and 3,5-dimethylcyclohexene. Based on alkene stability, 1,3-dimethylcyclohexene is the expected major product.[1] The exact distribution of these isomers is highly dependent on reaction conditions such as temperature, acid concentration, and reaction time.
Data Presentation: Expected Product Distribution
While the precise quantitative distribution of products for the dehydration of this compound is dependent on the specific experimental conditions employed, the expected products and their theoretical stability are summarized below. The relative amounts of each isomer would be determined experimentally using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
| Product Name | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) (estimated) | Expected Abundance |
| 1,3-Dimethylcyclohexene | CH₃C₆H₈CH₃ | 110.20 | ~126-128 | Major |
| 1,5-Dimethylcyclohexene | CH₃C₆H₈CH₃ | 110.20 | ~124-126 | Minor |
| 3,5-Dimethylcyclohexene | CH₃C₆H₈CH₃ | 110.20 | ~122-124 | Minor |
Experimental Protocols
This section provides a detailed methodology for the dehydration of this compound.
Materials and Reagents
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Boiling chips
-
Deionized Water
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Distillation apparatus (condenser, receiving flask, heating mantle)
-
Separatory funnel
-
Erlenmeyer flasks
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Ice bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis
Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.
-
In a fume hood, slowly and with caution, add 2.5 mL of concentrated sulfuric acid (or 5 mL of 85% phosphoric acid) to the alcohol while stirring. The addition is exothermic and should be done carefully.
-
-
Dehydration Reaction:
-
Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.
-
Heat the mixture gently using a heating mantle. The temperature of the reaction should be maintained to allow for the distillation of the alkene products as they are formed. The boiling points of the dimethylcyclohexene isomers are expected to be in the range of 120-130°C.
-
Collect the distillate, which will be a mixture of the alkene products and water, in a receiving flask cooled in an ice bath.
-
Continue the distillation until no more distillate is collected.
-
-
Work-up and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer with 20 mL of deionized water to remove the bulk of the acid.
-
Carefully add 20 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid. Swirl gently at first to control the release of CO₂ gas, and then shake more vigorously, venting frequently.
-
Separate the aqueous layer and wash the organic layer again with 20 mL of deionized water.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Decant or filter the dried organic layer into a clean, pre-weighed round-bottom flask.
-
-
Final Distillation (Optional):
-
For higher purity, a final fractional distillation of the dried organic product can be performed to separate the different dimethylcyclohexene isomers, although their boiling points are very close.
-
-
Product Characterization:
-
Determine the yield of the dimethylcyclohexene mixture.
-
Obtain a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum of the product to identify the different isomers and determine their relative abundance.
-
An Infrared (IR) spectrum can also be obtained to confirm the presence of C=C bonds (around 1650 cm⁻¹) and the absence of the O-H stretch from the starting alcohol (around 3300 cm⁻¹).
-
Mandatory Visualizations
Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.
Caption: Experimental workflow for the synthesis and analysis of dimethylcyclohexenes.
References
Application Notes and Protocols: Reaction of 3,5-Dimethylcyclohexanol with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemical reaction between 3,5-dimethylcyclohexanol and Grignard reagents. The content includes the fundamental reaction mechanism, a detailed experimental protocol, and safety considerations. This document is intended to guide researchers in understanding and performing this reaction in a laboratory setting.
Introduction
Grignard reagents (R-Mg-X) are highly valuable organometallic compounds in organic synthesis, primarily for their ability to form new carbon-carbon bonds.[1][2][3] They are prepared by reacting an organic halide with magnesium metal in an ethereal solvent.[4][5] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic.[1] While Grignard reagents are renowned for their addition to carbonyl compounds and epoxides, their interaction with protic compounds, such as alcohols, is dominated by their strong basicity.[2]
Reaction Mechanism: An Acid-Base Reaction
The reaction between this compound and a Grignard reagent is not a carbon-carbon bond-forming reaction. Instead, it is a classic acid-base reaction. The hydroxyl proton of this compound is acidic enough to be deprotonated by the strongly basic Grignard reagent.[2][4] This reaction results in the formation of an alkane (from the protonation of the Grignard reagent's R-group) and a magnesium alkoxide salt of this compound.[6] This reaction is rapid and exothermic.
The general equation for this reaction is: R'-OH + R-MgX → R-H + R'-OMgX
Specifically for this compound and methylmagnesium bromide: C₈H₁₅OH + CH₃MgBr → CH₄ + C₈H₁₅OMgBr
This reactivity highlights the importance of using anhydrous conditions when performing Grignard reactions with other functional groups, as any protic solvent or starting material will quench the Grignard reagent.[1]
Applications
The primary application of reacting an alcohol with a Grignard reagent is the quantitative determination of the Grignard reagent's concentration, a method known as Zerewitinoff determination. The volume of the evolved alkane gas (e.g., methane) is measured to calculate the moles of the Grignard reagent. Another application is the in situ generation of a magnesium alkoxide, which can then be used as a bulky base or nucleophile in subsequent synthetic steps.
Experimental Protocol: Reaction of this compound with Methylmagnesium Bromide
This protocol details the procedure for the reaction between this compound and a commercially available solution of methylmagnesium bromide in diethyl ether.
Materials and Reagents:
-
This compound (cis/trans mixture)
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Distilled water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks
-
Septa
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
A 100 mL two-neck round-bottom flask containing a magnetic stir bar is flame-dried under a stream of dry nitrogen or argon and allowed to cool to room temperature.
-
The flask is fitted with a rubber septum on one neck and a nitrogen inlet adapter on the other.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Addition of Reactants:
-
Dissolve this compound (1.28 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) in the reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11.0 mmol, 1.1 equivalents) dropwise to the stirred solution via syringe over 15 minutes.
-
Observe for gas evolution (methane).
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture for an additional 30 minutes to ensure complete reaction.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL). This will protonate the magnesium alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers.
-
-
Product Isolation:
-
Wash the combined organic layers with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the recovered this compound. The other product, methane, is a gas and will have evolved during the reaction.
-
Data Presentation
| Reactant/Product | Molar Mass ( g/mol ) | Moles (mmol) | Stoichiometric Ratio |
| This compound | 128.21 | 10.0 | 1 |
| Methylmagnesium Bromide | 119.23 | 11.0 | 1.1 |
| Methane | 16.04 | 10.0 (theoretical) | 1 |
| 3,5-Dimethylcyclohexyl- oxymagnesium bromide | 231.44 | 10.0 (theoretical) | 1 |
Visualizations
Caption: Acid-base reaction between this compound and a Grignard reagent.
Caption: Step-by-step experimental workflow for the reaction.
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and corrosive. They react violently with water and other protic sources. Handle them under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Anhydrous Ethers: Diethyl ether is extremely flammable and volatile. Work in a fume hood and avoid any sources of ignition.
-
Quenching: The quenching of the reaction is exothermic. Add the quenching agent slowly and with cooling to control the reaction rate.
Conclusion
The reaction of this compound with a Grignard reagent is a straightforward acid-base reaction that results in the deprotonation of the alcohol and the formation of an alkane and a magnesium alkoxide. While this reaction does not form a new carbon-carbon bond, it serves as a crucial reminder of the basicity of Grignard reagents and the necessity of anhydrous conditions in their synthetic applications. The provided protocol offers a safe and effective method for conducting this reaction in a laboratory setting.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]
- 4. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How do Grignard Reagents React with Alcohols [unacademy.com]
Application Notes and Protocols for the Biological Evaluation of 3,5-Dimethylcyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylcyclohexanol, a chiral cyclic alcohol, presents a versatile scaffold for the development of novel bioactive molecules. Its derivatives have the potential to exhibit a range of pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This document provides detailed application notes and standardized protocols for the synthesis and biological evaluation of this compound derivatives. While specific experimental data for this class of compounds is limited in published literature, the methodologies presented herein are based on established protocols for structurally related cyclohexanol derivatives, such as menthol, and provide a robust framework for their investigation.
I. Synthesis of this compound Derivatives
The hydroxyl group of this compound is the primary site for chemical modification, allowing for the synthesis of a variety of derivatives, most commonly esters and ethers.
A. General Protocol for Esterification
This protocol describes the synthesis of 3,5-Dimethylcyclohexyl esters via reaction with acyl chlorides or carboxylic acids.
Materials:
-
This compound
-
Acyl chloride or Carboxylic acid
-
Dichloromethane (DCM), anhydrous
-
Pyridine or Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add pyridine or triethylamine (1.5 eq) to the solution, followed by a catalytic amount of DMAP.
-
Addition of Acylating Agent: Slowly add the desired acyl chloride or carboxylic acid (1.2 eq) to the stirred solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester derivative.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
B. General Protocol for Williamson Ether Synthesis
This protocol outlines the formation of 3,5-Dimethylcyclohexyl ethers.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.5 eq) in anhydrous THF or DMF. Cool the suspension to 0 °C.
-
Addition of Alcohol: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the NaH suspension.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.2 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO4.
-
-
Purification and Characterization: Filter, concentrate, and purify the crude product by column chromatography. Characterize the final product by spectroscopic methods.
Caption: General workflow for the synthesis of this compound derivatives.
II. Protocols for Biological Evaluation
A. Protocol for Determining Minimum Inhibitory Concentration (MIC) for Antibacterial and Antifungal Activity
This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader (optional, for quantitative reading)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound and control antibiotic in DMSO (e.g., at 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth (MHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well. This creates a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well in the dilution series.
-
-
Inoculum Preparation:
-
Grow microbial cultures overnight in the appropriate broth.
-
Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the wells after inoculation.
-
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well, except for the sterility control wells.
-
Controls:
-
Positive Control: Wells containing medium, inoculum, and a standard antibiotic.
-
Negative Control: Wells containing medium, inoculum, and the same concentration of DMSO as the test wells.
-
Growth Control: Wells containing only medium and inoculum.
-
Sterility Control: Wells containing only medium.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
B. Hypothetical Data Presentation for Antimicrobial Activity
The following tables are examples of how to present the MIC data for a series of hypothetical this compound derivatives.
Table 1: Antibacterial Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| DMC-01 | Acetate Ester | 128 | >256 |
| DMC-02 | Benzoate Ester | 64 | 128 |
| DMC-03 | Benzyl Ether | 32 | 64 |
| DMC-04 | 4-Nitrobenzoate Ester | 16 | 64 |
| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |
Table 2: Antifungal Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | Derivative Type | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| DMC-01 | Acetate Ester | >256 | >256 |
| DMC-02 | Benzoate Ester | 128 | 256 |
| DMC-03 | Benzyl Ether | 64 | 128 |
| DMC-04 | 4-Nitrobenzoate Ester | 32 | 64 |
| Fluconazole | (Positive Control) | 1 | 8 |
III. Hypothetical Signaling Pathway Perturbation
While the precise mechanisms of action for novel compounds require extensive investigation, many antimicrobial and anti-inflammatory agents function by modulating key cellular signaling pathways. For instance, a derivative exhibiting anti-inflammatory properties might inhibit the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
IV. Conclusion
The protocols and application notes provided offer a comprehensive framework for the systematic synthesis and biological evaluation of this compound derivatives. By employing these standardized methods, researchers can generate reliable and comparable data to identify lead compounds for further development in the fields of infectious diseases and inflammation. It is crucial to perform all experiments with appropriate controls and to fully characterize all synthesized compounds to ensure the validity of the biological data.
Application Notes and Protocols: Synthesis of Novel Polymers Utilizing 3,5-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel polymers based on 3,5-Dimethylcyclohexanol. The unique cyclic structure of this monomer precursor is anticipated to impart desirable properties to the resulting polymers, including enhanced thermal stability, and mechanical strength, making them promising candidates for various applications, including advanced coatings, specialty adhesives, and as matrices for controlled drug delivery.
The following sections detail the synthesis of a methacrylate monomer derived from this compound and its subsequent polymerization. Representative data and characterization techniques are also provided.
Part 1: Monomer Synthesis - 3,5-Dimethylcyclohexyl Methacrylate
The first step in the synthesis of novel polymers from this compound is its conversion into a polymerizable monomer, such as a methacrylate. This is typically achieved through an esterification reaction with methacrylic acid.
Experimental Protocol: Esterification of this compound
This protocol is based on established methods for the synthesis of cycloaliphatic methacrylates.
1. Materials:
-
This compound
-
Methacrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
Phenothiazine (polymerization inhibitor)
-
Toluene (water-carrying agent/solvent)
-
5% aq. Sodium hydroxide solution
-
Saturated aq. Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
-
Rotary evaporator
2. Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer, add this compound, methacrylic acid, p-toluenesulfonic acid, phenothiazine, and toluene.
-
Heat the reaction mixture to reflux (typically 110-120°C) with vigorous stirring.
-
Continuously remove the water generated during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Wash the organic phase sequentially with 5% aq. sodium hydroxide solution, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure 3,5-dimethylcyclohexyl methacrylate.
Data Presentation: Representative Reaction Parameters for Monomer Synthesis
| Parameter | Value |
| Molar Ratio (this compound : Methacrylic Acid) | 1 : 1.2 |
| Catalyst Loading (p-Toluenesulfonic acid) | 1-2 mol% (relative to this compound) |
| Inhibitor Concentration (Phenothiazine) | 100-200 ppm |
| Reaction Temperature | 110 - 120 °C |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 85 - 95% |
Visualization: Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of 3,5-dimethylcyclohexyl methacrylate.
Part 2: Polymer Synthesis - Poly(3,5-Dimethylcyclohexyl Methacrylate)
The synthesized 3,5-dimethylcyclohexyl methacrylate monomer can be polymerized using various techniques, with free-radical polymerization being a common and versatile method.
Experimental Protocol: Free-Radical Polymerization
1. Materials:
-
3,5-Dimethylcyclohexyl methacrylate (purified monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl peroxide (BPO) (initiator)
-
Anhydrous toluene or other suitable solvent
-
Methanol (non-solvent for precipitation)
-
Schlenk flask or similar reaction vessel
-
Vacuum oven
2. Procedure:
-
Dissolve the 3,5-dimethylcyclohexyl methacrylate monomer and the initiator (AIBN or BPO) in anhydrous toluene in a Schlenk flask.
-
Deoxygenate the solution by three freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Terminate the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate it into methanol to further purify it.
-
Collect the final polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Data Presentation: Representative Polymerization Conditions and Properties
| Parameter | Representative Value |
| Monomer Concentration | 1.0 - 2.0 M in Toluene |
| Initiator (AIBN) Concentration | 0.5 - 1.0 mol% (relative to monomer) |
| Reaction Temperature | 70 °C |
| Reaction Time | 12 hours |
| Number-Average Molecular Weight (Mn) | 20,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | 110 - 140 °C |
Visualization: Workflow for Polymer Synthesis and Characterization
Caption: Workflow for free-radical polymerization and characterization.
Signaling Pathways and Logical Relationships
In the context of drug development, polymers based on this compound can be designed to interact with biological systems in specific ways. For instance, they can be functionalized to target certain cell receptors or to release a therapeutic agent in response to a physiological trigger. The logical relationship for a potential drug delivery application is outlined below.
Visualization: Logical Relationship for a Drug Delivery System
Caption: Logical workflow for a polymer-based drug delivery system.
protocol for preparing 1-chloro-3,5-dimethylcyclohexane from 3,5-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 1-chloro-3,5-dimethylcyclohexane from 3,5-dimethylcyclohexanol using thionyl chloride. This conversion of a secondary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis, often employed in the development of pharmaceutical intermediates and other fine chemicals. The protocol covers the reaction setup, work-up procedure, purification, and characterization of the product.
Introduction
The conversion of alcohols to alkyl halides is a crucial process in synthetic organic chemistry. Alkyl halides serve as versatile precursors for a wide range of functional group transformations, including nucleophilic substitution and elimination reactions. Among the various methods available for this transformation, the use of thionyl chloride (SOCl₂) is often preferred for the synthesis of alkyl chlorides from primary and secondary alcohols. This preference is due to the convenient removal of the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous, simplifying the purification of the desired alkyl chloride. The reaction with secondary alcohols, such as this compound, typically proceeds through an Sₙ2-like mechanism, resulting in an inversion of stereochemistry at the reaction center.
Data Presentation
The physical and chemical properties of the reactant and the product are summarized in the table below for easy reference.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₈H₁₆O | 128.21 | 185-186 | 0.892 | |
| 1-chloro-3,5-dimethylcyclohexane | C₈H₁₅Cl | 146.66 | ~180-190 (estimated) | Not available |
Experimental Protocol
Materials:
-
This compound (mixture of isomers)
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
1. Reaction Setup:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Top the condenser with a drying tube to protect the reaction from atmospheric moisture.
-
Add this compound to the flask.
-
If pyridine is used, add it to the alcohol in the flask. Pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Cool the flask in an ice bath.
2. Addition of Thionyl Chloride:
-
Slowly add thionyl chloride to the stirred solution of the alcohol via a dropping funnel over a period of 30-60 minutes. A slight excess of thionyl chloride (e.g., 1.1 to 1.5 equivalents) is typically used.
-
The reaction is exothermic, and the slow addition helps to control the temperature.
3. Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux using a heating mantle. The reaction time will vary depending on the specific substrate and scale but is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. This may take several hours.
4. Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and add an organic solvent like diethyl ether to extract the product.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
5. Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure. The boiling point of 1-chloro-3,5-dimethylcyclohexane is estimated to be in the range of 180-190 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.
6. Characterization:
-
The purified product can be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by mass spectrometry to confirm its identity and purity.
Reaction Workflow
Caption: Workflow for the synthesis of 1-chloro-3,5-dimethylcyclohexane.
Safety Precautions
-
Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
The reaction evolves SO₂ and HCl gases, which are toxic and corrosive. Ensure the reaction setup is properly vented into a fume hood or a gas trap.
-
The quenching of excess thionyl chloride with water is highly exothermic and should be performed with caution.
Troubleshooting & Optimization
improving yield in 3,5-Dimethylcyclohexanol synthesis
Welcome to the Technical Support Center for 3,5-Dimethylcyclohexanol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main industrial synthesis routes for this compound are:
-
Hydrogenation of 3,5-Dimethylcyclohexanone: This involves the reduction of the ketone functional group to a hydroxyl group.[1]
-
Reduction of 3,5-Dimethylphenol: This method involves the catalytic hydrogenation of the aromatic ring at high temperature and pressure.[2]
A multi-step laboratory synthesis starting from acetaldehyde and ethyl acetoacetate has also been described, proceeding through intermediates like 3,5-dimethyl-2-cyclohexene-1-ketone and 3,5-dimethylcyclohexanone.[2]
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or catalyst deactivation.
-
Side Reactions: A common side reaction is the dehydration of the alcohol product to form 1,3-dimethylcyclohexene, especially under acidic conditions.[3][4]
-
Suboptimal Reagents: The quality and activity of the reducing agent or catalyst are crucial. For instance, in catalytic hydrogenation, the catalyst's activity can diminish over time.
-
Purification Losses: Significant product loss can occur during workup and purification steps such as extraction, distillation, and chromatography.
Q3: How can I control the stereochemistry of the final product?
A3: Controlling the stereoisomeric outcome is a significant challenge in this compound synthesis due to the presence of multiple chiral centers. The ratio of cis to trans isomers is highly dependent on the chosen reducing agent and reaction conditions. For example, different reducing agents in the reduction of 3,5-dimethylcyclohexanone can lead to varying isomer ratios. The separation of these stereoisomers can be difficult and may require specialized techniques like chiral resolution.[2]
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound typically involves:
-
Extraction: To separate the product from the aqueous phase after quenching the reaction.
-
Distillation: Fractional distillation can be used to purify the product from solvents and some impurities. The boiling point of this compound is approximately 185-186 °C.[1]
-
Chromatography: Column chromatography can be employed to separate different stereoisomers, although this can be challenging.[5]
-
Crystallization: For certain isomers or derivatives, crystallization can be an effective purification method.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Increase reaction time. - Optimize reaction temperature. - Ensure the catalyst is active and used in the correct proportion. |
| Side reaction (e.g., dehydration) | - Avoid strongly acidic conditions during workup. - Use milder reaction conditions. | |
| Product loss during workup | - Perform extractions carefully to ensure complete transfer. - Optimize distillation conditions to prevent product loss as hold-up.[3] | |
| Formation of Multiple Isomers | Non-stereoselective reducing agent | - Screen different reducing agents to find one that provides a better isomer ratio. - Consult literature for stereoselective synthesis methods. |
| Isomerization during reaction or workup | - Control reaction temperature and pH to minimize isomerization. | |
| Difficulty in Product Purification | Similar boiling points of isomers | - Employ high-efficiency fractional distillation. - Consider derivatization to facilitate separation, followed by removal of the derivatizing group.[2] |
| Co-elution of isomers in chromatography | - Optimize the mobile and stationary phases for better separation. - Consider preparative HPLC for challenging separations. |
Experimental Protocols
Protocol 1: Reduction of 3,5-Dimethylcyclohexanone with Sodium Borohydride
This protocol is based on examples provided in patent literature.[2]
Materials:
-
3,5-Dimethylcyclohexanone
-
Methanol
-
Sodium borohydride
-
Dichloromethane (for extraction)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a reaction vessel, dissolve 3,5-dimethylcyclohexanone (e.g., 26g, 206mmol) in methanol (e.g., 260mL).
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (e.g., 3.9g, 103.1mmol) to the stirred solution.
-
Allow the reaction to proceed at 25 °C for 2 hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with dichloromethane.
-
Separate the organic layer, wash it with water, and then dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Reduction of 3,5-Dimethylcyclohexanone with tert-Butylamine Borane
This protocol is also adapted from patent literature.[2]
Materials:
-
3,5-Dimethylcyclohexanone
-
Dichloromethane
-
tert-Butylamine borane
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Add 3,5-dimethylcyclohexanone (e.g., 26g, 206mmol) to a pressurized bottle, followed by dichloromethane (e.g., 52mL).
-
Stir the mixture uniformly in an ice bath.
-
Add tert-butylamine borane (e.g., 17.9g, 206mmol).
-
Let the reaction proceed at 0 °C for 6 hours.
-
Quench the reaction with water.
-
Extract the product, separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent to yield the product.
Quantitative Data Summary
| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product/Isomer Ratio | Reference |
| 3,5-Dimethylcyclohexanone | Sodium Borohydride | Methanol | 25 | 2 | 3.5 / 1 | [2] |
| 3,5-Dimethylcyclohexanone | Sodium Borohydride | Ethanol | 0 | 5 | 3 / 1 | [2] |
| 3,5-Dimethylcyclohexanone | tert-Butylamine Borane | Dichloromethane | 0 | 6 | 3.7 / 1 | [2] |
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Challenges in Separating 3,5-Dimethylcyclohexanol Stereoisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of 3,5-Dimethylcyclohexanol stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of this compound?
This compound has three chiral centers (at carbons 1, 3, and 5), which would theoretically result in 2^3 = 8 stereoisomers. However, due to the presence of a plane of symmetry in some configurations (meso compounds), the actual number of unique stereoisomers is reduced. The stereoisomers consist of diastereomers (cis/trans isomers) and enantiomers. The cis and trans isomers refer to the relative orientation of the two methyl groups. Within each of these diastereomeric groups, there can be enantiomeric pairs depending on the orientation of the hydroxyl group.
Q2: Why is the separation of this compound stereoisomers challenging?
The primary challenges in separating the stereoisomers of this compound stem from their very similar physicochemical properties. Enantiomers, by definition, have identical boiling points, melting points, and solubility in achiral solvents, making their separation by conventional techniques like distillation or standard chromatography impossible. Diastereomers, while having different physical properties, can still be very similar, leading to co-elution or poor resolution in chromatographic methods.
Q3: What are the most effective techniques for separating this compound stereoisomers?
The most successful techniques for separating these stereoisomers involve chiral recognition:
-
Chiral Gas Chromatography (GC): This is a powerful technique for separating volatile and thermally stable compounds. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. Derivatization of the hydroxyl group to a less polar ester or ether is often necessary to improve volatility and peak shape. Cyclodextrin-based CSPs are commonly used for the separation of cyclic alcohols.
-
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These methods are highly effective for both analytical and preparative-scale separations of stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and show broad applicability for a range of chiral compounds, including alcohols.
-
Diastereomeric Resolution: This classic chemical method involves reacting the mixture of stereoisomers with a single enantiomer of a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard techniques like crystallization or achiral chromatography. The chiral auxiliary is then cleaved to yield the separated enantiomers.
Experimental Protocols and Data
Protocol 1: Chiral Gas Chromatography (GC) Method
This protocol outlines a general approach for the separation of this compound stereoisomers using chiral GC, which may require derivatization.
1. Derivatization (Acetylation):
-
Dissolve 1 mg of the this compound isomer mixture in 1 mL of pyridine.
-
Add 0.5 mL of acetic anhydride.
-
Heat the mixture at 60°C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen and redissolve the residue in 1 mL of hexane for GC analysis.
2. GC Conditions:
| Parameter | Value |
|---|---|
| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (with appropriate split ratio, e.g., 50:1) |
| Oven Program | 80°C (hold 2 min), ramp to 180°C at 2°C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
Expected Outcome: This method should provide separation of the diastereomers and potentially the enantiomers of the derivatized this compound. Retention times will need to be determined empirically.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a screening approach for the separation of this compound stereoisomers using chiral HPLC with a polysaccharide-based CSP.
1. Column Screening:
-
Start with a Chiralpak® IA or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm). These columns have broad enantioselectivity for a variety of compounds.
2. Mobile Phase Screening:
-
Normal Phase:
-
Hexane/Isopropanol (90:10, v/v)
-
Hexane/Ethanol (95:5, v/v)
-
-
Reversed Phase (for immobilized columns like Chiralpak® IA):
-
Methanol/Water (50:50, v/v)
-
Acetonitrile/Water (50:50, v/v)
-
3. HPLC Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm or Refractive Index (RI) Detector (since the analyte lacks a strong chromophore) |
| Injection Volume | 10 µL |
Expected Outcome: One of the screened conditions should show at least partial separation of the stereoisomers. Further optimization of the mobile phase composition (e.g., changing the alcohol modifier or its percentage) and temperature may be required to achieve baseline resolution.
Troubleshooting Guides
Chiral GC Separation Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or No Separation | - Inappropriate chiral stationary phase.- Co-elution of underivatized alcohol.- Suboptimal oven temperature program. | - Screen different cyclodextrin-based columns (e.g., β- vs. γ-cyclodextrin derivatives).- Ensure complete derivatization of the hydroxyl group.- Optimize the temperature ramp rate (slower ramps often improve resolution). |
| Peak Tailing | - Active sites on the column or in the inlet.- Sample overload.- Incomplete derivatization. | - Use a deactivated inlet liner.- Reduce the amount of sample injected.- Confirm complete derivatization by analyzing the reaction mixture over time. |
| Irreproducible Retention Times | - Fluctuations in carrier gas flow or oven temperature.- Column degradation. | - Check for leaks and ensure stable gas flow and oven temperature control.- Condition the column according to the manufacturer's instructions. |
Chiral HPLC/SFC Separation Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or No Enantiomeric Resolution | - Incorrect chiral stationary phase (CSP).- Mobile phase composition not optimal.- Temperature is not optimal. | - Screen a variety of polysaccharide-based CSPs (e.g., different cellulose or amylose derivatives).- Vary the mobile phase composition (e.g., change the alcohol modifier, add acidic or basic additives).- Optimize the column temperature, as it can significantly impact selectivity. |
| Poor Peak Shape (Tailing or Fronting) | - Column overloading.- Secondary interactions with the stationary phase.- Inappropriate mobile phase additive. | - Reduce the injection volume or sample concentration.- Add a small amount of a polar modifier or an acidic/basic additive to the mobile phase to block active sites. |
| Low Resolution Between Diastereomers | - Mobile phase is not optimized.- Insufficient column efficiency. | - Perform a gradient elution to improve separation.- Use a longer column or a column with a smaller particle size. |
| Loss of Resolution Over Time | - Column contamination.- Degradation of the chiral stationary phase. | - Flush the column with a strong, compatible solvent as recommended by the manufacturer.- Ensure mobile phase and sample compatibility with the CSP. |
Visualizations
Caption: Relationship between stereoisomers of this compound.
Technical Support Center: Purification of Synthetic 3,5-Dimethylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic 3,5-Dimethylcyclohexanol.
Section I: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The common impurities in synthetic this compound largely depend on the synthetic route employed.
-
From reduction of 3,5-dimethylcyclohexanone: The primary impurity is typically unreacted 3,5-dimethylcyclohexanone.
-
From hydrogenation of 3,5-dimethylphenol: Unreacted 3,5-dimethylphenol is a common impurity.
-
Stereoisomers: In both synthetic pathways, a mixture of stereoisomers (cis and trans) of this compound is often produced. If a specific isomer is the target compound, the other isomers are considered impurities.
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile impurities and identifying them based on their mass spectra. It is particularly useful for detecting residual starting materials and other by-products.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of non-volatile impurities and for the separation of stereoisomers, often with a suitable chiral column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the overall purity and for identifying the stereoisomeric ratio of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify the presence of functional group impurities, such as the carbonyl group (C=O) from unreacted ketone or the broad hydroxyl (-OH) stretch of a phenolic impurity.
Section II: Troubleshooting Guides
Guide 1: Fractional Distillation Issues
Q3: I am performing fractional distillation, but the separation of this compound from an impurity with a close boiling point is poor. What can I do?
A3: Poor separation during fractional distillation of compounds with close boiling points is a common issue. Here are several factors to consider and steps to improve separation:
-
Increase Column Efficiency: The efficiency of the fractionating column is crucial.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges). This increases the number of theoretical plates, leading to better separation.
-
-
Optimize the Distillation Rate: A slow and steady distillation rate is key for achieving equilibrium between the liquid and vapor phases within the column.
-
Solution: Reduce the heating rate to ensure that the vapor ascends the column slowly. A good general rate is 1-2 drops of distillate per second.
-
-
Ensure Proper Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.
-
Solution: Insulate the fractionating column with glass wool or aluminum foil to maintain a consistent temperature gradient.
-
-
Check Thermometer Placement: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is distilling.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head.
-
Q4: My this compound seems to be decomposing during distillation, indicated by darkening of the liquid and a lower than expected yield. How can I prevent this?
A4: Decomposition during distillation is often due to excessive heat or the presence of acidic or basic impurities.
-
Reduce the Distillation Temperature: High temperatures can cause degradation of organic compounds.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). By lowering the pressure, the boiling point of the liquid is significantly reduced, allowing for distillation at a lower, less destructive temperature.
-
-
Neutralize the Crude Product: Acidic or basic residues from the synthesis can catalyze decomposition at high temperatures.
-
Solution: Before distillation, wash the crude this compound with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a water wash and drying with a suitable drying agent like anhydrous magnesium sulfate.
-
Guide 2: Column Chromatography Issues
Q5: I am trying to purify this compound using silica gel column chromatography, but the compound is eluting too quickly with poor separation from non-polar impurities. What should I do?
A5: If your compound of interest is eluting too quickly (high Rf value), the eluent is likely too polar.
-
Decrease Eluent Polarity: A less polar mobile phase will have a lower affinity for the compound, allowing for stronger interaction with the stationary phase (silica gel) and thus better separation.
-
Solution: Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). For example, if you are using a 20:80 ethyl acetate/hexane mixture, try a 10:90 or 5:95 mixture. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
Q6: My compounds are moving very slowly or are stuck on the column. How can I resolve this?
A6: This issue indicates that the eluent is not polar enough to displace the compounds from the silica gel.
-
Increase Eluent Polarity: A more polar eluent will more effectively compete with the analyte for binding sites on the stationary phase, causing it to move down the column faster.
-
Solution: Gradually increase the polarity of your solvent system. For instance, you can move from a 10:90 ethyl acetate/hexane mixture to a 20:80 or 30:70 mixture. This can be done in a stepwise or gradient fashion.
-
Q7: The separation of the cis and trans isomers of this compound is very poor on my silica gel column. Are there alternative approaches?
A7: The separation of stereoisomers can be challenging as they often have very similar polarities.
-
Optimize the Stationary and Mobile Phases:
-
Solution 1: Use a less polar stationary phase like alumina, or a modified silica gel.
-
Solution 2: Employ a very slow flow rate and a shallow solvent gradient to maximize the interaction time with the stationary phase.
-
-
Consider Derivatization: Converting the alcohol to a derivative can sometimes enhance the stereochemical differences, making separation easier.
-
Solution: React the isomeric mixture with a bulky acylating or silylating agent. The resulting esters or ethers may have different steric profiles, allowing for better separation by chromatography. The protecting group can then be removed to yield the purified isomer.
-
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can provide excellent resolution of stereoisomers.
Section III: Quantitative Data and Experimental Protocols
Data Presentation: Purification Efficiency
The following table summarizes typical purity levels that can be achieved for synthetic this compound using different purification techniques. The initial purity is assumed to be around 90%, with the primary impurity being the corresponding ketone or phenol precursor.
| Purification Method | Initial Purity (%) | Final Purity (%) | Typical Recovery (%) | Notes |
| Fractional Distillation | ~90 | 95 - 98 | 70 - 85 | Effective for separating compounds with a boiling point difference of >20°C. |
| Vacuum Distillation | ~90 | 95 - 98.5 | 75 - 90 | Recommended for thermally sensitive compounds. |
| Silica Gel Column Chromatography | ~90 | >99 | 60 - 80 | Excellent for removing polar impurities. Isomer separation can be challenging. |
| Recrystallization (of a solid derivative) | ~90 | >99.5 | 50 - 70 | High purity can be achieved, but requires conversion to a solid derivative and back. |
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
This protocol describes the purification of this compound from a less volatile impurity such as 3,5-dimethylphenol.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place the crude this compound (e.g., 50 g) and a few boiling chips into the round-bottom flask.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture heats, the vapor will begin to rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation, with the distillate collecting at a rate of approximately 1-2 drops per second.
-
Fraction Collection:
-
Collect the initial fraction (forerun) that distills at a lower temperature and set it aside.
-
As the temperature stabilizes at the boiling point of this compound (approx. 185-186 °C at atmospheric pressure), collect the main fraction in a clean, pre-weighed receiving flask.
-
Monitor the temperature closely. A sharp rise in temperature indicates that the higher-boiling impurity is beginning to distill. At this point, stop the distillation or change the receiving flask to collect the final fraction.
-
-
Analysis: Analyze the purity of the collected main fraction using GC-MS or NMR.
Protocol 2: Column Chromatography of this compound
This protocol outlines the purification of this compound from a more polar impurity, such as residual 3,5-dimethylphenol, using silica gel chromatography.
-
Column Preparation:
-
Secure a glass chromatography column in a vertical position.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain, to create a packed bed of silica gel. Gently tap the column to ensure even packing and remove any air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Collect fractions in test tubes or flasks.
-
Monitor the elution of the compounds using TLC.
-
If the desired compound is eluting too slowly, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane/ethyl acetate).
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Section IV: Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Technical Support Center: Optimizing Reaction Conditions for the Oxidation of 3,5-Dimethylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oxidation of 3,5-dimethylcyclohexanol to 3,5-dimethylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents for converting this compound to 3,5-dimethylcyclohexanone?
A1: Commonly used oxidizing agents for secondary alcohols like this compound include chromium-based reagents such as Pyridinium Chlorochromate (PCC)[1][2], and Jones reagent (chromic acid, H₂CrO₄)[3][4]. Other effective oxidants include sodium hypochlorite (bleach)[5][6][7] and potassium permanganate (KMnO₄)[8][9].
Q2: What is the expected product of the oxidation of this compound?
A2: The oxidation of a secondary alcohol like this compound yields a ketone. In this specific case, the product is 3,5-dimethylcyclohexanone. Secondary alcohols are not susceptible to over-oxidation to carboxylic acids under typical conditions.[4][10]
Q3: My reaction yield is low. What are the potential causes?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
-
Suboptimal stoichiometry: The molar ratio of the oxidizing agent to the alcohol may be incorrect.
-
Decomposition of the reagent: Some oxidizing agents are sensitive to moisture or prolonged storage.
-
Issues with starting material: The this compound may contain impurities that interfere with the reaction.
-
Product loss during workup: The purification process may not be efficient, leading to loss of 3,5-dimethylcyclohexanone.
Q4: I am observing unexpected side products. What could they be?
A4: While the oxidation of secondary alcohols to ketones is generally a clean reaction, side products can occasionally form. With strong, less selective oxidizing agents or under harsh conditions, C-C bond cleavage is a remote possibility, though unlikely for this substrate under controlled conditions.[11] If using a chromium-based reagent, ensure proper quenching and workup to remove chromium residues.
Q5: How does the stereochemistry of this compound affect the oxidation reaction?
A5: The stereochemistry of substituted cyclohexanols can influence the rate of oxidation. Generally, axial alcohols tend to react faster than their equatorial counterparts due to the relief of steric strain in the transition state.[10][12] Therefore, different stereoisomers of this compound may exhibit different reaction rates.
Q6: Are there "greener" or less toxic alternatives to chromium-based oxidants?
A6: Yes, sodium hypochlorite (household bleach) in the presence of a catalyst like TEMPO or simply with acetic acid is a common and more environmentally friendly alternative for oxidizing secondary alcohols.[6][13][14]
Q7: How can I monitor the progress of the reaction?
A7: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot corresponding to the this compound starting material should diminish over time, while a new spot for the 3,5-dimethylcyclohexanone product should appear and intensify. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the oxidation of cyclohexanol derivatives. Note that specific conditions for this compound may require optimization.
| Oxidizing Agent | Substrate | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| H₂O₂/Fe Catalyst | 2,6-Dimethylcyclohexanol | Acetonitrile | 1 hour | 25 °C | High | [15] |
| Sodium Hypochlorite | Cyclohexanol | Acetic Acid | 20 minutes | < 40 °C | 51 | [6][7] |
| PCC | 4-tert-butylcyclohexanol | Dichloromethane | 30-40 minutes | Room Temp. | - | [16] |
| Jones Reagent | Secondary Alcohols | Acetone | 0.5 - 2 hours | 0-25 °C | High | [3][4] |
Experimental Protocols
Note: These are representative protocols and may require optimization for this compound.
Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude 3,5-dimethylcyclohexanone by distillation or column chromatography.
Protocol 2: Oxidation with Jones Reagent
-
Dissolve this compound (1.0 eq) in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the mixture in an ice bath to 0-5 °C.
-
Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water.
-
Slowly add the Jones reagent dropwise to the alcohol solution, maintaining the temperature below 10 °C. The color of the reaction mixture should change from orange to green/blue.[4][17]
-
After the addition is complete, stir the reaction mixture at room temperature for the specified time, monitoring by TLC.
-
Quench the excess oxidizing agent by adding a small amount of isopropyl alcohol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 3,5-dimethylcyclohexanone by distillation.
Protocol 3: "Green" Oxidation with Sodium Hypochlorite (Bleach)
-
In a flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cool the mixture in an ice-water bath.
-
Slowly add household bleach (sodium hypochlorite solution) dropwise, keeping the internal temperature below 40°C.[6]
-
After the addition, allow the mixture to stir at room temperature.
-
Monitor the reaction by TLC.
-
Test for the presence of excess oxidant using potassium iodide-starch paper. If the paper turns blue-black, quench the excess bleach by adding a saturated solution of sodium bisulfite until the test is negative.[6]
-
Neutralize the acetic acid by adding a saturated solution of sodium carbonate until the pH is basic.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3,5-dimethylcyclohexanone.
-
Purify by distillation.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues during the oxidation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. youtube.com [youtube.com]
- 7. owlcation.com [owlcation.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Sodium Hypochlorite [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
preventing side reactions in the dehydration of 3,5-Dimethylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the dehydration of 3,5-Dimethylcyclohexanol.
Troubleshooting Guides
Issue 1: Low Yield of Desired Alkene Product
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Increase reaction time or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | Drive the reaction to completion, increasing the yield of the alkene mixture. |
| Loss of Product During Distillation | Ensure the distillation apparatus is properly insulated. Distill the product as it is formed to shift the equilibrium towards the products. Use a chaser solvent with a higher boiling point than the expected products to ensure complete distillation. | Minimize product loss and maximize the collected yield of the volatile alkene products. |
| Sub-optimal Acid Catalyst | Use a non-nucleophilic, strong acid like phosphoric acid or sulfuric acid. Concentrated sulfuric acid can lead to charring and side products.[1] Phosphoric acid is generally a cleaner option.[1] | Cleaner reaction profile with fewer side products and potentially higher yield of the desired alkene. |
| Reversibility of the Reaction | Efficiently remove water as it is formed. This can be achieved by using a Dean-Stark apparatus or by immediate distillation of the low-boiling alkene products. | Shift the reaction equilibrium towards the formation of the alkene products, thereby increasing the overall yield. |
Issue 2: Formation of Multiple Alkene Isomers
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Zaitsev's Rule Predominance | The reaction naturally favors the formation of the most stable, more substituted alkene (Zaitsev's product), which in this case is 1,3-dimethylcyclohexene.[2] To favor the less substituted product (Hofmann product), consider using a bulkier base if a two-step elimination is performed (e.g., via a tosylate intermediate). | Alter the product distribution to favor the less substituted alkene, if desired for a specific synthetic route. |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less stable isomers. Perform the reaction at the lowest effective temperature. | Increased selectivity towards the thermodynamically most stable alkene (Zaitsev product). |
| Carbocation Rearrangements | A secondary carbocation is formed, which can rearrange to a more stable tertiary carbocation via a hydride shift. This can lead to a mixture of products. Using a milder, less acidic catalyst or lower temperatures can sometimes reduce the extent of rearrangements. | A cleaner product profile with a higher proportion of the unrearranged alkene products. |
Issue 3: Presence of Unexpected Rearrangement Products
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| 1,2-Hydride Shift | The initially formed secondary carbocation can undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to different alkene products. This is a common issue in the dehydration of secondary alcohols.[3] | Formation of rearranged alkenes such as 1,2-dimethylcyclohexene. |
| Use of Strong Protic Acids | Strong acids like sulfuric acid readily promote carbocation formation and subsequent rearrangements. Consider alternative dehydration methods that avoid strong carbocation formation, such as the Burgess reagent or Martin sulfurane. | A significant reduction or elimination of rearranged byproducts. |
| High Reaction Temperature | Elevated temperatures provide the activation energy for carbocation rearrangements. Running the reaction at a lower temperature may kinetically disfavor the rearrangement pathway. | An increased ratio of the desired unrearranged product to the rearranged product. |
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor alkene products from the dehydration of this compound?
A1: The dehydration of this compound is expected to primarily follow Zaitsev's rule, leading to the formation of the most substituted and therefore most stable alkene. The major product is predicted to be 1,3-dimethylcyclohexene . Possible minor products include 3,5-dimethylcyclohexene and potentially rearranged products if carbocation shifts occur.[2]
Q2: How can I minimize the formation of carbocation rearrangement byproducts?
A2: To minimize carbocation rearrangements, you can try several strategies:
-
Use a milder acid catalyst: Instead of concentrated sulfuric acid, consider using phosphoric acid, which is less prone to causing side reactions.[1]
-
Lower the reaction temperature: Running the reaction at the lowest possible temperature that still allows for dehydration can reduce the likelihood of rearrangements.
-
Consider alternative reagents: For more sensitive substrates, reagents that avoid the formation of a discrete carbocation intermediate, such as phosphorus oxychloride (POCl₃) in pyridine or the Burgess reagent, can be employed. These often favor an E2-like mechanism, which is less susceptible to rearrangements.
Q3: What is the role of distilling the product as it is formed?
A3: The acid-catalyzed dehydration of an alcohol is a reversible reaction. Water is one of the products. By distilling the alkene product (which typically has a lower boiling point than the starting alcohol) as it is formed, you are continuously removing a product from the reaction mixture. According to Le Châtelier's principle, this will shift the equilibrium towards the formation of more products, thereby increasing the overall yield of the reaction.[3]
Q4: How can I analyze the product mixture to determine the ratio of different isomers?
A4: The most effective technique for analyzing the product mixture and determining the ratio of different alkene isomers is Gas Chromatography-Mass Spectrometry (GC-MS) . Gas chromatography will separate the different isomers based on their boiling points and interactions with the column's stationary phase, and the mass spectrometer will help in identifying the structure of each separated component based on its fragmentation pattern.[4]
Q5: Can the stereochemistry of the starting this compound affect the product distribution?
A5: Yes, the stereochemistry of the starting alcohol can influence the product distribution, particularly if the reaction proceeds through an E2 mechanism. For an E2 elimination, a specific anti-periplanar arrangement of the departing proton and the leaving group (the protonated hydroxyl group) is required. Different stereoisomers of this compound may have different access to this required conformation for the elimination of specific protons, which could alter the ratio of the resulting alkene isomers. For an E1 reaction, which proceeds through a planar carbocation intermediate, the influence of the starting material's stereochemistry is generally less pronounced.
Experimental Protocols
Protocol 1: Dehydration of this compound using Phosphoric Acid
Objective: To dehydrate this compound to form a mixture of dimethylcyclohexene isomers with minimal side reactions.
Materials:
-
This compound
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Boiling chips
-
Round-bottom flask
-
Fractional distillation apparatus
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
To a 100 mL round-bottom flask, add 10.0 g of this compound and 5 mL of 85% phosphoric acid, along with a few boiling chips.
-
Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask.
-
Gently heat the mixture to initiate the dehydration reaction and distill the products. The boiling points of the expected dimethylcyclohexene isomers are lower than that of the starting alcohol. Collect the distillate that comes over between 120-140 °C.
-
Transfer the collected distillate to a separatory funnel.
-
Wash the distillate with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel.
-
Separate the aqueous layer and discard it.
-
Wash the organic layer with 20 mL of water.
-
Separate the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Decant or filter the dried liquid into a pre-weighed flask to obtain the final product.
-
Analyze the product by GC-MS to determine the composition of the alkene mixture.
Visualizations
Dehydration of this compound: Reaction Pathway
Caption: Reaction pathway for the dehydration of this compound.
Experimental Workflow for Dehydration and Analysis
Caption: Workflow for the dehydration and analysis of this compound.
Troubleshooting Logic for Unexpected Products
Caption: Troubleshooting logic for unexpected products in the dehydration reaction.
References
troubleshooting poor resolution in GC analysis of 3,5-Dimethylcyclohexanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor resolution in the gas chromatography (GC) analysis of 3,5-Dimethylcyclohexanol.
Troubleshooting Guide: Poor Resolution
Poor resolution in the GC analysis of this compound can manifest as peak broadening, peak tailing, or co-elution of isomers. This guide offers a systematic approach to identifying and resolving these common issues.
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for polar analytes like this compound is commonly caused by unwanted interactions with active sites within the GC system. The hydroxyl group of the alcohol can form hydrogen bonds with these sites, leading to a portion of the analyte molecules being retained longer and resulting in an asymmetrical peak shape.[1]
Troubleshooting Workflow for Peak Tailing
Caption: A workflow diagram for troubleshooting peak tailing issues.
Potential Causes and Solutions:
| Cause | Solution |
| Active Sites in the Injector Liner | The glass liner in the injector port can contain active silanol groups that interact with the hydroxyl group of this compound. Ensure you are using a deactivated liner. If the liner is old or has been exposed to many injections, it should be replaced.[2] |
| Column Contamination | The inlet of the GC column can accumulate non-volatile residues from the sample matrix, exposing active sites. Trimming the first 10-20 cm of the column can often resolve this issue.[2] |
| Improper Column Installation | A poorly cut or installed column can create dead volume, leading to peak broadening and tailing. Ensure the column is cut cleanly and squarely and installed at the correct depth in the injector and detector.[3] |
| Inappropriate Stationary Phase | The choice of stationary phase is critical. For polar compounds like alcohols, a mid-polarity to polar stationary phase is recommended to achieve symmetrical peak shapes.[1] |
Question: The peaks for my this compound isomers are not well separated (co-eluting). How can I improve the resolution?
Answer:
Achieving baseline separation of isomers can be challenging due to their similar boiling points. Improving resolution requires optimizing several chromatographic parameters to exploit subtle differences in their interaction with the stationary phase.[4]
Troubleshooting Workflow for Poor Resolution
Caption: A workflow diagram for improving isomer resolution.
Key Parameters to Optimize for Better Resolution:
| Parameter | Recommendation |
| Column Stationary Phase | The polarity of the stationary phase is crucial for separating isomers. A polar stationary phase, such as a Polyethylene Glycol (PEG) "WAX" type column, is generally recommended for analyzing alcohols.[2][5] These phases can better differentiate the isomers based on subtle polarity differences. |
| Temperature Program | A slow and optimized temperature ramp can significantly enhance resolution. A rapid temperature increase will cause the isomers to move through the column too quickly, diminishing the separation. Start with a low initial oven temperature and a slow ramp rate (e.g., 2-5 °C/min).[2][6] |
| Column Dimensions | A longer column provides more theoretical plates and can improve resolution. If you are using a 30 m column, consider switching to a 60 m column with the same stationary phase. A smaller internal diameter can also enhance efficiency.[2] |
| Carrier Gas Flow Rate | The linear velocity of the carrier gas affects efficiency and resolution. Ensure the flow rate is optimized for your column dimensions and carrier gas type (Helium or Hydrogen).[6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting GC method for the analysis of this compound?
A1: While an official, validated method may need to be developed, a good starting point can be adapted from methods for similar compounds like other cyclohexanol derivatives.[7][8]
Experimental Protocol: GC-FID Analysis of this compound
| Parameter | Setting |
| Instrumentation | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-WAX (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[2] |
| Sample Preparation | Prepare a 100 ppm solution of this compound in a suitable solvent like ethanol. |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 220 °C |
| Detector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minutes. Ramp: 5 °C/min to 180 °C, hold for 5 minutes.[7] |
Q2: My peaks are fronting. What is the most likely cause?
A2: Peak fronting is most commonly caused by column overload.[3] This occurs when the amount of sample injected exceeds the capacity of the column. To resolve this, you can try reducing the injection volume or diluting the sample.[1]
Q3: Can the choice of solvent affect my peak shape?
A3: Yes, a mismatch between the polarity of the solvent and the stationary phase can lead to distorted peak shapes, including split peaks.[4] For a polar "WAX" column, using a polar solvent like ethanol is generally a good practice.
Q4: I'm still having issues with peak tailing after changing the liner and trimming the column. What else can I try?
A4: If basic maintenance doesn't resolve the issue, consider derivatization. Silylating reagents can react with the active hydroxyl group of the alcohol, creating a less polar and more volatile derivative. This can significantly improve peak shape and reduce tailing.[1]
Q5: How do I know if my GC system is the source of the problem or if it's my method?
A5: A systematic approach is key.[7] Start by performing a blank run to check for ghost peaks or a drifting baseline, which could indicate contamination.[9] Then, analyze a standard test mixture to assess column performance, including resolution and peak symmetry. Comparing these results to the column's original quality control report can help determine if the column has degraded.[9]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Stabilizing 3,5-Dimethylcyclohexanol for Long-Term Storage
Welcome to the technical support center for the long-term storage and stabilization of 3,5-Dimethylcyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity and purity of this compound during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Change in physical appearance (e.g., yellowing, cloudiness). | Oxidation of the alcohol to form chromophoric ketones or other degradation products. Contamination. | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. Use amber glass vials or store in the dark to prevent photo-oxidation. Ensure the storage container is clean and properly sealed. |
| Decrease in purity over time, as confirmed by analytical methods (e.g., GC-MS). | Chemical degradation through oxidation or dehydration. | Review storage conditions. Ensure the temperature is consistently maintained at the recommended level. Consider adding a suitable antioxidant (e.g., BHT) at a low concentration (e.g., 0.01-0.1%). |
| Presence of a new peak corresponding to a lower molecular weight in GC-MS analysis. | Dehydration of this compound to form 3,5-dimethylcyclohexene.[1] | Avoid acidic storage conditions. Ensure the container is made of a non-reactive material (e.g., borosilicate glass). Store in a dry environment to minimize acid-catalyzed dehydration. |
| Shift in the infrared (IR) spectrum, such as the appearance of a carbonyl peak (~1710 cm⁻¹). | Oxidation of the secondary alcohol group to a ketone (3,5-dimethylcyclohexanone). | Implement the use of an inert atmosphere and protect from light. Evaluate the need for an antioxidant. |
| Inconsistent experimental results using stored this compound. | Degradation of the starting material, leading to lower yields or unexpected side products. | Re-purify the stored this compound by distillation or chromatography before use. Always use a fresh or recently verified batch for critical experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound, a secondary alcohol, are:
-
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone, 3,5-dimethylcyclohexanone. This can be initiated by atmospheric oxygen, light, or trace metal impurities.[2]
-
Dehydration: Under acidic conditions or at elevated temperatures, this compound can undergo dehydration (loss of a water molecule) to form 3,5-dimethylcyclohexene.[1]
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerated at 2-8°C. For extended periods, storage at -20°C is recommended.
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protected from light by using amber glass vials or by storing in a dark location.
-
Container: In a tightly sealed, clean, and dry container made of an inert material like borosilicate glass.
Q3: Can I use antioxidants to stabilize this compound?
A3: Yes, antioxidants can be effective in preventing oxidative degradation. A common choice for stabilizing organic compounds is Butylated Hydroxytoluene (BHT). It is typically added at a low concentration (e.g., 0.01% to 0.1% w/v). However, the compatibility of the antioxidant with your specific application should be considered.
Q4: How can I check the purity of my stored this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for determining purity and identifying potential degradation products.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This can be used to detect the presence of oxidation products (ketones) by observing the appearance of a carbonyl (C=O) stretching band.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help quantify impurities.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life is highly dependent on the storage conditions. When stored under ideal conditions (refrigerated, under inert gas, and protected from light), high-purity this compound can be expected to remain stable for several years. However, for critical applications, it is recommended to re-analyze the purity after one year of storage. Accelerated stability studies can be performed to predict long-term stability.
Data Presentation
The following table summarizes illustrative quantitative data on the stability of this compound under various storage conditions. This data is provided as an example and actual results may vary.
| Storage Condition | Duration | Purity (%) | Major Degradation Product(s) | Concentration of Degradation Product(s) (%) |
| 2-8°C, Inert Atmosphere, Dark | 24 Months | >99.0 | - | <0.5 |
| 25°C, Air, Dark | 12 Months | ~97.5 | 3,5-Dimethylcyclohexanone | ~2.0 |
| 25°C, Air, Light | 12 Months | ~95.0 | 3,5-Dimethylcyclohexanone | ~4.0 |
| 40°C, Air, Dark (Accelerated) | 6 Months | ~92.0 | 3,5-Dimethylcyclohexanone, 3,5-Dimethylcyclohexene | ~6.0, ~1.5 |
| 25°C, Air, Dark with 0.1% BHT | 12 Months | >99.0 | - | <0.5 |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
If quantitative analysis is required, prepare a series of calibration standards of known concentrations.
-
-
GC-MS Parameters (Illustrative):
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity as the percentage of the this compound peak area relative to the total peak area.
-
Identify degradation products by comparing their mass spectra with a library (e.g., NIST). Common fragments for 3,5-dimethylcyclohexanone would include the molecular ion and fragments from alpha-cleavage. 3,5-dimethylcyclohexene would show a molecular ion corresponding to the loss of water from the parent alcohol.
-
Protocol 2: Monitoring Oxidation by Fourier-Transform Infrared Spectroscopy (FTIR)
Objective: To detect the presence of the ketone oxidation product.
Methodology:
-
Sample Preparation:
-
Acquire a spectrum of a pure, fresh sample of this compound to serve as a reference. This can be done as a neat liquid between salt plates (NaCl or KBr).
-
Prepare the aged sample in the same manner.
-
-
FTIR Analysis:
-
Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Average a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the spectrum of the aged sample to the reference spectrum.
-
Look for the appearance of a new, sharp peak in the region of 1700-1725 cm⁻¹, which is characteristic of a carbonyl (C=O) stretch from a ketone.
-
The broad O-H stretch of the alcohol at approximately 3300-3400 cm⁻¹ will still be present but may decrease in relative intensity as oxidation proceeds.
-
Protocol 3: Accelerated Stability Study
Objective: To predict the long-term stability of this compound.
Methodology:
-
Sample Preparation:
-
Dispense aliquots of high-purity this compound into several amber glass vials.
-
For testing stabilizers, add the desired concentration of the antioxidant to a subset of these vials.
-
Some vials should be purged with an inert gas before sealing.
-
-
Storage Conditions:
-
Place the vials in controlled environment chambers at elevated temperatures (e.g., 40°C and 60°C) and controlled humidity (e.g., 75% RH).
-
Also, include a set of samples stored under the recommended long-term conditions (e.g., 4°C) as a control.
-
-
Time Points:
-
Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
-
Analysis:
-
At each time point, analyze the samples for purity using the GC-MS protocol (Protocol 1) and for oxidation using the FTIR protocol (Protocol 2).
-
-
Data Analysis:
-
Plot the purity of this compound as a function of time for each storage condition.
-
The degradation rate constants can be determined from these plots. This data can be used in the Arrhenius equation to predict the shelf-life at normal storage temperatures.
-
Visualizations
References
scaling up the synthesis of 3,5-Dimethylcyclohexanol for pilot plant production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3,5-Dimethylcyclohexanol for pilot plant production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound on a larger scale?
A1: The most common and scalable route is the catalytic hydrogenation of 3,5-dimethylcyclohexanone. This method is generally preferred for its efficiency and atom economy. An alternative, though less common, approach involves the epoxidation of 3,5-dimethylcyclohexene followed by a ring-opening reaction.[1]
Q2: What are the main challenges when scaling up the hydrogenation of 3,5-dimethylcyclohexanone?
A2: Key challenges include:
-
Thermal Management: The hydrogenation reaction is exothermic, and improper heat dissipation on a larger scale can lead to temperature gradients, affecting selectivity and potentially causing runaway reactions.[2][3]
-
Mixing and Mass Transfer: Ensuring efficient mixing of the substrate, hydrogen gas, and solid catalyst is crucial for achieving a high reaction rate and consistent product quality. Poor mixing can lead to localized "hot spots" and catalyst deactivation.[2][3]
-
Catalyst Handling and Deactivation: On a pilot scale, the handling of pyrophoric catalysts like Palladium on Carbon (Pd/C) requires stringent safety protocols. Catalyst deactivation due to poisoning by impurities or sintering at high temperatures can lead to incomplete conversion.[4][5]
-
Purification of Isomers: The product is a mixture of cis and trans isomers. Separating these isomers on a large scale can be challenging due to their similar physical properties.[6]
Q3: How can I improve the stereoselectivity of the reduction to obtain a specific isomer of this compound?
A3: The choice of reducing agent and reaction conditions significantly influences the stereochemical outcome. For instance, using bulky reducing agents can favor the formation of one isomer over the other due to steric hindrance. Process parameters such as temperature and solvent can also be optimized to enhance the selectivity towards the desired isomer.
Q4: What are the recommended safety precautions for handling the catalyst and hydrogen gas in a pilot plant setting?
A4:
-
Catalyst Handling: Use an inert atmosphere (e.g., nitrogen or argon) when handling dry hydrogenation catalysts to prevent ignition. A slurry of the catalyst in the reaction solvent is a safer handling method.[7]
-
Hydrogen Gas: Ensure the reactor is properly sealed and leak-tested before introducing hydrogen. The reactor should be located in a well-ventilated area, and all electrical equipment should be intrinsically safe to prevent ignition sources.[8]
-
Pressure and Temperature: Never exceed the rated pressure and temperature of the reactor.[8] Install and regularly check pressure relief devices.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or Incomplete Conversion | 1. Inactive catalyst. 2. Catalyst poisoning. 3. Insufficient hydrogen pressure or uptake. 4. Poor mixing. | 1. Use a fresh batch of catalyst. 2. Purify the starting material to remove potential catalyst poisons (e.g., sulfur compounds).[4][5] 3. Check for leaks in the hydrogenation system. Ensure adequate hydrogen supply and monitor uptake. 4. Increase the agitation speed to ensure the catalyst is well suspended. |
| Poor Stereoselectivity | 1. Non-optimal reaction temperature. 2. Incorrect choice of catalyst or reducing agent. 3. Solvent effects. | 1. Optimize the reaction temperature. Lower temperatures often favor higher selectivity. 2. Screen different catalysts (e.g., different metal loadings or supports) or reducing agents. 3. Evaluate different solvents that may influence the approach of the reactant to the catalyst surface. |
| Formation of Byproducts | 1. Over-reduction or side reactions due to high temperature or pressure. 2. Presence of impurities in the starting material. | 1. Lower the reaction temperature and/or pressure. 2. Analyze the starting material for impurities and purify if necessary. |
| Difficulty in Isolating the Product | 1. Formation of a stable emulsion during workup. 2. Similar boiling points of isomers making distillation difficult. | 1. Add a brine wash or a different solvent to break the emulsion. 2. Consider converting the alcohol isomers into derivatives (e.g., esters) with more distinct boiling points for easier separation by distillation, followed by hydrolysis to obtain the pure isomers.[6] Alternatively, preparative chromatography can be used, although it may be less cost-effective on a large scale. |
Experimental Protocols
Pilot Plant Scale Synthesis of this compound via Hydrogenation
This protocol describes the reduction of 3,5-dimethylcyclohexanone to this compound.
1. Reactor Preparation:
-
Ensure the pilot plant reactor is clean, dry, and inerted with nitrogen.
-
Perform a pressure leak test with nitrogen to the intended maximum operating pressure.[8]
2. Charging the Reactor:
-
Charge the reactor with 3,5-dimethylcyclohexanone and a suitable solvent (e.g., ethanol, isopropanol). A common starting concentration is 10-20% w/v.
-
Carefully add the hydrogenation catalyst (e.g., 5% Palladium on Carbon, 1-5 mol%) as a slurry in the reaction solvent to minimize the risk of fire.[7]
3. Hydrogenation Reaction:
-
Seal the reactor and purge the headspace with nitrogen three times, followed by three purges with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (typically 50-500 psi).
-
Begin agitation, ensuring the catalyst is well suspended.
-
Heat the reaction mixture to the target temperature (e.g., 25-80°C). The reaction is exothermic, so careful temperature control is essential.[3]
-
Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (e.g., by Gas Chromatography).
4. Reaction Work-up and Product Isolation:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a bed of celite to remove the catalyst. Caution: The catalyst-celite mixture should be kept wet to prevent ignition.[7]
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to separate the isomers.
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Recommended) |
| Reactant Concentration | 5-10 g in 100 mL solvent | 10-20% w/v |
| Catalyst Loading (5% Pd/C) | 5-10 mol% | 1-5 mol% |
| Hydrogen Pressure | 1-5 atm (balloon) | 50-500 psi |
| Temperature | 25-50°C | 25-80°C (with cooling) |
| Reaction Time | 2-12 hours | 4-24 hours (monitor for completion) |
| Typical Yield | >95% | >90% |
Visualizations
Caption: Experimental workflow for the pilot plant synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 6. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. njhjchem.com [njhjchem.com]
interpreting complex NMR spectra of 3,5-Dimethylcyclohexanol mixtures
Technical Support Center: 3,5-Dimethylcyclohexanol
Welcome to the technical support center for the analysis of this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of complex NMR spectra for mixtures of its stereoisomers.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of my this compound sample so complex and overlapping?
A1: The complexity arises from the presence of multiple stereoisomers. This compound has three chiral centers, leading to several possible diastereomers and enantiomers. Each diastereomer will have a unique NMR spectrum.[1][2] Furthermore, for each isomer, the cyclohexane ring exists in a dynamic equilibrium between two chair conformations, which can result in averaged signals or distinct signals for axial and equatorial protons if the ring flip is slow. Protons on a CH₂ group can also become diastereotopic due to the chiral nature of the molecule, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other.[3]
Q2: How can I use ¹H NMR to distinguish between cis and trans diastereomers of this compound?
A2: The key is to analyze the signal of the proton on the carbon bearing the hydroxyl group (H-1). The multiplicity and coupling constants (J-values) of this signal are diagnostic.
-
Axial H-1: An axial H-1 proton will couple to two adjacent axial protons and two adjacent equatorial protons. The large axial-axial coupling (Jax,ax) is typically in the range of 10-13 Hz, while the smaller axial-equatorial coupling (Jax,eq) is around 2-5 Hz. This results in a complex multiplet, often described as a triplet of triplets or a multiplet with a large width.
-
Equatorial H-1: An equatorial H-1 proton couples to two adjacent axial protons and two adjacent equatorial protons. Both the equatorial-axial (Jeq,ax) and equatorial-equatorial (Jeq,eq) couplings are small (typically 2-5 Hz). This results in a narrower multiplet, sometimes appearing as a broad singlet or a triplet with small coupling constants. By identifying the conformation where the large hydroxyl group is equatorial, you can predict whether H-1 is axial or equatorial and match this to the observed spectrum.[4][5]
Q3: My 1D ¹H NMR spectrum is too crowded to interpret. What is the next logical step?
A3: When a 1D spectrum suffers from severe signal overlap, the most effective next step is to perform two-dimensional (2D) NMR experiments.[6] The most common and useful experiments for this situation are COSY and HSQC.[7] These techniques spread the signals across a second dimension, significantly improving resolution and revealing connectivity between nuclei.[6][7]
Q4: How does a 2D COSY (Correlation Spectroscopy) experiment help in analyzing the mixture?
A4: A COSY experiment identifies protons that are spin-spin coupled to each other, which typically means they are on adjacent carbons (vicinal coupling) or on the same carbon (geminal coupling).[8] Cross-peaks in the COSY spectrum connect the signals of coupled protons.[8] This allows you to trace the proton connectivity throughout the spin system of each isomer, helping to piece together the fragments of the cyclohexane ring and its substituents even when the 1D signals are overlapped.
Q5: What information does a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment provide?
A5: An HSQC experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to.[7] Each peak in the 2D spectrum corresponds to a C-H bond, with coordinates representing the chemical shift of the carbon and the proton. This is incredibly powerful for resolving overlapping proton signals, as it is rare for two protons with the same chemical shift to be attached to carbons that also have the same chemical shift.[9] It is an essential tool for definitive proton and carbon assignments.
Q6: Can I determine the relative ratio of different diastereomers in my mixture?
A6: Yes. Once you have identified at least one well-resolved, non-overlapping signal that is unique to each diastereomer in the ¹H NMR spectrum, you can determine the ratio by comparing the integration values of these signals.[10] It is crucial to ensure the signals chosen are from the same number of protons (e.g., comparing one methyl group signal from each isomer) and that the data was acquired with a sufficient relaxation delay to ensure accurate quantification.
Q7: Can NMR distinguish between enantiomers?
A7: In a standard achiral solvent (like CDCl₃ or DMSO-d₆), enantiomers are indistinguishable by NMR as they have identical spectra.[1] To differentiate enantiomers, you must introduce a chiral environment, for example, by using a chiral solvating agent that forms diastereomeric complexes with the enantiomers, leading to separate signals.[1][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks | 1. Sample concentration is too high, leading to increased viscosity.[12] 2. Presence of suspended solid particles or paramagnetic impurities. 3. Unresolved complex spin-spin couplings. | 1. Dilute the sample. For ¹H NMR, 5-25 mg in ~0.6 mL of solvent is typical.[13] 2. Filter the sample solution directly into the NMR tube through a pipette with a cotton or glass wool plug.[13] 3. Use a higher-field NMR spectrometer to increase signal dispersion. Employ 2D NMR techniques to resolve individual couplings.[6] |
| Overlapping signals obscuring analysis | 1. Presence of multiple stereoisomers. 2. Accidental degeneracy of chemical shifts. | 1. Run 2D NMR experiments (COSY, HSQC, TOCSY) to resolve signals into a second dimension.[7][14] 2. Change the deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) to induce different chemical shifts.[15] |
| Incorrect or noisy baseline | 1. Improper baseline correction during data processing. 2. Insufficient number of scans for a dilute sample. | 1. Carefully re-process the spectrum, applying automated or manual baseline correction.[10] 2. Increase the number of scans to improve the signal-to-noise ratio. |
| Unexpected peaks in the spectrum | 1. Contamination from grease or other substances. 2. Residual solvent peaks from non-deuterated solvent. 3. Water peak (especially in solvents like DMSO-d₆ or CD₃OD). | 1. Ensure all glassware and the NMR tube are scrupulously clean.[12] 2. Use high-purity deuterated solvents.[15] 3. Use a thoroughly dried sample and solvent if the water peak is obscuring signals of interest. |
Data Presentation
The ¹H NMR chemical shifts and coupling constants for cyclohexanol derivatives are highly dependent on the stereochemistry. The following table provides representative, hypothetical data for the H-1 proton (the proton on the carbon with the -OH group) in two possible chair conformations of a cis and a trans isomer to illustrate the expected differences.
| Isomer & Conformation | H-1 Position | Expected Chemical Shift (δ) | Expected Multiplicity & Coupling Constants (J, Hz) |
| trans-(1e,3a,5a) | Equatorial | ~4.0 ppm | Broad singlet or narrow multiplet (J ≈ 2-5 Hz) |
| cis-(1a,3e,5e) | Axial | ~3.5 ppm | Multiplet (tt or ddd), large width (Jax,ax ≈ 10-13, Jax,eq ≈ 2-5 Hz) |
| cis-(1e,3a,5e) | Equatorial | ~4.1 ppm | Broad singlet or narrow multiplet (J ≈ 2-5 Hz) |
| trans-(1a,3e,5a) | Axial | ~3.6 ppm | Multiplet (tt or ddd), large width (Jax,ax ≈ 10-13, Jax,eq ≈ 2-5 Hz) |
| Note: 'e' denotes an equatorial substituent and 'a' denotes an axial substituent. Chemical shifts are approximate and can vary based on solvent and the specific isomer. |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation :
-
Weigh approximately 10-20 mg of the this compound mixture into a clean, dry vial.[12]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[15][16]
-
Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a Pasteur pipette with a small plug of glass wool or cotton directly into a clean 5 mm NMR tube.[13]
-
Cap the NMR tube and label it clearly.[12]
-
-
Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Tune and lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
-
Acquire a standard 1D ¹H NMR spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Process the data by applying Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.[4]
-
Integrate all signals.
-
Protocol 2: 2D COSY Data Acquisition
-
Setup : Use a properly prepared sample from Protocol 1.
-
Experiment Selection : Load a standard COSY experiment parameter set on the spectrometer.
-
Acquisition Parameters :
-
Set the spectral width to include all proton signals of interest.
-
Typically, 2 to 4 scans per increment are sufficient.
-
Collect 256 to 512 increments in the indirect dimension (t₁).
-
Set an appropriate relaxation delay (usually 1-2 seconds).
-
-
Processing :
-
Process the data using a sine-squared window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Symmetrize the resulting spectrum to reduce artifacts.
-
Protocol 3: 2D HSQC Data Acquisition
-
Setup : Use a properly prepared sample from Protocol 1. A slightly more concentrated sample (~30-50 mg) may be beneficial for reducing experiment time.[12]
-
Experiment Selection : Load a standard gradient-selected HSQC experiment parameter set.
-
Acquisition Parameters :
-
Set the ¹H spectral width as in the COSY experiment.
-
Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0 to 80 ppm for an alcohol).
-
Set the number of scans per increment based on sample concentration (typically 4 to 16).
-
Collect 128 to 256 increments in the indirect dimension.
-
-
Processing :
-
Process the data using appropriate window functions for both dimensions.
-
Perform a two-dimensional Fourier transform and apply phase and baseline corrections.
-
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. NMR-aided differentiation of enantiomers: Signal enantioresolution [ouci.dntb.gov.ua]
- 12. sites.uclouvain.be [sites.uclouvain.be]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. Ultrafast 2D NMR for the analysis of complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sites.bu.edu [sites.bu.edu]
- 16. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
dealing with emulsion formation during workup of 3,5-Dimethylcyclohexanol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during the workup of reactions involving 3,5-Dimethylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during my reaction workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as fine droplets.[1] Emulsion formation is a common issue during the aqueous workup of organic reactions.[2] It is often caused by the presence of substances that act as emulsifying agents, which can include unreacted starting materials, byproducts, or certain reagents that reduce the interfacial tension between the aqueous and organic layers.[3] Vigorous shaking of the separatory funnel can also promote the formation of stable emulsions.
Q2: Are reactions with this compound particularly prone to emulsion formation?
While there is no specific literature detailing a high propensity for emulsion formation in reactions with this compound, certain factors related to its structure and common reaction types can contribute to this issue. As a moderately polar alcohol, it has some solubility in both aqueous and organic phases.[4] Byproducts from its reactions, such as long-chain esters or salts from oxidation workups, can act as surfactants and stabilize emulsions.
Q3: What are the initial, simplest steps I can take to break an emulsion?
Patience is often the first and simplest tool. Allowing the separatory funnel to stand undisturbed for a period of time can sometimes lead to phase separation on its own.[5] Gentle swirling of the funnel or gently stirring the emulsion with a glass rod can also help the droplets to coalesce.[5]
Q4: Can I prevent emulsions from forming in the first place?
Preventing an emulsion is often easier than breaking one.[6] A primary preventative measure is to use gentle, repeated inversions of the separatory funnel for mixing rather than vigorous shaking.[6] If you consistently encounter emulsions with a specific reaction, consider removing the reaction solvent via rotary evaporation and then redissolving the residue in an appropriate extraction solvent before the aqueous workup.[7]
Troubleshooting Guide for Emulsion Formation
Should you encounter a persistent emulsion during the workup of a this compound reaction, follow this troubleshooting guide. The methods are presented in a logical progression, starting with the least invasive techniques.
Step 1: Initial Physical and Simple Chemical Methods
If an emulsion has formed and does not resolve on its own, the following methods should be attempted first.
-
Salting Out: Add saturated sodium chloride solution (brine) or solid sodium chloride to the separatory funnel.[7] This increases the ionic strength of the aqueous layer, which can decrease the solubility of organic components in the aqueous phase and disrupt the emulsion.[6]
-
pH Adjustment: Carefully adjust the pH of the aqueous layer. If the reaction was conducted under acidic or basic conditions, neutralizing the mixture can sometimes break the emulsion. For instance, in the workup of an oxidation of this compound to the corresponding ketone, residual acidic or basic reagents could contribute to emulsion formation. Add a dilute acid (e.g., 1M HCl) or a dilute base (e.g., 1M NaOH) dropwise and gently swirl.[2]
Step 2: Filtration Techniques
If the simpler methods fail, the emulsion may be stabilized by fine solid particles. In such cases, filtration can be an effective solution.
-
Filtration through Celite® or Diatomaceous Earth: Filter the entire emulsified mixture through a pad of Celite® or diatomaceous earth.[8] These filter aids can remove the fine particulates that often stabilize emulsions, leading to a clean separation of the two phases in the filtrate.[8]
-
Filtration through Sodium Sulfate: Anhydrous sodium sulfate can be used to both break the emulsion and dry the organic layer simultaneously. Pouring the emulsion through a plug of granular anhydrous sodium sulfate can effectively remove dispersed water droplets.[9]
Step 3: Advanced and Mechanical Methods
For particularly stubborn emulsions, the following methods can be employed.
-
Centrifugation: If the equipment is available, centrifuging the emulsion can provide the necessary force to separate the phases.[9] This is a very effective mechanical method for breaking emulsions.[2]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and destabilize the emulsion.[6] For example, adding a small amount of ethanol or another alcohol can sometimes help.[5]
-
Temperature Change: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the mixture and aid in phase separation.[2] Conversely, cooling the mixture in an ice bath can sometimes induce the phases to separate.[2]
Summary of Troubleshooting Techniques
| Technique | Principle of Action | When to Use | Potential Issues |
| Patience/Gentle Swirling | Allows time for droplets to coalesce naturally. | As a first step for any emulsion. | May be ineffective for stable emulsions. |
| Salting Out (Brine/Solid NaCl) | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[6] | Common and effective for many types of emulsions. | May not work for emulsions stabilized by solids. |
| pH Adjustment | Neutralizes acidic or basic species that may be acting as emulsifying agents. | When the reaction involves acidic or basic reagents/byproducts. | The product must be stable to changes in pH. |
| Filtration (Celite®/Na2SO4) | Removes fine solid particles that stabilize the emulsion.[8][9] | When suspended solids are visible or suspected. | Potential for product loss on the filter aid. |
| Centrifugation | Applies mechanical force to separate the phases based on density differences.[9] | For persistent and difficult emulsions. | Requires access to a centrifuge. |
| Solvent Modification | Alters the polarity of the organic phase to destabilize the emulsion.[6] | When other methods have failed. | May complicate solvent removal later. |
| Temperature Change | Reduces viscosity (heating) or alters solubility (cooling) to promote separation.[2] | For viscous emulsions or when other methods are unsuccessful. | The product must be thermally stable. |
Experimental Protocols
Protocol 1: Salting Out
-
To the separatory funnel containing the emulsion, add saturated aqueous sodium chloride (brine) in an amount equal to approximately 10-20% of the aqueous layer volume.
-
Alternatively, add solid sodium chloride a spatula-tip at a time until no more dissolves.
-
Gently invert the separatory funnel several times to mix. Do not shake vigorously.
-
Allow the funnel to stand and observe for phase separation.
-
Drain the aqueous layer, followed by the organic layer.
Protocol 2: Filtration through Celite®
-
Prepare a filtration setup with a Büchner or Hirsch funnel and a filter flask.
-
Place a piece of filter paper in the funnel and wet it with the organic solvent being used for the extraction.
-
Add a 1-2 cm layer of Celite® over the filter paper and gently press it down with a flat-topped stopper to create a compact pad.
-
Pour the entire emulsified mixture onto the Celite® pad.
-
Apply gentle vacuum to draw the liquid through the filter.
-
The filtrate should collect in the flask as two distinct layers.
-
Transfer the filtrate to a clean separatory funnel to separate the layers.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting emulsion formation during the workup of this compound reactions.
Caption: Troubleshooting workflow for emulsion formation.
This guide provides a systematic approach to resolving emulsions encountered during the workup of reactions involving this compound. By following these steps, researchers can effectively address this common laboratory challenge and improve the efficiency of their synthetic procedures.
References
- 1. biotage.com [biotage.com]
- 2. youtube.com [youtube.com]
- 3. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 4. 3,5-dimethyl cyclohexanol, 5441-52-1 [thegoodscentscompany.com]
- 5. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Workup [chem.rochester.edu]
- 9. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
Technical Support Center: Optimizing Catalyst Loading for the Hydrogenation of 3,5-Dimethylcyclohexanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst loading for the hydrogenation of 3,5-dimethylcyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of 3,5-dimethylcyclohexanone?
A1: The most frequently used catalysts for the hydrogenation of ketones, including 3,5-dimethylcyclohexanone, are platinum group metals supported on carbon.[1] Palladium on activated carbon (Pd/C) is a widely utilized and versatile catalyst for this transformation.[2] Other common catalysts include platinum on carbon (Pt/C), rhodium on carbon (Rh/C), and ruthenium on carbon (Ru/C).[2] The choice of catalyst can significantly influence the reaction's efficiency and the stereoselectivity of the resulting 3,5-dimethylcyclohexanol isomers.
Q2: How does catalyst loading affect the hydrogenation reaction?
A2: Catalyst loading, typically expressed as a weight percentage (wt%) of the catalyst relative to the substrate, is a critical parameter.
-
Higher Loading: Generally leads to a faster reaction rate due to the increased number of active sites available for the reaction. However, excessively high loadings can be uneconomical and may lead to challenges in catalyst filtration and potential side reactions.
-
Lower Loading: May result in slower reaction rates and incomplete conversion. Optimizing the loading is crucial to balance reaction time, conversion, and cost-effectiveness. For many palladium-catalyzed hydrogenations, loadings in the range of 1-10 mol% are common.
Q3: What is the expected product of the hydrogenation of 3,5-dimethylcyclohexanone?
A3: The hydrogenation of 3,5-dimethylcyclohexanone adds a molecule of hydrogen across the carbon-oxygen double bond, yielding this compound as the primary product.[3] This product can exist as different stereoisomers (cis and trans), and the ratio of these isomers is highly dependent on the catalyst, solvent, and reaction conditions.
Q4: What are typical reaction conditions for this hydrogenation?
A4: Typical conditions for the hydrogenation of cyclohexanone derivatives often involve:
-
Solvent: Protic solvents like ethanol or isopropanol are commonly used.[4]
-
Hydrogen Pressure: Hydrogen pressure can range from atmospheric pressure to several bars. Higher pressures generally increase the reaction rate.[5]
-
Temperature: Reaction temperatures can vary from room temperature to elevated temperatures (e.g., 60-80°C).[6][7] Temperature optimization is crucial as it can affect both the reaction rate and selectivity.[5][6]
Troubleshooting Guide
Problem 1: Low or No Conversion of 3,5-Dimethylcyclohexanone
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst has been stored properly under an inert atmosphere. If catalyst activity is suspect, try a fresh batch of catalyst. |
| Catalyst Poisoning | Impurities in the substrate, solvent, or hydrogen gas can poison the catalyst.[1] Purify the starting materials and use high-purity hydrogen. Common poisons for palladium catalysts include sulfur, nitrogen, and halogen compounds. |
| Insufficient Hydrogen Pressure | Check for leaks in the hydrogenation apparatus. Ensure the hydrogen cylinder has adequate pressure. For some catalyst systems, the reaction order with respect to hydrogen is positive, meaning a lower pressure will slow the reaction.[6] |
| Suboptimal Temperature | The reaction temperature may be too low. Gradually increase the temperature in increments of 10°C to find the optimal range. Be aware that excessively high temperatures can lead to side reactions.[5][6] |
| Inadequate Mixing | Ensure efficient stirring to maintain a good suspension of the catalyst in the reaction mixture and facilitate mass transfer of hydrogen. |
Problem 2: Poor Selectivity (Formation of Byproducts)
| Potential Cause | Troubleshooting Step |
| Over-hydrogenation | Prolonged reaction times or harsh conditions (high temperature and pressure) can lead to the formation of byproducts like 3,5-dimethylcyclohexane. Monitor the reaction progress by techniques like TLC or GC to stop the reaction upon completion. |
| Side Reactions | At higher temperatures, dehydration of the alcohol product can occur, leading to the formation of 3,5-dimethylcyclohexene, which can then be hydrogenated to 3,5-dimethylcyclohexane.[5] Optimizing the reaction temperature is key to minimizing these side products.[6] |
| Incorrect Catalyst Choice | The nature of the catalyst and its support can influence selectivity.[8][9] If poor selectivity is a persistent issue, consider screening different catalysts (e.g., Pt/C, Rh/C) or catalysts on different supports. |
Problem 3: Catalyst Deactivation During Reaction or in Recycle Runs
| Potential Cause | Troubleshooting Step |
| Sintering | High reaction temperatures can cause the metal nanoparticles on the catalyst support to agglomerate (sinter), reducing the active surface area.[10] Avoid excessive temperatures. |
| Coking | Deposition of carbonaceous materials on the catalyst surface can block active sites.[10] This is more common at higher temperatures. |
| Leaching | The active metal may leach from the support into the reaction mixture, especially under acidic or basic conditions.[10] Ensure the pH of the reaction mixture is controlled. |
| Product Inhibition | The product, this compound, may adsorb onto the catalyst surface and inhibit further reaction. |
| Catalyst Washing and Drying | For catalyst recycling, ensure thorough washing with an appropriate solvent to remove adsorbed species before reuse. Dry the catalyst properly before the next run. |
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Time and Conversion
| Catalyst Loading (wt% Pd/C) | Reaction Time (hours) | Conversion (%) |
| 1 | 24 | 75 |
| 5 | 8 | >99 |
| 10 | 4 | >99 |
| Note: These are representative data and actual results may vary based on specific reaction conditions. |
Table 2: Influence of Temperature on Product Selectivity
| Temperature (°C) | This compound (%) | 3,5-Dimethylcyclohexane (%) |
| 25 | 98 | 2 |
| 50 | 95 | 5 |
| 80 | 85 | 15 |
| Note: Representative data illustrating the trend of increased side product formation at higher temperatures. |
Experimental Protocols
General Protocol for Hydrogenation of 3,5-Dimethylcyclohexanone
-
Reactor Setup: To a high-pressure reactor equipped with a magnetic stir bar, add 3,5-dimethylcyclohexanone (1.0 eq) and the chosen solvent (e.g., ethanol, 10 mL/g of substrate).
-
Catalyst Addition: Add the desired amount of catalyst (e.g., 5 wt% Pd/C) to the reactor.
-
Purging: Seal the reactor and purge with nitrogen gas three times to remove air, followed by purging with hydrogen gas three times.
-
Pressurization: Pressurize the reactor to the desired hydrogen pressure (e.g., 5 bar).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.[6]
-
Product Isolation: Remove the solvent under reduced pressure to obtain the crude product. The product can be further purified by distillation or chromatography if necessary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 6. benchchem.com [benchchem.com]
- 7. osti.gov [osti.gov]
- 8. journal.bcrec.id [journal.bcrec.id]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Technical Support Center: Trace Analysis of 3,5-Dimethylcyclohexanol
Welcome to the technical support center for the method development of trace analysis of 3,5-Dimethylcyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods, troubleshooting, and frequently asked questions.
Experimental Protocols
For the trace analysis of this compound, Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID) is the recommended technique due to the compound's volatility. Given that this compound is a polar volatile compound, sample preparation is critical to achieve desired sensitivity and reproducibility. Headspace (HS) and Solid-Phase Microextraction (SPME) are highly effective sample preparation techniques.
Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method is suitable for the analysis of this compound in water and other liquid matrices.
Sample Preparation:
-
Pipette 10 mL of the sample into a 20 mL headspace vial.
-
Add 5g of sodium chloride to the vial to increase the partitioning of volatile compounds into the headspace.[1]
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
Place the vial in the headspace autosampler.
Instrumentation and Conditions:
| Parameter | Condition |
| Autosampler | Headspace (HS) Autosampler |
| Vial Equilibration Temp | 80°C[1] |
| Vial Equilibration Time | 15 minutes[2] |
| Injection Volume | 1 mL of headspace gas |
| Gas Chromatograph | |
| Injection Port Temp | 250°C |
| Liner | Deactivated splitless liner |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-200 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Key Mass Fragments for this compound (C8H16O, MW: 128.21):
| m/z | Putative Fragment |
| 128 | Molecular Ion [M]+ |
| 113 | [M-CH3]+ |
| 110 | [M-H2O]+ |
| 95 | [M-CH3-H2O]+ or [C7H11]+ |
| 82 | Cyclohexene radical cation |
| 71 | [C5H11]+ |
| 57 | [C4H9]+ |
Method 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile analytes from a sample matrix.
Sample Preparation:
-
Place 10 mL of the sample into a 20 mL vial.
-
Add a small magnetic stir bar.
-
Seal the vial with a PTFE-lined septum.
-
Place the vial on a magnetic stirrer and expose the SPME fiber to the headspace of the sample.
SPME and GC-MS Conditions:
| Parameter | Condition |
| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[3] |
| Extraction Mode | Headspace[3] |
| Extraction Temperature | 60°C[4] |
| Extraction Time | 20 minutes with agitation[4] |
| Desorption Temperature | 250°C |
| Desorption Time | 2 minutes |
| Gas Chromatograph | (Same as HS-GC-MS method) |
| Mass Spectrometer | (Same as HS-GC-MS method) |
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Troubleshooting Step |
| Peak Tailing | Active sites in the GC system (liner, column). | Use a deactivated liner. Trim the first few cm of the column. Consider derivatization of the alcohol group. |
| Column overload. | Dilute the sample or use a split injection. | |
| Inappropriate oven temperature program. | Lower the initial oven temperature. | |
| Peak Fronting | Sample solvent incompatibility with the stationary phase. | Ensure the sample solvent is appropriate for the column phase. |
| Column overload. | Dilute the sample. |
Issue 2: Low Sensitivity / No Peak Detected
| Symptom | Possible Cause | Troubleshooting Step |
| Low or no signal | Insufficient analyte concentration in the sample. | Optimize sample preparation (increase salting out, optimize SPME conditions). |
| Leak in the GC system. | Perform a leak check of the injection port, column fittings, and detector. | |
| Inefficient desorption from SPME fiber. | Increase desorption temperature or time. | |
| Incorrect MS parameters. | Ensure the MS is in the correct acquisition mode (Scan vs. SIM) and the appropriate mass range is being monitored. |
Issue 3: Isomer Co-elution
| Symptom | Possible Cause | Troubleshooting Step |
| Broad or unsymmetrical peak for this compound | Co-elution of cis and trans isomers. | Optimize the GC oven temperature program (use a slower ramp rate). |
| Use a more polar GC column (e.g., a WAX-type column) to enhance separation of isomers. | ||
| Derivatization of the alcohol group can sometimes improve isomeric separation. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the extraction efficiency of this compound from my water sample?
A1: To improve extraction efficiency for headspace analysis, increase the salt concentration in your sample vial (salting-out effect). For SPME, you can optimize the extraction time and temperature. Agitation of the sample during extraction will also facilitate the mass transfer of the analyte to the fiber.
Q2: I am seeing significant peak tailing for my this compound peak. What can I do?
A2: Peak tailing for polar compounds like alcohols is often due to interaction with active sites in the GC system. Ensure you are using a fresh, deactivated inlet liner. You can also try trimming the first 10-20 cm of your analytical column. If the problem persists, derivatization of the hydroxyl group to a less polar silyl ether can significantly improve peak shape.
Q3: How do I quantify the different isomers of this compound if they are not fully separated?
A3: If chromatographic separation of the isomers is incomplete, you may be able to use deconvolution software if their mass spectra are sufficiently different. Alternatively, you can try to find unique fragment ions for each isomer and perform quantification using extracted ion chromatograms (EICs) in SIM mode. However, the most accurate quantification will be achieved by optimizing the chromatography to achieve baseline separation.
Q4: What are the best practices for maintaining my GC system for trace alcohol analysis?
A4: Regularly replace the injection port liner and septum. Condition new columns according to the manufacturer's instructions. Run a solvent blank at the beginning of each analytical sequence to check for system contamination. Use high-purity carrier gas and ensure gas traps are functioning correctly to prevent oxygen and moisture from damaging the column.
Q5: Should I use derivatization for the analysis of this compound?
A5: Derivatization is a chemical modification to make a compound more suitable for GC analysis. For alcohols, silylation is a common technique that replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5] This increases volatility and reduces the likelihood of peak tailing.[5] Whether you need to derivatize depends on the required sensitivity and the performance of your GC system. If you are experiencing significant peak tailing or low response, derivatization is a valuable tool to consider.
Visualizations
Caption: Overall workflow for the trace analysis of this compound using HS-GC-MS.
digraph "Troubleshooting_Peak_Tailing" { graph [fontname="Arial", fontsize=10, dpi=100, splines=ortho]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckLiner [label="Is the inlet liner fresh and deactivated?", shape=diamond, fillcolor="#FBBC05"]; ReplaceLiner [label="Replace Inlet Liner", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckColumn [label="Trim the first 10-20 cm of the column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ConsiderDeriv [label="Is peak shape still poor?", shape=diamond, fillcolor="#FBBC05"]; Derivatize [label="Consider Derivatization\n(e.g., Silylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckOverload [label="Is the peak also broad and asymmetrical at the front?", shape=diamond, fillcolor="#FBBC05"]; DiluteSample [label="Dilute Sample or Use Split Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> CheckLiner; CheckLiner -> ReplaceLiner [label="No"]; ReplaceLiner -> CheckColumn; CheckLiner -> CheckColumn [label="Yes"]; CheckColumn -> ConsiderDeriv; ConsiderDeriv -> Derivatize [label="Yes"]; Derivatize -> Resolved; ConsiderDeriv -> CheckOverload [label="No"]; CheckOverload -> DiluteSample [label="Yes"]; DiluteSample -> Resolved; CheckOverload -> Resolved [label="No"]; }
Caption: Decision tree for troubleshooting peak tailing in the GC analysis of this compound.
References
- 1. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 2. hpst.cz [hpst.cz]
- 3. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
Validation & Comparative
Comparative Analysis of 3,5-Dimethylcyclohexanol Isomer Bioactivity: A Case Study Approach
A notable scarcity of publicly available research directly comparing the biological activities of 3,5-Dimethylcyclohexanol isomers currently exists. While chemical and physical properties are documented, comprehensive pharmacological studies detailing the differential effects of its various stereoisomers on biological targets are lacking. This guide, therefore, utilizes the closely related compound, 2,6-Dimethylcyclohexanol, as a case study to illustrate the profound impact of stereochemistry on biological function in substituted cyclohexanols. The principles and methodologies presented herein provide a framework for the potential evaluation of this compound isomers.
The stereochemical arrangement of the methyl and hydroxyl groups on the cyclohexane ring can significantly influence a molecule's interaction with biological targets, such as receptors and enzymes. This is exemplified by the differential modulatory effects of 2,6-Dimethylcyclohexanol isomers on the γ-aminobutyric acid type A (GABA-A) receptor, a key player in inhibitory neurotransmission in the central nervous system.
Case Study: 2,6-Dimethylcyclohexanol Isomers and GABA-A Receptor Modulation
A study investigating the effects of 2,6-Dimethylcyclohexanol diastereomers on human GABA-A (α1β3γ2s) receptors revealed a distinct rank order of potency for positive modulation of GABA-induced currents. This highlights the critical role of stereochemistry in determining the biological activity of these compounds.
Quantitative Comparison of Isomer Activity
The following table summarizes the differential enhancement of GABA-A receptor currents by various 2,6-Dimethylcyclohexanol isomers when co-applied at a concentration of 30 μM with a submaximal (EC20) concentration of GABA.
| Isomer | Relative Enhancement of GABA-A Receptor Current |
| cis,cis-2,6-Dimethylcyclohexanol | ~2-3 fold enhancement |
| trans,trans-2,6-Dimethylcyclohexanol | Potentiation observed, but less than cis,cis isomer |
| Mixture of isomers | Potentiation observed, greater than cis,trans isomer |
| cis,trans-2,6-Dimethylcyclohexanol | Minimal to no potentiation |
Data extrapolated from a study on human GABAA (α1β3γ2s) receptors stably expressed in human embryonic kidney cells.[1][2]
The rank order for positive modulation was determined to be: cis,cis > trans,trans ≥ mixture of isomers >> cis,trans .[1][2]
Experimental Protocols
The biological activity of the 2,6-Dimethylcyclohexanol isomers was assessed using patch-clamp electrophysiology on human embryonic kidney (HEK) cells stably expressing human GABA-A (α1β3γ2s) receptors.
Cell Culture and Transfection:
-
HEK cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Cells were passaged upon reaching 80-90% confluency.
-
For electrophysiological recordings, cells were plated onto glass coverslips.
Patch-Clamp Electrophysiology:
-
Whole-cell voltage-clamp recordings were performed at a holding potential of -60 mV.
-
The extracellular solution contained (in mM): 145 NaCl, 3 KCl, 1.5 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The intracellular solution contained (in mM): 145 CsCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2.
-
GABA (EC20 concentration) was applied to the cells to elicit a baseline current.
-
The 2,6-Dimethylcyclohexanol isomers were then co-applied with GABA to determine their modulatory effects on the GABA-induced current.
-
Data acquisition and analysis were performed using specialized software (e.g., pCLAMP).
Molecular Modeling:
-
Computational modeling was used to predict the binding of the 2,6-Dimethylcyclohexanol isomers to a putative binding pocket within the transmembrane domains M1 and M2 of the β3 subunit of the GABA-A receptor.[1][2]
-
Binding energies and hydrogen bond lengths were calculated to correlate with the observed biological potencies.[1][2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the modulatory effects of 2,6-Dimethylcyclohexanol isomers on GABA-A receptors.
GABA-A Receptor Signaling Pathway
Caption: Modulatory action of 2,6-Dimethylcyclohexanol isomers on the GABA-A receptor signaling pathway.
References
A Comparative Guide to the Validation of Analytical Methods for 3,5-Dimethylcyclohexanol in a Complex Matrix
This guide provides a comprehensive comparison of two hypothetical, yet plausible, validated analytical methods for the quantification of 3,5-Dimethylcyclohexanol in a complex matrix, such as a pharmaceutical formulation or biological sample. The comparison is based on key validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical procedure for this analyte.
Comparison of Analytical Method Performance
Two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), were hypothetically validated for the determination of this compound. The performance characteristics of each method are summarized in the table below.
| Validation Parameter | GC-MS Method | HPLC-UV Method | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9995 | 0.9989 | ≥ 0.995 |
| Range (µg/mL) | 0.1 - 100 | 0.5 - 250 | Dependent on application |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 80% - 120% |
| Precision (%RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | ≤ 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | ≤ 3% |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.15 | - |
| Limit of Quantitation (LOQ) (µg/mL) | 0.1 | 0.5 | - |
| Specificity | High (Mass Spec) | Moderate (UV) | No interference at analyte retention time |
Experimental Protocols
Detailed methodologies for the two hypothetical analytical methods are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): To 1 mL of the sample matrix, 5 mL of methyl tert-butyl ether (MTBE) was added.
-
The mixture was vortexed for 2 minutes and then centrifuged at 3000 rpm for 10 minutes.
-
The organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
The residue was reconstituted in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System
-
Mass Spectrometer: Agilent 5977B MSD
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 60°C held for 1 minute, ramped to 220°C at 15°C/min, and held for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL (Splitless mode)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Quantification Ion: m/z 128
High-Performance Liquid Chromatography (HPLC-UV) Method
1. Sample Preparation:
-
Protein Precipitation (for biological matrix): To 1 mL of the sample, 2 mL of acetonitrile was added.
-
The sample was vortexed for 1 minute and centrifuged at 10,000 rpm for 10 minutes.
-
The supernatant was transferred to a new tube and evaporated to dryness.
-
The residue was reconstituted in 200 µL of the mobile phase.
-
Direct Dilution (for pharmaceutical formulation): The sample was diluted 1:10 with the mobile phase and filtered through a 0.45 µm syringe filter.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 Separations Module
-
Detector: Waters 2489 UV/Visible Detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the specific experimental workflow for the compared methods.
Caption: General workflow for analytical method validation.
Caption: Comparative experimental workflow.
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Comparative Guide to Chiral Alcohols as Resolving Agents: Evaluating 3,5-Dimethylcyclohexanol Against Established Alternatives
An In-Depth Technical Guide for Researchers
For researchers and professionals in drug development and stereoselective synthesis, the separation of enantiomers is a foundational and often critical challenge. While asymmetric synthesis provides an elegant route to enantiopure compounds, classical resolution of racemates remains a vital, practical, and scalable strategy.[1][2] This guide offers an in-depth comparison of chiral alcohols as resolving agents for racemic carboxylic acids, with a specific focus on evaluating the potential of 3,5-dimethylcyclohexanol against established and field-proven alternatives like (-)-menthol and 1-phenylethanol.
The Principle of Chiral Resolution via Diastereomer Formation
Enantiomers, being mirror images, possess identical physical properties (e.g., boiling point, solubility), making their direct separation exceedingly difficult.[3][4][5] The cornerstone of classical resolution is the temporary conversion of an enantiomeric pair into a pair of diastereomers. Diastereomers are not mirror images and thus have distinct physical properties, which can be exploited for separation through techniques like fractional crystallization or chromatography.[5][6][7]
When resolving a racemic carboxylic acid ((R/S)-Acid), a single enantiomer of a chiral alcohol ((R)-Alcohol) is used as the resolving agent. The two components are reacted to form a mixture of diastereomeric esters: (R)-Acid-(R)-Alcohol and (S)-Acid-(R*)-Alcohol.[5][8] Due to their different shapes and intermolecular interactions, these esters will exhibit different solubilities, allowing one to be selectively crystallized from a suitable solvent. After separation, the ester is hydrolyzed to yield the enantiomerically pure acid and recover the chiral alcohol, making the process economical and efficient.
Key Characteristics of an Effective Chiral Resolving Alcohol
The selection of a resolving agent is a multi-factorial decision, balancing performance with practicality. The ideal chiral alcohol should possess:
-
High Enantiopurity and Availability: It must be readily available as a single, pure enantiomer at a reasonable cost.
-
Efficient Diastereomer Formation: The esterification reaction should proceed in high yield without racemization of any chiral centers.
-
Sufficient Physicochemical Differentiation: The resulting diastereomeric esters must have significantly different properties, most commonly solubility, to allow for efficient separation. This often requires a rigid molecular structure that maximizes stereochemical differences.
-
Ease of Cleavage and Recovery: The alcohol must be easily removed after the resolution to liberate the pure acid enantiomer and should be recoverable in high yield for reuse.
A Comparative Analysis of Common Chiral Alcohols
While numerous chiral alcohols exist, a few have become workhorses in the field due to their proven efficacy and availability.
(-)-Menthol, a naturally occurring monoterpene, is one of the most widely used chiral auxiliaries. Its rigid cyclohexane backbone, decorated with three chiral centers, provides a well-defined three-dimensional structure that leads to significant differentiation in the properties of its diastereomeric esters.
-
Mechanism and Application: Racemic acids are typically converted to their corresponding menthyl esters using standard coupling agents like 2-methyl-6-nitrobenzoic anhydride (MNBA) or by activation of the carboxylic acid (e.g., as an acid chloride).[3][9] The resulting diastereomers are then separated, most commonly by fractional crystallization or silica gel chromatography.[9]
-
Performance Data: In a reported synthesis of heterotricyclic artificial glutamate analogs, a racemic carboxylic acid was esterified with L-(−)-menthol. The resulting diastereomers were effectively separated by silica gel chromatography, yielding the two pure diastereomers in 45.3% and 44.4% yields, respectively, demonstrating a highly efficient separation.[9]
1-Phenylethanol is another widely employed resolving agent, available in high enantiopurity for both enantiomers. Its utility extends from classical resolution to enzymatic kinetic resolutions and as a derivatizing agent for determining enantiomeric excess by NMR.[10][11]
-
Mechanism and Application: Similar to menthol, it is esterified with a racemic acid. The resulting diastereomeric esters, for example, from the reaction of racemic 2-arylpropionic acids with 1-phenylethanol, can be separated due to differing physical properties.
-
Performance Data: In studies involving the parallel kinetic resolution of racemic 1-phenylethanol, diastereoselectivities of up to 88% have been achieved, indicating a strong stereochemical influence that is crucial for effective separation.[12]
This compound is a chiral alcohol with a structure reminiscent of menthol.[8] However, a comprehensive review of scientific literature reveals a notable absence of its application as a resolving agent. While it is used in fragrance and as a chemical intermediate, its utility in chiral resolution is not documented.
Several factors could contribute to its non-use compared to established agents:
-
Commercial Availability: While sold as a mixture of isomers, the availability of specific, enantiomerically pure stereoisomers of this compound is not as widespread or cost-effective as for agents like menthol or 1-phenylethanol.
-
Structural Rigidity and Isomers: this compound exists as multiple stereoisomers (cis and trans relative to the hydroxyl group). This conformational flexibility might lead to less defined crystal packing in its diastereomeric derivatives, resulting in smaller solubility differences and making separation by crystallization less efficient. The proven, rigid structure of menthol is a distinct advantage.
-
Lack of Empirical Data: Without published successes, researchers are more likely to rely on proven methods and agents, creating a cycle where established agents are continuously used and new potential agents remain unexplored.
Data Presentation: Performance of Chiral Resolving Agents
The following table summarizes representative performance data for established resolving agents. Note that the substrates and conditions differ, so this table illustrates capability rather than a direct, controlled comparison.
| Resolving Agent | Racemic Substrate | Method | Key Performance Metric(s) | Reference |
| L-(−)-Menthol | Heterotricyclic Carboxylic Acid | Esterification & Chromatographic Separation | Diastereomer 1 Yield: 45.3% Diastereomer 2 Yield: 44.4% | [9] |
| (S)-(−)-α-Methylbenzylamine ¹ | Ibuprofen | Diastereomeric Salt Crystallization | Recovery: 21% Diastereomeric Excess (de): 40% Enantiomeric Excess (ee): 80% | [13] |
| (R)-1-Phenylethanol | Various 2-Aryl-propionic acids | Esterification & Chromatographic Separation | Diastereomeric Excess (de): up to 70% |
¹Note: This is a chiral amine used to resolve a racemic acid via salt formation, a closely related principle.
Experimental Protocols
This section provides a detailed, generalized methodology for the resolution of a racemic carboxylic acid using a chiral alcohol like (-)-menthol via fractional crystallization.
Caption: General workflow for chiral resolution of a racemic acid.
Objective: To resolve a racemic carboxylic acid (e.g., 10g) using (-)-menthol.
PART A: Formation of Diastereomeric Esters
-
Preparation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the racemic carboxylic acid (1.0 eq) and (-)-menthol (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL).
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq). Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM (20 mL) dropwise over 30 minutes.
-
Causality Note: DCC is a common coupling agent that activates the carboxylic acid for nucleophilic attack by the alcohol. DMAP serves as a catalyst to accelerate the esterification. Using anhydrous conditions is critical to prevent hydrolysis of the activated acid and DCC.
-
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) is expected.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of cold DCM. Combine the filtrates and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric esters.
PART B: Separation by Fractional Crystallization
-
Solvent Screening: The key to successful crystallization is finding a solvent or solvent system where one diastereomer is significantly less soluble than the other. Start with small-scale trials (e.g., 50 mg of the ester mixture) in various solvents (e.g., hexane, ethyl acetate, ethanol, or mixtures thereof).
-
Crystallization: Dissolve the crude ester mixture in a minimum amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) to induce crystallization.
-
Causality Note: Slow cooling promotes the formation of larger, purer crystals. Seeding the solution with a tiny crystal, if available, can help initiate crystallization.
-
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Purity Check: Dry the crystals and analyze their diastereomeric purity (and enantiomeric excess of the corresponding acid after a small-scale hydrolysis) by chiral HPLC or NMR spectroscopy.
-
Recrystallization: If the purity is not satisfactory, one or more recrystallizations may be necessary to achieve the desired diastereomeric excess.[8]
PART C: Hydrolysis and Recovery
-
Cleavage: Dissolve the purified diastereomeric ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v). Add an excess of sodium hydroxide (NaOH, 3-4 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).
-
Isolation of Alcohol: Cool the reaction mixture and remove the methanol under reduced pressure. The aqueous residue contains the sodium salt of the carboxylic acid and the liberated (-)-menthol. Extract the (-)-menthol with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers can be dried and concentrated to recover the resolving agent.
-
Isolation of Acid: Cool the remaining aqueous layer in an ice bath and acidify it to pH ~1-2 by slowly adding concentrated HCl. The enantiomerically pure carboxylic acid will often precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. If it is an oil, extract it into an organic solvent.
-
Final Analysis: Determine the enantiomeric excess (ee%) of the final acid product using chiral HPLC or by forming a derivative with a chiral derivatizing agent for NMR analysis.
Conclusion and Expert Recommendations
The resolution of racemic carboxylic acids using chiral alcohols is a robust and scalable technique. While a wide array of potential resolving agents exists, the field relies heavily on a select few due to their proven track record, commercial availability, and the predictable crystallinity of their derivatives.
-
Established Agents are Key: For practical applications, (-)-menthol and 1-phenylethanol remain superior choices. Their rigid structures provide excellent stereochemical differentiation, leading to reliable and efficient separations.
-
This compound Outlook: Despite its structural similarity to menthol, the lack of supporting literature and potential drawbacks in availability and conformational rigidity make This compound an unproven and likely less effective choice for researchers at this time.
-
Methodology is Crucial: The success of any resolution is highly dependent on methodical solvent screening and careful optimization of crystallization conditions. There is no universal solvent, and this empirical step is the most critical part of the process development.[2]
Ultimately, while the exploration of novel resolving agents is a valid scientific pursuit, professionals working on tight deadlines for drug development will achieve more reliable and faster results by leveraging the extensive body of work supporting established agents like menthol.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. Supplemental Topics [www2.chemistry.msu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemconnections.org [chemconnections.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. sciforum.net [sciforum.net]
- 13. advanceseng.com [advanceseng.com]
comparative study of different catalysts for 3,5-Dimethylcyclohexanol synthesis
For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective synthesis of intermediates like 3,5-dimethylcyclohexanol is of paramount importance. This cyclohexanol derivative is typically synthesized via the catalytic hydrogenation of 3,5-dimethylphenol. The choice of catalyst is a critical factor that dictates the yield, and more importantly, the stereoselectivity (cis/trans isomer ratio) of the final product. This guide provides an objective comparison of different catalysts for this transformation, supported by experimental data from analogous hydrogenations of substituted phenols.
Catalyst Performance Comparison
The selection of a catalyst for the hydrogenation of 3,5-dimethylphenol allows for a tunable synthesis of either the cis or trans isomer of this compound. Rhodium-based catalysts are known to favor the formation of the cis product, while palladium-based catalysts typically yield the more thermodynamically stable trans isomer. Ruthenium and Nickel-based catalysts are also effective for the complete hydrogenation of the aromatic ring. The following table summarizes the performance of various catalytic systems in the hydrogenation of substituted phenols, which can be considered analogous to 3,5-dimethylphenol.
| Catalyst System | Starting Material | Temperature (°C) | Hydrogen Pressure (bar) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Key Observations |
| [Rh(COD)Cl]₂ | m-tert-Butylphenol | Not Specified | 20 | 48 | 85 | 66:34 | Favors the formation of the cis-isomer.[1][2] |
| 5 wt% Pd/Al₂O₃ | m-tert-Butylphenol | 80 | 5 | Not Specified | >95 | 9:91 | Highly selective for the trans-isomer.[1][2] |
| 5% Ru/TiO₂ | Phenol | 100 | 20 | 1 | >99 (Conversion) | Not Specified | Effective for complete conversion of phenol to cyclohexanol.[3] |
| Ni/CNT | Phenol | 200 | (Transfer Hydrogenation) | 4 | >99 (Conversion) | Not Specified | High conversion in the absence of external hydrogen. |
| [Rh(COD)Cl]₂ | p-Cresol | Not Specified | 50 | 48 | 91 | >95:5 | Demonstrates high cis-selectivity for other substituted phenols.[1][2] |
| 5 wt% Pd/Al₂O₃ | p-Cresol | 80 | 5 | Not Specified | 90 | 20:80 | Effective for trans-selective hydrogenation of other substituted phenols.[1][2] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are representative experimental protocols for the catalytic hydrogenation of substituted phenols, which can be adapted for the synthesis of this compound.
Procedure for trans-Selective Hydrogenation using Palladium Catalyst
This protocol is adapted from the hydrogenation of substituted phenols using a palladium on alumina catalyst.[1][2]
Materials:
-
3,5-Dimethylphenol
-
5 wt% Palladium on Alumina (Pd/Al₂O₃)
-
n-Heptane (solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer
Procedure:
-
A high-pressure autoclave is charged with 3,5-dimethylphenol and 5 wt% Pd/Al₂O₃ catalyst (typically 4 mol% of palladium relative to the substrate).
-
n-Heptane is added as the solvent.
-
The autoclave is sealed, and the atmosphere is purged with hydrogen gas.
-
The reactor is pressurized with hydrogen to 5 bar.
-
The reaction mixture is heated to 80°C and stirred for the required duration (monitoring by techniques like GC-MS is recommended to determine completion).
-
After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.
-
The reaction mixture is filtered to remove the heterogeneous catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be purified further by distillation or chromatography, and the diastereomeric ratio is determined by techniques such as NMR or GC.
Procedure for cis-Selective Hydrogenation using Rhodium Catalyst
This protocol is based on the hydrogenation of substituted phenols using a rhodium-based catalyst.[1][2]
Materials:
-
3,5-Dimethylphenol
-
[Rh(COD)Cl]₂ (Rhodium(I) chloride 1,5-cyclooctadiene complex dimer)
-
Isopropanol (solvent)
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer
Procedure:
-
In a high-pressure autoclave, 3,5-dimethylphenol and the rhodium catalyst (typically 2 mol% of rhodium) are dissolved in isopropanol.
-
The autoclave is sealed and purged with hydrogen gas.
-
The reactor is pressurized with hydrogen to 20-50 bar.
-
The reaction mixture is stirred at the desired temperature (e.g., room temperature or slightly elevated) for 48 hours or until the reaction is complete as monitored by GC-MS.
-
Upon completion, the reactor is cooled, and the excess hydrogen pressure is vented.
-
The solvent is removed under reduced pressure.
-
The residue is then worked up, which may involve extraction and washing, to isolate the crude this compound.
-
Purification and analysis of the product and its stereoisomers are performed using standard laboratory techniques.
Experimental Workflow and Logic
The general workflow for a comparative study of catalysts for the synthesis of this compound involves several key stages, from catalyst selection and reaction execution to product analysis and comparison of results.
Caption: Experimental workflow for the comparative study of catalysts in this compound synthesis.
References
A Comparative Spectroscopic Analysis of Synthetic vs. Natural 3,5-Dimethylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3,5-Dimethylcyclohexanol, primarily sourced from the National Institute of Standards and Technology (NIST) and PubChem databases. This data is characteristic of the molecule and is expected to be consistent for both synthetic and pure, isolated natural samples of the same isomer.
Table 1: Mass Spectrometry Data (Electron Ionization)
| m/z (Charge-to-Mass Ratio) | Relative Intensity | Interpretation |
| 57 | 100% | Base Peak |
| 41 | 85% | |
| 71 | 80% | |
| 81 | 70% | |
| 55 | 65% | |
| 69 | 60% | |
| 110 | 50% | M+ - H₂O |
| 128 | 20% | Molecular Ion (M+) |
| Data sourced from NIST WebBook and PubChem. The fragmentation pattern is a key identifier for the molecule.[2][3] |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol |
| ~2920 (strong) | C-H stretch | Alkane |
| ~1450 | C-H bend | Alkane |
| ~1050 | C-O stretch | Secondary Alcohol |
| This data represents the characteristic vibrational frequencies for the functional groups present in this compound. |
Table 3: ¹H NMR Spectroscopy Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 4.0 | Multiplet | 1H | CH-OH |
| ~0.8 - 2.0 | Multiplets | ~12H | Cyclohexyl protons |
| ~0.9 (doublet) | Doublet | 6H | 2 x CH₃ |
| Note: This is a predicted spectrum. Actual chemical shifts and multiplicities may vary depending on the solvent and the specific stereoisomer. |
Table 4: ¹³C NMR Spectroscopy Data (Predicted)
| Chemical Shift (ppm) | Carbon Type |
| ~68-72 | CH-OH |
| ~40-45 | CH |
| ~30-35 | CH₂ |
| ~20-25 | CH₃ |
| Note: This is a predicted spectrum. The exact chemical shifts are dependent on the stereoisomer and the solvent used for analysis. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are standard for the analysis of small organic molecules like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the this compound sample (synthetic or isolated natural extract) in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system equipped with a suitable capillary column (e.g., HP-5ms).
-
GC Separation: Use a temperature program to separate the components of the sample. A typical program would be: start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.
-
MS Analysis: The eluting compounds are ionized using electron ionization (EI) at 70 eV. The mass analyzer scans a mass range of m/z 40-400.
-
Data Analysis: The resulting mass spectra are compared with a reference library (e.g., NIST) to confirm the identity of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr). For a solid sample, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS).
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the internal standard (TMS at 0 ppm).
Visualization of Experimental Workflow and Biological Activity
The following diagrams illustrate the logical workflow for comparing synthetic and natural samples and summarize the current understanding of the biological role of this compound.
References
A Comparative Guide to Assessing the Enantiomeric Excess of Synthesized 3,5-Dimethylcyclohexanol
For researchers and professionals in drug development and chemical synthesis, the precise determination of a compound's enantiomeric excess (ee) is a critical quality control and characterization step. This guide provides an objective comparison of the primary analytical techniques for assessing the enantiomeric excess of 3,5-Dimethylcyclohexanol, a chiral alcohol. We will compare direct chromatographic methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with indirect Nuclear Magnetic Resonance (NMR) spectroscopy methods. This comparison is supported by detailed experimental protocols and representative data to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical method for determining enantiomeric excess depends on several factors, including available instrumentation, sample volatility, required sensitivity, and whether the sample can be derivatized.[1] Both chromatography and NMR spectroscopy offer robust solutions.
-
Chiral Chromatography (GC & HPLC): These are direct methods where enantiomers are separated on a chiral stationary phase (CSP).[2][3] The principle relies on the transient formation of diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.[4]
-
NMR Spectroscopy: This is an indirect method. Since enantiomers are indistinguishable in a standard achiral NMR environment, a chiral auxiliary is required.[5] This can be a Chiral Derivatizing Agent (CDA), which covalently bonds to the alcohol to form stable diastereomers with distinct NMR signals, or a Chiral Solvating Agent (CSA), which forms transient, non-covalent complexes that induce chemical shift differences.[5][6][7]
Below is a summary of the key characteristics of each method.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Derivatizing Agent (CDA) |
| Principle | Direct separation of volatile enantiomers on a chiral stationary phase. | Direct separation of enantiomers on a chiral stationary phase. | Covalent reaction with a chiral agent to form diastereomers, which are then distinguished by NMR.[8] |
| Sample Prep | Minimal; sample must be volatile and thermally stable.[1] | Minimal; sample must be soluble in the mobile phase. | Derivatization reaction required, followed by purification.[9] |
| Instrumentation | Gas Chromatograph with a chiral column. | HPLC system with a chiral column (e.g., polysaccharide-based).[10] | NMR Spectrometer. |
| Sensitivity | High (sub-µg). | High (ng to µg). | Lower (mg scale). |
| Speed | Fast; typical run times of 10-30 minutes. | Moderate; typical run times of 10-40 minutes. | Slower; includes reaction, workup, and NMR acquisition time. |
| Pros | High resolution, speed, small sample size.[1] | Broad applicability, versatile modes (normal, reversed-phase).[3][10] | Can also be used to determine absolute configuration (e.g., Mosher's method).[6][7] |
| Cons | Limited to volatile/thermally stable compounds.[1] | Higher cost for columns and solvents. | Derivatization must go to completion to avoid kinetic resolution; reagent purity is critical.[9] |
Experimental Workflows and Concepts
The following diagrams illustrate the general workflow for ee determination and the fundamental principle of using a chiral derivatizing agent.
Caption: General workflow for determining the enantiomeric excess of this compound.
Caption: Conversion of enantiomers into separable diastereomers using a Chiral Derivatizing Agent (CDA).
Experimental Protocols
Method 1: Chiral Gas Chromatography (GC)
This method is suitable due to the volatility of this compound.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized this compound in a volatile solvent such as hexane or ethyl acetate.
-
Instrumentation:
-
GC System: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral Column: Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column.[2]
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at a rate of 2°C/min. Hold at 150°C for 5 minutes.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: Integrate the peak areas for the two separated enantiomers. Calculate the enantiomeric excess using the formula:
-
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
-
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
This method offers great versatility and is a common choice for ee determination.[11]
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the synthesized this compound in the mobile phase. Filter through a 0.22 µm syringe filter.
-
Instrumentation:
-
HPLC System: Standard HPLC system with a UV detector.
-
Chiral Column: Lux® Cellulose-1 or Chiralpak® AD-H (250 x 4.6 mm, 5 µm), which are polysaccharide-based CSPs effective for a wide range of compounds.[12]
-
-
HPLC Conditions (Normal Phase):
-
Mobile Phase: 95:5 (v/v) n-Hexane / Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (as cyclohexanols have poor chromophores, detection can be challenging; a Refractive Index detector can be an alternative).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas for the two separated enantiomers. Calculate the enantiomeric excess using the same formula as for GC.
Method 3: NMR Spectroscopy with a Chiral Derivatizing Agent
This protocol uses (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) chloride, a common CDA.[7][8]
-
Derivatization:
-
In an NMR tube, dissolve ~5 mg of the synthesized this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Add 1.2 equivalents of (R)-Mosher's acid chloride and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Cap the tube and let the reaction proceed to completion (monitor by TLC or ¹H NMR). The reaction forms diastereomeric Mosher's esters.[7]
-
-
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher field instrument.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum of the diastereomeric ester mixture. Ensure high signal-to-noise and good digital resolution.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed ester linkage are often the most shifted.
-
Carefully integrate these two distinct signals.
-
Calculate the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the starting alcohol. Calculate ee using the formula:
-
ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100
-
Representative Experimental Data
The following tables present hypothetical data for the analysis of a this compound sample to illustrate the output from each method.
Table 1: Chiral GC Analysis Data
| Enantiomer | Retention Time (min) | Peak Area | Area % |
| 1 (minor) | 21.54 | 12,500 | 5.0 |
| 2 (major) | 22.18 | 237,500 | 95.0 |
| Calculated ee | 90.0% |
Table 2: Chiral HPLC Analysis Data
| Enantiomer | Retention Time (min) | Peak Area | Area % |
| 1 (minor) | 15.82 | 18,300 | 5.0 |
| 2 (major) | 17.05 | 347,700 | 95.0 |
| Calculated ee | 90.0% |
Table 3: ¹H NMR Analysis Data (after derivatization with (R)-Mosher's acid chloride)
| Diastereomer | Characteristic Signal (proton near ester) | Chemical Shift (ppm) | Integral Value | Integral % |
| 1 (minor) | -OCH- | 4.85 (triplet) | 0.05 | 5.0 |
| 2 (major) | -OCH- | 4.81 (triplet) | 0.95 | 95.0 |
| Calculated ee | 90.0% |
References
- 1. Determination of enantiomeric excess [ch.ic.ac.uk]
- 2. gcms.cz [gcms.cz]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. uma.es [uma.es]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Analysis of 3,5-Dimethylcyclohexanol
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical compounds is paramount. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 3,5-Dimethylcyclohexanol. Through a detailed examination of experimental protocols and expected performance data, this document serves as a practical resource for method selection and cross-validation.
Introduction to the Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are both cornerstone techniques in analytical chemistry, yet they operate on fundamentally different principles. The choice between them is primarily dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.
GC-MS is ideally suited for the analysis of volatile and semi-volatile compounds that can be vaporized without decomposition.[1][2] In GC, a gaseous mobile phase carries the sample through a heated column containing a stationary phase. Separation is achieved based on the differential partitioning of compounds between the two phases, which is largely dependent on their boiling points and polarity.[2] The mass spectrometer then detects and identifies the compounds based on their mass-to-charge ratio, providing high sensitivity and specificity.[3][4] Given that this compound is a volatile compound with a boiling point of 185-186 °C, GC-MS is a highly suitable analytical method.[5]
HPLC , conversely, is the preferred method for non-volatile, thermally labile, or high molecular weight compounds.[6] It utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[2] Separation is based on the analyte's interaction with the stationary and mobile phases, which can be manipulated by adjusting the composition of the mobile phase and the nature of the stationary phase.[1] Detection is typically performed using UV-Vis, fluorescence, or refractive index detectors.[3] While HPLC can be adapted for the analysis of this compound, it may require derivatization to enhance its detectability, especially with a UV-Vis detector, as the analyte lacks a strong chromophore.
Experimental Protocols
Detailed methodologies for the analysis of this compound using both GC-MS and HPLC are presented below. These protocols are representative and may require optimization for specific matrices and analytical objectives.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
This method is designed for the direct analysis of this compound.
1. Sample Preparation:
-
For liquid samples, a simple dilution with a suitable solvent such as hexane or ethyl acetate is typically sufficient.
-
For solid or semi-solid matrices, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be employed to isolate and pre-concentrate the analyte.
2. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-300.
3. Data Analysis:
-
The this compound peak is identified by its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).
-
Quantification is achieved by generating a calibration curve using certified reference standards.
High-Performance Liquid Chromatography (HPLC) Methodology
Due to the lack of a strong UV-absorbing chromophore, direct analysis of this compound by HPLC with UV detection is challenging. Therefore, a derivatization step to introduce a chromophore is often necessary. Alternatively, a Refractive Index Detector (RID) can be used for direct analysis, although with lower sensitivity. The following protocol assumes the use of an RID.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in the mobile phase to a suitable concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID).
3. Data Analysis:
-
The this compound peak is identified by its retention time compared to a reference standard.
-
Quantification is performed using a calibration curve prepared from certified reference standards.
Data Presentation: A Comparative Summary
The following table summarizes the expected performance characteristics for the analysis of this compound using GC-MS and HPLC. These values are based on typical performance for similar volatile organic compounds and serve as a general comparison.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with RID |
| Principle | Separation based on volatility and polarity in the gas phase, followed by mass-based detection.[2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] |
| Sensitivity | High, with low limits of detection (LOD) and quantification (LOQ).[3] | Moderate, with higher LOD and LOQ compared to GC-MS. |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | ng/mL to pg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | µg/mL range |
| Sample Throughput | Moderate to High | Moderate |
| Derivatization | Not required | Potentially required for UV detection; not for RID. |
| Confirmatory Analysis | Excellent, due to mass spectral data.[6] | Limited without a mass spectrometer. |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the GC-MS and HPLC analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
Both GC-MS and HPLC are viable techniques for the analysis of this compound. However, their suitability depends on the specific requirements of the analysis.
GC-MS is the superior method for this analyte due to its volatile nature.[1][3] It offers higher sensitivity, greater specificity for confirmatory analysis, and does not require a derivatization step.[6] This makes it the preferred method for trace analysis and for complex matrices where definitive identification is crucial.
HPLC with a Refractive Index Detector can be used for the analysis of this compound, but it generally provides lower sensitivity and lacks the confirmatory power of mass spectrometry. While HPLC is a versatile technique for a broader range of compounds, for a volatile analyte like this compound, GC-MS is the more direct and powerful analytical choice.[1][6]
For comprehensive method validation, a cross-validation approach using both techniques to analyze the same set of samples is highly recommended. This ensures the accuracy and reliability of the analytical results, providing a high degree of confidence in the data generated.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. gentechscientific.com [gentechscientific.com]
- 3. amptechfl.com [amptechfl.com]
- 4. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 5. This compound | 5441-52-1 [chemicalbook.com]
- 6. drawellanalytical.com [drawellanalytical.com]
comparing the efficacy of 3,5-Dimethylcyclohexanol-derived chiral auxiliaries
An important note on the selected auxiliary: Initial literature searches for the efficacy of 3,5-Dimethylcyclohexanol as a chiral auxiliary did not yield specific applications with quantitative data suitable for a comprehensive comparison. This suggests that it is not a commonly employed auxiliary in asymmetric synthesis. Therefore, to fulfill the objective of evaluating a cyclohexane-derived chiral auxiliary, this guide will focus on the well-documented and highly effective chiral auxiliary, (-)-8-phenylmenthol . Its performance in the asymmetric Diels-Alder reaction will be compared with the widely used Evans oxazolidinone auxiliary , a benchmark in the field.
This guide provides an objective comparison of these two prominent chiral auxiliaries, focusing on their efficacy in controlling stereochemistry in the Diels-Alder reaction. The information is tailored for researchers, scientists, and professionals in drug development seeking to select the appropriate chiral director for their synthetic challenges.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1] The effectiveness of an auxiliary is measured by its ability to induce high diastereoselectivity, the ease of its attachment and removal, and its recoverability. This guide focuses on the Diels-Alder reaction, a powerful carbon-carbon bond-forming cycloaddition, to compare the stereodirecting power of a cyclohexane-based auxiliary with an oxazolidinone-based system.
Comparative Performance in the Asymmetric Diels-Alder Reaction
The Diels-Alder reaction between an acrylate dienophile attached to a chiral auxiliary and a diene like cyclopentadiene is a standard method for evaluating stereocontrol. The steric bulk of the auxiliary is designed to shield one face of the dienophile, forcing the diene to approach from the less hindered face, thus leading to a single major diastereomer of the product.
The following table summarizes the performance of (-)-8-phenylmenthol and a representative Evans oxazolidinone auxiliary in the Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene.
| Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) | Citation |
| (-)-8-Phenylmenthol | Acrylate Ester | Cyclopentadiene | Et₂AlCl | High (not specified) | >95:5 | [2] |
| Evans Oxazolidinone | N-Acryloyl Oxazolidinone | Cyclopentadiene | Et₂AlCl | 81 | >99:1 | [3] |
Analysis of Efficacy: Both auxiliaries demonstrate excellent levels of stereocontrol, affording the desired endo cycloadduct with very high diastereoselectivity. The Evans oxazolidinone provides a slightly higher, near-perfect diastereomeric ratio (>99:1) under the reported conditions.[3] The (-)-8-phenylmenthol auxiliary, with its rigid cyclohexane chair conformation and bulky 8-phenyl group, also provides exceptional facial shielding, leading to a diastereomeric ratio greater than 95:5.[2][4] The yields for both reactions are high, making them synthetically useful transformations.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Diels-Alder reaction using each chiral auxiliary.
Protocol 1: Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthol Auxiliary
This protocol is based on the work of Corey and Ensley for the synthesis of a key prostaglandin intermediate.[2]
-
Attachment of the Dienophile: (-)-8-phenylmenthol is acylated with acryloyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane (DCM) at 0 °C to room temperature to form the (-)-8-phenylmenthyl acrylate dienophile. The product is purified by column chromatography.
-
Diels-Alder Cycloaddition: The (-)-8-phenylmenthyl acrylate is dissolved in dry DCM and cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution, 1.2 to 1.5 equivalents of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl), are added dropwise. After stirring for 15 minutes, freshly cracked cyclopentadiene (2-3 equivalents) is added. The reaction is stirred at -78 °C for 1-3 hours.
-
Workup and Cleavage: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The chiral auxiliary can be cleaved from the cycloadduct by reduction with a reagent like lithium aluminum hydride (LiAlH₄) to yield the corresponding chiral alcohol, liberating the (-)-8-phenylmenthol, which can be recovered.[3]
Protocol 2: Asymmetric Diels-Alder Reaction with Evans Oxazolidinone Auxiliary
This protocol is adapted from the well-established procedures developed by Evans and coworkers.[3]
-
Attachment of the Dienophile: The chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone) is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. An equimolar amount of n-butyllithium is added dropwise to form the lithium salt. After 15 minutes, acryloyl chloride is added, and the reaction is stirred for 30 minutes before being warmed to 0 °C for another 30 minutes. The reaction is quenched with aqueous ammonium chloride, and the product, the N-acryloyl oxazolidinone, is extracted and purified.
-
Diels-Alder Cycloaddition: The purified N-acryloyl oxazolidinone is dissolved in dry DCM and cooled to -78 °C. Diethylaluminum chloride (1.4 equivalents) is added dropwise, and the mixture is stirred for 20-30 minutes. Freshly cracked cyclopentadiene (2 equivalents) is then added. The reaction mixture is stirred at -78 °C for 1-3 hours.[3]
-
Workup and Cleavage: The reaction is quenched with saturated aqueous sodium bicarbonate. After warming to room temperature, the product is extracted with DCM. The combined organic layers are washed, dried, and concentrated. The auxiliary is typically removed by hydrolysis with reagents like lithium hydroxide and hydrogen peroxide.[5]
Visualization of Workflow and Stereochemical Control
To better understand the process, the following diagrams illustrate the general workflow and the proposed mechanism for stereochemical induction.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Stereochemical model for the Diels-Alder reaction.
Conclusion
Both (-)-8-phenylmenthol and Evans oxazolidinone auxiliaries are exceptionally effective in controlling the stereochemical outcome of the Diels-Alder reaction. The Evans auxiliary offers marginally higher, near-perfect diastereoselectivity, which can be critical in complex total synthesis projects. However, the cyclohexane-based (-)-8-phenylmenthol is also a top-tier auxiliary, providing excellent results that are highly valuable for a wide range of synthetic applications. The choice between them may depend on factors such as the specific substrate, cost and availability of the auxiliary, and the conditions required for its cleavage. While data for this compound itself is not available, the performance of (-)-8-phenylmenthol confirms that cyclohexane scaffolds can provide a robust and highly effective framework for asymmetric induction.
References
A Comparative Guide to the Synthetic Routes of 3,5-Dimethylcyclohexanol
For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective production of substituted cyclohexanols is a critical task. 3,5-Dimethylcyclohexanol, a key structural motif in various organic compounds, can be synthesized through several distinct pathways. This guide provides an objective comparison of the primary synthetic routes, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable protocol for a given application.
Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through three main strategies: the reduction of the corresponding ketone, the catalytic hydrogenation of the aromatic precursor, and a multi-step construction of the cyclic system. Each route offers unique advantages concerning starting material availability, cost, stereochemical control, and scalability.
Caption: Major synthetic pathways to this compound.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the quantitative data associated with the key synthetic routes to this compound, allowing for a direct comparison of their efficiency and stereoselectivity.
| Route | Starting Material(s) | Key Reagents / Catalyst | Reaction Conditions | Yield | Diastereomeric Ratio (cis:trans) | Key Advantages / Notes |
| 1 | 3,5-Dimethylcyclohexanone | Sodium Borohydride (NaBH₄), Ethanol | 0°C, 5 hours | ~93% (24.3g from 26g)[1] | 3:1[1] | Mild conditions, common lab reagent. |
| 2 | 3,5-Dimethylcyclohexanone | tert-Butylamine Borane, Dichloromethane | 35°C, 0.5 hours | ~96% (25g from 26g)[1] | 4.5:1[1] | Faster reaction, slightly higher stereoselectivity. |
| 3 | 3,5-Dimethylphenol | Metal Catalyst (e.g., Pd, Ru)[1][2] | High Temperature and Pressure[1] | Not specified | Not specified | Suitable for large-scale production from common feedstock.[1] |
| 4 | Acetaldehyde, Ethyl Acetoacetate | Multi-step (see protocol) | Mild reaction conditions[1] | Not specified | 30:1 to 100:1 (for cis,cis isomer)[1] | High stereoselectivity for the cis,cis isomer. |
Experimental Protocols
Detailed methodologies for the pivotal experiments are provided below. These protocols are based on procedures outlined in the cited literature.
Route 1: Reduction of 3,5-Dimethylcyclohexanone with Sodium Borohydride
This procedure details the reduction of the ketone precursor using a common and mild reducing agent.
Materials:
-
3,5-Dimethylcyclohexanone (26g, 206 mmol)
-
Ethanol (260 mL)
-
Sodium Borohydride (11.7g, 309 mmol)
-
Ice bath
-
Pressurized reaction bottle
-
Standard extraction and work-up solvents and apparatus
Procedure:
-
A solution of 3,5-dimethylcyclohexanone (26g) in ethanol (260 mL) is prepared in a pressurized bottle and stirred to ensure uniformity.[1]
-
The reaction vessel is cooled in an ice bath.
-
Sodium borohydride (11.7g) is added portion-wise to the cooled solution.
-
The reaction is allowed to proceed at 0°C for 5 hours.[1]
-
Upon completion, the reaction is quenched, followed by standard aqueous work-up including extraction, liquid separation, washing, drying of the organic phase, and desolventization to yield the product.[1]
-
The final product is 24.3g of this compound, with a diastereomeric ratio of 3:1.[1]
Route 2: Reduction of 3,5-Dimethylcyclohexanone with tert-Butylamine Borane
This alternative reduction method offers a faster reaction time.
Materials:
-
3,5-Dimethylcyclohexanone (26g, 206 mmol)
-
Dichloromethane (520 mL)
-
tert-Butylamine Borane (26.9g, 309.3 mmol)
-
Pressurized reaction bottle
-
Standard extraction and work-up solvents and apparatus
Procedure:
-
3,5-Dimethylcyclohexanone (26g) is dissolved in dichloromethane (520 mL) within a pressurized bottle and stirred.[1]
-
tert-Butylamine borane (26.9g) is added to the solution at room temperature.[1]
-
The reaction mixture is heated to 35°C and maintained for 30 minutes.[1]
-
After the reaction period, the mixture is quenched and subjected to a standard work-up procedure involving liquid separation, washing, drying, and solvent removal.[1]
-
This method yields 25g of this compound with a diastereomeric ratio of 4.5:1.[1]
Route 3: Catalytic Hydrogenation of 3,5-Dimethylphenol
While specific experimental data for yield and conditions were not available in the reviewed literature, this route is a well-established industrial method for producing cyclohexanols from phenols.[1] The general process involves the hydrogenation of the aromatic ring under catalysis.
General Concept:
-
3,5-Dimethylphenol is used as the starting material.
-
The reaction is carried out at high temperature and pressure in the presence of a metal catalyst, such as Palladium (Pd) or Ruthenium (Ru), often on a carbon support.[1][2]
-
This process reduces the aromatic ring to a cyclohexane ring, converting the phenol into the corresponding cyclohexanol.
Route 4: Multi-step Synthesis for High Stereoselectivity
This pathway is designed to achieve high chiral purity, specifically for the cis,cis-3,5-dimethyl-1-cyclohexanol isomer.[1]
Reaction Sequence:
-
Knoevenagel Condensation: Acetaldehyde and ethyl acetoacetate are used as starting materials to synthesize 3,5-dimethyl-2-cyclohexene-1-ketone.[1]
-
Hydrogenation Reduction: The resulting cyclohexenone is reduced to 3,5-dimethylcyclohexanone.[1]
-
Reduction: The 3,5-dimethylcyclohexanone is then reduced to this compound.
-
Chiral Resolution: The mixture of isomers undergoes further reactions, such as esterification with a substituted benzoic acid, followed by crystallization to isolate the desired high-purity cis,cis isomer. This step leverages solubility differences between the diastereomeric esters.[1]
This method's primary advantage is its ability to yield a product with very high chiral purity, with reported product-to-isomer ratios ranging from 30:1 to 100:1.[1]
References
Benchmarking 3,5-Dimethylcyclohexanol: A Comparative Guide for Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance analysis of 3,5-Dimethylcyclohexanol against common alternatives in fragrance applications. The information is intended to assist in the selection of fragrance ingredients by providing objective data on key performance indicators such as odor profile, stability, and longevity. Due to the proprietary nature of fragrance research, publicly available quantitative data for direct comparison is limited. This guide, therefore, combines available data with standardized experimental protocols to empower researchers to generate their own comparative data.
Fragrance Profile Comparison
The selection of a fragrance ingredient is primarily driven by its odor profile. This compound offers a distinct minty and cooling sensation. The following table provides a qualitative comparison with common alternatives.
| Ingredient | Odor Profile | Olfactory Notes |
| This compound | Minty, Cooling | A clean, fresh, and somewhat herbaceous mint character. |
| L-Menthol | Strongly Minty, Cooling | A powerful, penetrating, and distinctly cooling peppermint-like aroma. Often described as sharp and refreshing.[1] |
| Peppermint Oil | Complex Minty, Herbaceous | A strong, grassy-minty aroma with deep, balsamic undertones. The complexity arises from a mixture of components including menthol and menthone. |
| Spearmint Oil | Sweet Minty, Green | A sweeter, softer mint profile compared to peppermint oil, with herbaceous and slightly fruity notes. This is due to a lower menthol content and the presence of carvone.[2] |
Quantitative Performance Data
Directly comparable, publicly available quantitative data for the odor threshold, substantivity, and stability of this compound and its alternatives is scarce. The following table summarizes the available data points. It is crucial to consider the context (e.g., the medium in which the measurement was taken) when interpreting these values.
| Ingredient | Odor Threshold | Substantivity (Longevity) | Stability |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| L-Menthol | 1.8 mg per gram of tobacco in a menthol-flavored tobacco matrix[3][4] | Data not publicly available | Can be formulated into stable creams with appropriate thickeners like carbomers.[5][6] |
| Peppermint Oil | Data not publicly available | Odor life on a smelling strip is approximately 10 hours.[7] | A 10% solution in ethanol shows good stability in accelerated and long-term tests.[8] Exposure to UV-B radiation can alter the chemical composition, decreasing menthol and increasing menthone, menthofuran, and menthyl acetate.[9] |
| Spearmint Oil | Data not publicly available | Data not publicly available | Drying conditions (sun vs. shade) after harvest can affect the concentration of key volatile components.[10][11] |
Experimental Protocols
To facilitate direct and meaningful comparisons, detailed and standardized experimental protocols are essential. The following sections outline methodologies for evaluating the key performance parameters of fragrance ingredients.
Odor Threshold Determination
The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.
Methodology: Ascending Concentration Series (Triangle Test)
-
Preparation of Samples:
-
Prepare a series of dilutions of the fragrance ingredient in a suitable solvent (e.g., ethanol, dipropylene glycol). Concentrations should span a wide range, from well below the expected threshold to clearly perceptible levels.
-
For each concentration, prepare three samples: one containing the diluted fragrance ingredient and two containing only the solvent (blanks).
-
-
Panelist Selection:
-
Recruit a panel of at least 15-20 individuals.
-
Screen panelists for their ability to smell and differentiate odors. Exclude individuals with known anosmia or hyposmia.
-
-
Test Procedure:
-
Present the three samples (one scented, two blanks) to each panelist in a randomized order.
-
Instruct panelists to sniff each sample and identify the one that smells different.
-
Start with the lowest concentration and proceed to higher concentrations.
-
Record whether the panelist correctly identifies the scented sample at each concentration.
-
-
Data Analysis:
-
The odor threshold for each panelist is the lowest concentration at which they can correctly identify the scented sample.
-
The group odor threshold is typically calculated as the geometric mean of the individual thresholds.
-
Substantivity (Longevity) Evaluation
Substantivity refers to the ability of a fragrance to remain on a substrate and be perceived over time.
Methodology: Sensory Evaluation Over Time
-
Substrate Preparation:
-
Select a relevant substrate, such as a fragrance blotter, fabric swatch, or synthetic skin.
-
Apply a standardized amount of the fragrance ingredient (e.g., 0.1 mL) to the substrate.
-
-
Evaluation Panel:
-
Use a trained sensory panel.
-
-
Evaluation Procedure:
-
At specified time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), panelists evaluate the odor intensity of the fragrance on the substrate.
-
Intensity is rated on a labeled magnitude scale (e.g., from "no odor" to "very strong odor").
-
-
Data Analysis:
-
Plot the mean odor intensity against time for each fragrance ingredient.
-
The time it takes for the odor intensity to fall below a predetermined level (e.g., "weak") can be used as a measure of substantivity.
-
Methodology: Instrumental Analysis (GC-MS Headspace)
-
Sample Preparation:
-
Apply a standardized amount of the fragrance ingredient to the chosen substrate and place it in a sealed headspace vial.
-
-
Incubation and Sampling:
-
At specified time intervals, incubate the vial at a controlled temperature (e.g., 32°C to simulate skin temperature).
-
Use Solid Phase Microextraction (SPME) to sample the headspace above the substrate.
-
-
GC-MS Analysis:
-
Analyze the collected volatile compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis:
-
Quantify the amount of the fragrance ingredient in the headspace at each time point.
-
Plot the concentration of the fragrance ingredient against time to determine its evaporation profile.[12]
-
Stability Testing
Stability testing evaluates how a fragrance ingredient withstands various environmental conditions over time.
Methodology: Accelerated Stability Testing
-
Sample Preparation:
-
Incorporate the fragrance ingredient into the desired product base (e.g., lotion, ethanol solution) at a specified concentration.
-
Package the samples in their final intended packaging.
-
-
Storage Conditions:
-
Store the samples under accelerated conditions, such as elevated temperature (e.g., 40°C, 50°C) and controlled humidity.
-
Include a condition with exposure to UV light to assess photosensitivity.
-
-
Evaluation:
-
At specified time points (e.g., 1, 2, 3 months), evaluate the samples for any changes in:
-
Odor: Compare with a control sample stored at room temperature.
-
Color and Appearance: Visually inspect for changes.
-
Chemical Composition: Use GC-MS to quantify the concentration of the fragrance ingredient and identify any degradation products.
-
-
-
Data Analysis:
-
Document any significant changes in odor, appearance, or chemical composition over time.
-
The results can be used to predict the shelf life of the product under normal storage conditions.
-
References
- 1. researchgate.net [researchgate.net]
- 2. natureinbottle.com [natureinbottle.com]
- 3. The Sensory Difference Threshold of Menthol Odor in Flavored Tobacco Determined by Combining Sensory and Chemical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Surfactants and Thickeners on the Stability of Menthol–Diphenhydramine Cream Identified by Magnetic Resonance Imaging [jstage.jst.go.jp]
- 6. Effect of Surfactants and Thickeners on the Stability of Menthol-Diphenhydramine Cream Identified by Magnetic Resonance Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. perfumersworld.com [perfumersworld.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. hort [journals.ashs.org]
- 11. researchgate.net [researchgate.net]
- 12. How to Test the Longevity of Perfume | NIKOO Chemical [nikoochem.com]
A Framework for Inter-Laboratory Comparison of 3,5-Dimethylcyclohexanol Analysis
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantitative analysis of 3,5-Dimethylcyclohexanol. In the absence of publicly available, specific inter-laboratory studies for this analyte, this document outlines a model study based on established analytical principles and international standards for proficiency testing.[1][2][3][4] It is designed to serve as a practical template for researchers and laboratory managers aiming to validate their analytical methods, assess laboratory performance, and ensure the reliability and comparability of data across different sites.
The accurate quantification of compounds like this compound, a cyclohexanol derivative, is crucial in various stages of research and development. An inter-laboratory comparison, also known as proficiency testing, is an essential tool for external quality control. It allows participating laboratories to gauge their performance against their peers and an assigned reference value, thereby identifying potential analytical biases or procedural discrepancies.[2][5]
Proposed Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the analysis of volatile and semi-volatile compounds like this compound due to its high sensitivity, specificity, and resolving power.[6][7] The mass spectrometer provides definitive identification based on the analyte's unique mass spectrum, while the gas chromatograph ensures excellent separation from other matrix components.[6]
Comparison with Alternatives:
| Methodology | Specificity | Sensitivity | Throughput | Primary Use Case |
| GC-MS | Very High | High (pg to ng/mL) | Moderate | Definitive identification and quantification; complex matrices. |
| GC-FID | Moderate | High | High | Routine quantification when analyte identity is established. |
| HPLC-UV | Low to Moderate | Low | High | Not ideal for volatile, non-chromophoric compounds. |
Detailed Experimental Protocols
The following protocols are provided as a robust starting point. Laboratories should perform internal validation to ensure the method is suitable for their specific equipment and sample matrices.[8]
2.1. Reagents and Materials
-
This compound reference standard (mixture of isomers), ≥97.0% purity
-
Internal Standard (IS), e.g., Cyclohexanol-d11 or another suitable deuterated analog
-
Hexane, HPLC or GC-grade
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Calibrated pipettes and glassware
-
2 mL GC vials with PTFE-lined septa
2.2. Sample Preparation (Liquid-Liquid Extraction) This protocol is designed for extracting this compound from an aqueous matrix.
-
Sample Aliquoting: Pipette 1.0 mL of the aqueous sample into a 15 mL glass centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the Internal Standard working solution to each sample, blank, and calibration standard.
-
Extraction: Add 2.0 mL of hexane to the tube.
-
Agitation: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and analyte extraction.
-
Phase Separation: Centrifuge at 3,000 rpm for 10 minutes to achieve complete separation of the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (hexane) to a clean GC vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
2.3. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| GC System | Gas chromatograph with a mass selective detector (MSD) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Injector | Split/Splitless, operated in Splitless mode |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 60°C, hold for 2 min. Ramp: 10°C/min to 180°C. Hold: 5 min. |
| Transfer Line Temp | 280°C |
| MS Ion Source Temp | 230°C |
| MS Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z specific to this compound (e.g., 110, 128) |
| Qualifier Ions | m/z specific to this compound (e.g., 70, 95) |
| Internal Standard Ion | m/z specific to the chosen IS |
Inter-Laboratory Comparison Data (Hypothetical)
For this model study, a homogenous sample of this compound in a buffered aqueous solution was prepared and distributed to 10 participating laboratories. The assigned value (consensus mean from expert labs) was determined to be 25.0 µg/mL .
Table 1: Reported Concentrations and Performance Statistics
| Laboratory ID | Replicate 1 (µg/mL) | Replicate 2 (µg/mL) | Mean (µg/mL) | Std Dev | Z-Score * | Performance |
| Lab-01 | 24.8 | 25.1 | 24.95 | 0.21 | -0.04 | Satisfactory |
| Lab-02 | 26.5 | 26.1 | 26.30 | 0.28 | 1.02 | Satisfactory |
| Lab-03 | 22.1 | 22.5 | 22.30 | 0.28 | -2.13 | Action Required |
| Lab-04 | 25.5 | 25.3 | 25.40 | 0.14 | 0.32 | Satisfactory |
| Lab-05 | 24.1 | 23.8 | 23.95 | 0.21 | -0.83 | Satisfactory |
| Lab-06 | 28.1 | 27.5 | 27.80 | 0.42 | 2.21 | Action Required |
| Lab-07 | 24.9 | 24.7 | 24.80 | 0.14 | -0.16 | Satisfactory |
| Lab-08 | 25.2 | 25.0 | 25.10 | 0.14 | 0.08 | Satisfactory |
| Lab-09 | 23.5 | 23.9 | 23.70 | 0.28 | -1.02 | Satisfactory |
| Lab-10 | 24.6 | 24.4 | 24.50 | 0.14 | -0.40 | Satisfactory |
*Z-Score is calculated as: (Lab Mean - Assigned Value) / Standard Deviation for Proficiency Assessment. A robust standard deviation of 1.27 µg/mL was used for this assessment. A Z-score between -2 and +2 is generally considered satisfactory.
Table 2: Summary of Method Validation Parameters (Hypothetical Aggregated Data)
| Parameter | Typical Acceptance Criteria | Achieved Performance (Model) |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Accuracy (% Recovery) | 80 - 120% | 95.5% |
| Precision (%RSD) | ≤ 15% | 6.8% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.5 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.5 µg/mL |
Mandatory Visualizations
The following diagrams illustrate the key workflows in the inter-laboratory comparison process.
Caption: Workflow for an Inter-Laboratory Comparison Study.
References
- 1. accredit.org [accredit.org]
- 2. Proficiency Testing [ilasaccreditation.com]
- 3. pjlabs.com [pjlabs.com]
- 4. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 5. diva-portal.org [diva-portal.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchtrendsjournal.com [researchtrendsjournal.com]
comparing the odor thresholds of different 3,5-Dimethylcyclohexanol stereoisomers
Published: December 30, 2025
Introduction
3,5-Dimethylcyclohexanol is a cyclic alcohol that can exist as multiple stereoisomers due to the presence of three chiral centers at carbons 1, 3, and 5. The spatial arrangement of the hydroxyl and methyl groups significantly influences the molecule's interaction with olfactory receptors, leading to potential variations in odor perception among its stereoisomers. While differences in odor character between some enantiomers have been reported, a comprehensive quantitative comparison of their odor thresholds is not yet publicly available.
Qualitative Odor Comparison
Qualitative sensory analysis has indicated perceptible differences between at least two enantiomers of this compound. Specifically, the (-)-(3R,5R)-3,5-dimethylcyclohexanol is described as having a milder and heavier odor compared to its (+)-enantiomer[1]. This observation underscores the principle that stereochemistry plays a crucial role in determining the olfactory properties of a molecule.
Quantitative Odor Threshold Data
A thorough search of scientific literature did not yield specific quantitative odor threshold values for the different stereoisomers of this compound. To facilitate future research and provide a framework for presenting such data, the following table illustrates how a quantitative comparison would be structured.
| Stereoisomer Configuration | Odor Threshold (ng/L in air) | Odor Description | Reference |
| (1R, 3R, 5R) | Data Not Available | Data Not Available | |
| (1S, 3S, 5S) | Data Not Available | Data Not Available | |
| (1R, 3S, 5R) - meso | Data Not Available | Data Not Available | |
| (1S, 3R, 5S) - meso | Data Not Available | Data Not Available | |
| Other Diastereomers | Data Not Available | Data Not Available |
Experimental Protocols for Odor Threshold Determination
The determination of odor thresholds for chemical compounds, including stereoisomers, is typically performed using Gas Chromatography-Olfactometry (GC-O). This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.
Gas Chromatography-Olfactometry (GC-O) Protocol:
-
Sample Preparation: Pure, enantiomerically resolved stereoisomers of this compound are required. Each isomer is diluted to a series of concentrations in a suitable, odorless solvent.
-
Injection: A precise volume of each dilution is injected into the gas chromatograph. To ensure the separation of enantiomers, a chiral stationary phase column is essential.
-
Chromatographic Separation: The GC oven temperature is programmed to effectively separate the stereoisomers and any potential impurities.
-
Effluent Splitting: At the column outlet, the effluent is split. One portion is directed to a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) for quantification and identification, while the other is directed to a sniffing port for sensory analysis.
-
Olfactometry: A trained panel of sensory assessors sniffs the effluent at the sniffing port and records the time and duration of any detected odor, along with a description of the odor character.
-
Threshold Determination: The odor detection threshold is determined as the lowest concentration at which a specific percentage of the panel (typically 50%) can detect the odor. Various methods, such as Aroma Extract Dilution Analysis (AEDA), can be employed to determine the flavor dilution (FD) factor, which is related to the odor potency.
Another established method for determining odor detection thresholds is the Triangle Odor Bag Method .
Triangle Odor Bag Method Protocol:
-
Sample Preparation: A known concentration of the test substance is prepared in an odorless gas, typically nitrogen or purified air, within a sample bag. A series of dilutions are then prepared in other bags.
-
Presentation to Panelists: Panelists are presented with three bags, two of which contain the odorless gas (blanks) and one of which contains the diluted odorant.
-
Forced-Choice Selection: The panelists are required to identify the bag that is different from the other two.
-
Threshold Calculation: The threshold is defined as the concentration at which the substance is correctly identified by a specified percentage of the panel, corrected for chance.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for comparing the odor thresholds of different stereoisomers.
Caption: Workflow for comparing stereoisomer odor thresholds.
Conclusion
While there is a clear indication that the stereoisomers of this compound possess distinct olfactory properties, the field currently lacks the quantitative data necessary for a full comparative analysis of their odor thresholds. The experimental protocols and workflow detailed in this guide provide a robust framework for conducting such research. The generation of this data would be a valuable contribution to the understanding of structure-odor relationships in chiral molecules, with implications for the flavor, fragrance, and pharmaceutical industries.
References
Safety Operating Guide
Proper Disposal of 3,5-Dimethylcyclohexanol: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential safety and logistical information for the proper disposal of 3,5-Dimethylcyclohexanol, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before proceeding with any disposal procedures, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. While some suppliers, under European Union regulations, classify this chemical as not a hazardous substance or mixture, other sources identify it as a combustible liquid that can cause skin and eye irritation.[1] Given this conflicting information, it is imperative to handle this compound with caution and to treat it as a potentially hazardous waste material.
Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Disposal Protocol: A Step-by-Step Approach
The recommended and safest method for the disposal of this compound is to engage a licensed professional waste disposal service.[2] Direct disposal into the sanitary sewer system is not recommended for most organic chemicals and should be avoided.
The following is a generalized protocol for preparing this compound for professional disposal:
-
Identification and Classification : Clearly identify the waste as "this compound". Do not mix it with other chemical waste unless compatibility has been verified.
-
Containerization : Use a dedicated, properly labeled, and sealable container that is compatible with organic alcohols. The container should be in good condition, free from leaks or cracks.
-
Labeling : Affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Ensure it is segregated from incompatible materials, such as strong oxidizing agents.
-
Professional Disposal : Arrange for the collection and disposal of the waste by a certified hazardous waste management company. Maintain all records of the disposal process as required by local and national regulations.
Quantitative Data
Specific quantitative disposal limits for this compound are subject to local, state, and federal regulations. It is the responsibility of the waste generator to be aware of and compliant with these regulations.
| Parameter | Guideline | Citation |
| Sewer Disposal | Generally not recommended for organic alcohols. | |
| Reportable Quantity (RQ) | Not specified in available resources. Consult local regulations. | [2] |
| Hazard Classification | Varies; treat as a combustible liquid and irritant as a precaution. | [1] |
Experimental Protocols
As the standard and safest procedure for the disposal of this compound is through a licensed waste disposal company, detailed experimental protocols for in-laboratory treatment or neutralization are not provided. Attempting to neutralize or treat chemical waste without established and validated procedures can be dangerous and may create new, unknown hazards.
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical decision points and procedural steps to ensure safety and compliance.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance.
References
Essential Safety and Operational Guide for Handling 3,5-Dimethylcyclohexanol
This guide provides immediate and essential safety protocols and logistical information for the handling and disposal of 3,5-Dimethylcyclohexanol, tailored for researchers, scientists, and professionals in drug development. The following procedural steps are designed to ensure a safe laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, it is crucial to handle it with care, adhering to standard laboratory safety practices. The primary hazards are associated with its combustible nature and the potential for mild irritation upon contact.
Recommended Personal Protective Equipment (PPE)
A thorough risk assessment should precede any handling of this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended PPE | Specification and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes. |
| Hands | Chemical-resistant gloves | Given the alcoholic nature of the compound, nitrile gloves may offer limited protection for incidental contact, while butyl rubber or Viton gloves are recommended for prolonged handling or immersion. Always inspect gloves for integrity before use. |
| Body | Laboratory coat | Provides a primary barrier against spills and splashes. |
| Respiratory | Not generally required under normal, well-ventilated conditions. | A NIOSH-approved respirator may be necessary if handling large quantities or in a poorly ventilated area. |
Glove Selection and Chemical Compatibility
| Glove Material | Expected Protection Level | Recommendation for Use |
| Nitrile | Fair to Good for incidental contact | Suitable for short-term handling where splashing is minimal. Nitrile gloves have poor resistance to some alcohols. |
| Butyl Rubber | Very Good to Excellent | Recommended for tasks involving potential for significant splashing or immersion. Butyl gloves generally offer good resistance to alcohols and ketones. |
| Viton® | Excellent | The most protective option for prolonged or high-exposure scenarios. Viton® provides excellent resistance to a broad range of organic compounds. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
Handle this compound in a well-ventilated area to minimize inhalation of vapors.
-
Avoid direct contact with skin and eyes.
-
Keep the container tightly closed when not in use to prevent evaporation and contamination.
-
Ground and bond containers when transferring the substance to prevent static discharge, as vapors may form flammable mixtures with air.
-
-
In Case of a Spill :
-
Immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or in a poorly ventilated space.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure a safe workplace.
-
Liquid Waste :
-
Collect all waste this compound in a dedicated, properly labeled, and sealed container for flammable liquid waste.
-
Do not pour this compound down the drain.
-
The waste container should be stored in a designated satellite accumulation area away from incompatible materials.
-
-
Contaminated Solid Waste (PPE, absorbent materials, etc.) :
-
Place all contaminated solid waste, including used gloves, absorbent pads, and disposable lab coats, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with general laboratory trash.
-
-
Final Disposal :
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Visual Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
